molecular formula C8H10ClN3 B1374665 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 935466-77-6

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Cat. No.: B1374665
CAS No.: 935466-77-6
M. Wt: 183.64 g/mol
InChI Key: XXNHOALCGBXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, also known as 4-Aminomethyl-7-azaindole hydrochloride, is a valuable chemical scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C8H10ClN3 and a molecular weight of 183.639 Da , this compound serves as a key synthetic intermediate for constructing novel heterocyclic derivatives. The 1H-pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, is a privileged structure in the development of kinase inhibitors. Research has demonstrated that derivatives based on this scaffold exhibit potent biological activity. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as effective c-Met kinase inhibitors, with one study identifying a specific compound displaying an IC50 of 22.8 nM in enzyme assays . Furthermore, related molecular frameworks have been explored as potent and selective inhibitors of other targets, such as CDK8 for colorectal cancer research . The aminomethyl functional group at the 4-position provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this building block to develop novel therapeutic agents for various disease areas.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHOALCGBXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740138
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935466-77-6
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[1] Derivatives of 7-azaindole are central to the development of numerous therapeutic agents, particularly in oncology and immunology. They form the core of several approved kinase inhibitors and are actively investigated for their potential in treating inflammatory diseases.[2][3]

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, in its hydrochloride salt form for enhanced stability and solubility, is a critical building block for the synthesis of these complex drug candidates. The 4-aminomethyl moiety provides a key attachment point for introducing further molecular complexity and modulating pharmacological activity. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive experience in synthetic organic chemistry.

Overall Synthetic Strategy: A Multi-Step Approach

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is most effectively approached through a multi-step sequence starting from the commercially available 7-azaindole. The core logic of this pathway is to first install a functional handle at the 4-position of the 7-azaindole nucleus, which is then elaborated to the desired aminomethyl group. The final step involves the formation of the hydrochloride salt.

Overall Synthesis Pathway 7-Azaindole 7-Azaindole 4-Halo-7-azaindole 4-Halo-7-azaindole 7-Azaindole->4-Halo-7-azaindole N-Oxidation & Halogenation 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile 4-Halo-7-azaindole->1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Pd-Catalyzed Cyanation (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile->(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Nitrile Reduction (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine->(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl Salt Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Halo-1H-pyrrolo[2,3-b]pyridine

Causality and Strategic Considerations

Direct functionalization of the C4 position of 7-azaindole is challenging due to the electronic nature of the pyridine ring. A more reliable strategy involves the introduction of a halogen atom (chlorine or bromine) at this position, which can then serve as a versatile leaving group for subsequent cross-coupling reactions. A common and effective method to achieve this is through N-oxidation of the pyridine nitrogen, which activates the C4 position towards nucleophilic attack by a halogenating agent.[4]

Experimental Protocol: N-Oxidation and Halogenation

This protocol is adapted from established procedures for the synthesis of 4-substituted 7-azaindoles.[4]

Step 1: N-Oxidation of 7-Azaindole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 5-15 °C using an ice bath. Add hydrogen peroxide (30% aqueous solution, 1.1-1.3 eq) dropwise over 30 minutes, ensuring the temperature remains within the specified range.

  • Reaction Monitoring: Stir the reaction mixture at 5-15 °C for 2-5 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-oxide-7-azaindole, which can often be used in the next step without further purification.

Step 2: Halogenation of N-Oxide-7-Azaindole

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add N-oxide-7-azaindole (1.0 eq) and acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) (2-10 eq). Heat the mixture to 80-100 °C.

  • Catalyst Addition: After 30-60 minutes at temperature, add diisopropylethylamine (DIPEA) (0.05-0.2 eq) dropwise.

  • Reaction Monitoring: Continue heating at 80-100 °C for 2-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Adjust the pH to 8.5-9.5 with a suitable base (e.g., saturated aqueous sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-halo-7-azaindole.

Part 2: Palladium-Catalyzed Cyanation to Yield 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

Rationale for Cyanation

The introduction of a cyano group is a pivotal step, as it serves as a direct precursor to the target aminomethyl functionality. Palladium-catalyzed cyanation of aryl halides is a powerful and widely used transformation in organic synthesis.[5] The choice of cyanide source is critical, with less toxic and more manageable reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being preferred over highly toxic alternatives like sodium or potassium cyanide.[5][6]

Experimental Protocol: Palladium-Catalyzed Cyanation

This is a general procedure that can be optimized for the specific 4-halo-7-azaindole substrate.

  • Reaction Setup: To a Schlenk tube or a microwave vial, add the 4-halo-7-azaindole (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5-1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, followed by a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-140 °C for 4-24 hours. The use of microwave irradiation can significantly reduce the reaction time.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Cyanation Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (from [Fe(CN)6]4-) Ar-Pd(II)(CN)L_n->Pd(0)L_n Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Ar-X Ar-X [Fe(CN)6]4- [Fe(CN)6]4-

Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

Part 3: Reduction of the Nitrile to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

The reduction of the nitrile to a primary amine is the final key transformation. This can be achieved through several methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common and reliable.[7] The choice between these methods often depends on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule.

Methodology A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often preferred for its operational simplicity and cleaner reaction profiles, especially on a larger scale.[8]

Experimental Protocol:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney Nickel (approx. 10-20% by weight of the nitrile) in a solvent like ethanol or methanol.

  • Reaction Setup: Add the 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq) to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, ensuring it remains wet. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, which can be purified further or used directly in the next step.

Methodology B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[9][10] This method is particularly useful for smaller-scale syntheses in a laboratory setting.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent such as THF or diethyl ether. Cool the suspension to 0 °C.

  • Substrate Addition: Add a solution of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the ether solvent.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

Comparative Analysis of Reduction Methods
ParameterCatalytic Hydrogenation (Raney Ni)Chemical Reduction (LiAlH₄)
Reagents Raney Ni, H₂ gas or hydrogen donorLiAlH₄, anhydrous ether, water, NaOH
Selectivity Generally high for primary amineHigh for primary amine
Yield Good to excellentGood to excellent
Safety Requires handling of H₂ gas and pyrophoric catalystHighly reactive, water-sensitive reagent; requires careful quenching
Scalability Well-suited for large-scale synthesisMore suitable for lab-scale; exothermic quenching can be an issue on a large scale
Work-up Filtration of catalystAqueous work-up to precipitate aluminum salts

Part 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure that improves the compound's stability, crystallinity, and often its solubility in aqueous media, which is advantageous for biological testing and formulation.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude or purified (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine in a suitable solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

  • Acidification: Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until the precipitation of the salt is complete. Alternatively, HCl gas can be bubbled through the solution.

  • Isolation: Stir the resulting suspension for 1-2 hours, then collect the solid by filtration.

  • Purification: Wash the filter cake with the solvent used for precipitation (e.g., diethyl ether) to remove any remaining impurities. Dry the solid under vacuum to yield the final product, this compound, as a stable solid.

Summary of Quantitative Data

The following table provides typical, representative data for the synthesis pathway. Actual yields may vary depending on the specific reaction conditions and scale.

StepKey TransformationKey ReagentsTypical Yield
1 N-Oxidation & HalogenationH₂O₂, POCl₃, DIPEA60-80%
2 Palladium-Catalyzed Cyanation4-Chloro-7-azaindole, K₄[Fe(CN)₆], Pd(OAc)₂, Xantphos50-75%
3a Nitrile Reduction (Hydrogenation)Raney Ni, H₂80-95%
3b Nitrile Reduction (Chemical)LiAlH₄75-90%
4 Hydrochloride Salt FormationHCl in ether/dioxane>95%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable route to this compound, a key building block in contemporary drug discovery. By understanding the rationale behind each synthetic step—from the strategic halogenation of the 7-azaindole core to the selective reduction of the nitrile intermediate—researchers can confidently and efficiently produce this valuable compound. The choice between catalytic hydrogenation and chemical reduction for the key nitrile-to-amine transformation allows for flexibility based on available resources and desired scale. This guide is intended to empower scientists and professionals in the pharmaceutical industry to accelerate their research and development efforts by providing a solid foundation in the synthesis of this important molecular scaffold.

References

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups - The Hive. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines - University of Calgary. [Link]

  • Different strategies for synthesis of 7-azaindoles - ResearchGate. [Link]

  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI - Royal Society of Chemistry. [Link]

  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P
  • Reduction of nitriles to amines using LiAlH4 - YouTube. [Link]

  • Synthesis of 4-(cyclic dialkylamino)-7-azaindoles by microwave heating of 4-halo-7-azaindoles and cyclic secondary amines - Semantic Scholar. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group - Semantic Scholar. [Link]

  • Synthesis of Azaindoles - Chinese Chemical Society. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - Wiley Online Library. [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC - NIH. [Link]

  • Nitro Reduction - Common Conditions - Organic Chemistry Data. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC - NIH. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides - ACS Publications. [Link]

  • Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles - ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Royal Society of Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - NIH. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - NIH. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. [Link]

  • reduction of nitriles - Chemguide. [Link]

  • Nitrile reduction - Wikipedia. [Link]

  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines - SCIRP. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. As a derivative of 7-azaindole, this compound belongs to a class of "privileged structures" known for their versatile interactions with a wide array of biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, purification, and detailed physicochemical characterization.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine systems, making it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents.[2] The introduction of a nitrogen atom into the indole ring can modulate the molecule's physicochemical properties, such as potency and solubility, while also creating new intellectual property opportunities.[2] The aminomethyl substituent at the 4-position of the pyrrolopyridine ring in the title compound introduces a basic center, which is often crucial for target engagement and influences the compound's solubility and formulation characteristics as a hydrochloride salt.

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic approach could start from a suitable 4-substituted-2-aminopyridine derivative, followed by the construction of the pyrrole ring and subsequent functional group manipulations to introduce the aminomethyl group.

Synthetic Pathway A 4-Cyano-7-azaindole B (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine A->B Reduction (e.g., LiAlH4 or H2/Pd-C) C (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride B->C Salt Formation (HCl in ether or isopropanol)

Caption: Proposed final steps in the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative example for the final steps of the synthesis and is based on general procedures for the reduction of nitriles and the formation of hydrochloride salts of amines.

Step 1: Reduction of 4-Cyano-7-azaindole

  • Suspend 4-cyano-7-azaindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1.0 M) to the suspension with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Step 2: Purification of the Free Base

  • The crude product can be purified by silica gel column chromatography, using a mobile phase gradient of dichloromethane (DCM) and methanol (MeOH), often with a small percentage of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent streaking of the amine on the silica gel.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable solvent such as anhydrous diethyl ether, isopropanol, or a mixture of DCM and ether.

  • Slowly add a solution of hydrogen chloride in the corresponding solvent (e.g., 2.0 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Physicochemical Properties

The accurate determination of physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

PropertyValueSource/Method
Molecular Formula C₈H₁₀ClN₃[8][9]
Molecular Weight 183.64 g/mol [8][10]
CAS Number 1860028-34-7[8][9][11][12]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not available-
Solubility Expected to be soluble in water and polar protic solvents.General properties of amine hydrochloride salts.[13]
pKa Not available (predicted range: 7-9 for the aminomethyl group)Based on similar primary benzylic amines.
Experimental Determination of Physicochemical Properties

3.1.1. Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16][17]

3.1.2. pKa Determination (Potentiometric Titration)

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific NMR data for this compound is not publicly available, a predicted spectrum can be inferred based on the 7-azaindole scaffold.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyrrole and pyridine rings.

  • Methylene Protons: A singlet or AB quartet in the region of δ 3.5-4.5 ppm for the -CH₂-NH₂ group.

  • Amine and Pyrrole N-H Protons: Broad signals that may be exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the carbon atoms of the pyrrolopyridine ring system and the aminomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Electrospray Ionization (ESI) in positive mode: An [M+H]⁺ ion corresponding to the free base at m/z 148.09.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H and the amine N-H bonds.

  • C-H stretching: Bands around 2800-3100 cm⁻¹.

  • C=C and C=N stretching: Bands in the region of 1500-1650 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

A Typical HPLC Method:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm or 280 nm).

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purified Compound Purified Compound Purification->Purified Compound Structural Elucidation Structural Elucidation Purified Compound->Structural Elucidation Purity Assessment Purity Assessment Purified Compound->Purity Assessment NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS IR IR Structural Elucidation->IR HPLC HPLC Purity Assessment->HPLC

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a small molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic amines should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8]

Conclusion

This compound is a valuable building block in medicinal chemistry, leveraging the favorable properties of the 7-azaindole scaffold. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and comprehensive physicochemical and analytical characterization based on established scientific principles and data from related compounds. The protocols and methodologies described herein are intended to empower researchers in their efforts to explore the therapeutic potential of this and similar molecules.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. Retrieved from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (n.d.). Retrieved from [Link]

  • Synthesis of Azaindoles. (n.d.). Retrieved from [Link]

  • PubMed. (2010). Determination of heterocyclic amines in urine samples by capillary liquid chromatography with evaporated light-scattering detection. Retrieved from [Link]

  • Universal Biologicals. (n.d.). {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammatory disorders. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a key functionalized derivative of this scaffold, offering a reactive primary amine handle for further chemical elaboration. This guide provides a comprehensive overview of its molecular structure, a plausible synthetic route based on established chemical transformations, and its applications in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, bicyclic aromatic core consisting of a pyrrole ring fused to a pyridine ring. The aminomethyl group at the C4 position of the pyridine ring provides a key site for derivatization. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and chemical applications.

Key Structural Features:

  • Aromatic System: The fused pyrrolo[2,3-b]pyridine ring system is aromatic, conferring planarity and stability to the molecule.

  • Hydrogen Bonding: The pyrrole nitrogen (N1-H) and the pyridine nitrogen (N7) can act as both hydrogen bond donors and acceptors, respectively. This is a critical feature for its interaction with biological targets, often mimicking the hydrogen bonding patterns of the purine core of ATP in kinase active sites.

  • Reactive Handle: The primary amine of the methanamine substituent is a versatile functional group for the introduction of a wide range of substituents through amide bond formation, reductive amination, and other amine-based chemistries.

Physicochemical Data:

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃[1][2]
Molecular Weight 183.64 g/mol [1][2]
CAS Number 1860028-34-7[1]
Appearance Expected to be a solid
SMILES NCC1=C2C=CNC2=NC=C1.[H]Cl[1]

Predicted Spectroscopic Characteristics:

While a publicly available, detailed spectral analysis of this compound is not readily found, its key spectroscopic features can be predicted based on the known data for the 1H-pyrrolo[2,3-b]pyridine scaffold and general principles of spectroscopy.

  • ¹H NMR: The aromatic protons on the pyrrolopyridine core are expected to appear in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.2 ppm. The chemical shift of the amine protons can be variable and may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The aromatic carbons would resonate in the range of δ 100-150 ppm. The methylene carbon of the aminomethyl group is expected to appear around δ 40-45 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the pyrrole and amine groups (around 3100-3400 cm⁻¹), C-H stretching for the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1000-1250 cm⁻¹).[3][4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₉N₃) at m/z 147.08.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, likely due to its status as a commercially available building block. However, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. The proposed multi-step synthesis starts from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Proposed Synthetic Pathway:

Synthesis_Workflow A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Cyano-1H-pyrrolo[2,3-b]pyridine A->B  Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄)   C (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine B->C  Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni)   D (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride C->D  Salt Formation (HCl in ether or dioxane)  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Cyanation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The first step involves a palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[2,3-b]pyridine. This reaction introduces the nitrile functionality, which is a key precursor to the primary amine.

  • Reagents and Materials:

    • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

    • Zinc cyanide (Zn(CN)₂)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1H-pyrrolo[2,3-b]pyridine, zinc cyanide (approx. 0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (catalytic amount, e.g., 5 mol%).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-cyano-1H-pyrrolo[2,3-b]pyridine.

Step 2: Reduction of 4-Cyano-1H-pyrrolo[2,3-b]pyridine to the Primary Amine

The nitrile group is then reduced to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

  • Reagents and Materials:

    • 4-Cyano-1H-pyrrolo[2,3-b]pyridine

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

    • Anhydrous tetrahydrofuran (THF) or ethanol

    • Dilute aqueous acid and base for workup

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-cyano-1H-pyrrolo[2,3-b]pyridine in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

  • Reagents and Materials:

    • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

    • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane)

    • Anhydrous diethyl ether or other non-polar solvent for precipitation

  • Procedure:

    • Dissolve the crude (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Slowly add the hydrochloric acid solution dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If not, the addition of a non-polar solvent like diethyl ether can induce precipitation.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of libraries of compounds for screening against various drug targets, particularly protein kinases. The 7-azaindole core acts as a hinge-binding motif, while the aminomethyl group allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5][6]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors: CSF1R is involved in the regulation of macrophages and is a target in oncology and inflammatory diseases.

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM is a crucial enzyme in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and radiotherapy.[7]

Conceptual Signaling Pathway Inhibition:

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Inhibitor { (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Derivative | Binds to ATP pocket} Inhibitor->Kinase_Cascade Inhibition

Caption: Conceptual diagram of a 7-azaindole derivative inhibiting a kinase signaling pathway.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its inherent structural features, particularly the 7-azaindole core's ability to engage with kinase hinge regions and the versatility of the aminomethyl group, make it a valuable starting point for the synthesis of targeted therapeutics. The proposed synthetic route, based on well-established chemical principles, provides a reliable pathway for its preparation. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and potent chemical scaffolds is only set to increase, solidifying the importance of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine and its derivatives in the future of medicine.

References

  • Kristensen, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2793. [Link]

  • Huang, T. H., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1033. [Link]

  • Chongqing Chemdad Co., Ltd. {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. [Link]

  • Li, X., et al. (2015). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(13), 5147–5163. [Link]

  • Universal Biologicals. {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25141–25154. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Szychlińska, M. A., & Bąk, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

Sources

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors has become a cornerstone of therapeutic development, particularly in oncology and immunology. Within this pursuit, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1][2] Its prominence is rooted in its function as a bioisostere of both indole and the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This mimicry allows 7-azaindole derivatives to effectively compete for the ATP-binding site, a critical step in kinase inhibition.[3][4]

The strategic substitution of a carbon atom in the indole ring with a nitrogen atom imparts significant advantages. This modification can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor, potentially increasing binding affinity and improving pharmacokinetic properties compared to indole analogues.[1][2] Among the various functionalized 7-azaindoles, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride stands out as a versatile and crucial building block. The primary amine introduced at the 4-position serves as a key synthetic handle, enabling covalent linkage to other pharmacophoric fragments required for potent and selective kinase inhibition. This guide provides an in-depth examination of its synthesis, properties, and strategic application in drug discovery, grounded in established chemical principles and experimental evidence.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in drug development. This section outlines the key identifiers and physicochemical characteristics of this compound.

IUPAC Name and Core Identifiers

The formal IUPAC name for the title compound is This compound .[5] It is also commonly referred to by its trivial name, 4-Aminomethyl-7-azaindole hydrochloride.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 1860028-34-7[5][6]
Molecular Formula C₈H₁₀ClN₃[5]
Molecular Weight 183.64 g/mol [5][7]
Canonical SMILES NCC1=C2C=CNC2=NC=C1.[H]Cl[5]
Expected Spectroscopic and Physical Properties

While a comprehensive, publicly available dataset of experimental values for this specific salt is limited, the following properties can be predicted based on its structure and data from analogous compounds. This information is critical for reaction monitoring, quality control, and formulation development.

ParameterExpected CharacteristicsRationale / Reference Analogue
Appearance White to off-white solidGeneral property of hydrochloride salts of organic amines.
Melting Point >200 °C (decomposition)High melting points are typical for salt forms of heterocyclic compounds.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
¹H NMR Signals corresponding to aromatic protons on the pyrrolopyridine core (typically 6.5-8.5 ppm), a singlet for the CH₂ group (~4.0-4.5 ppm), and a broad singlet for the NH₃⁺ protons. The pyrrole N-H proton appears as a broad singlet at high chemical shift (>11 ppm).Based on general chemical shift principles and data for related 7-azaindole structures.[8]
¹³C NMR Signals for the 7 aromatic carbons of the bicyclic core (typically 100-150 ppm) and one aliphatic carbon (CH₂) signal (~40-50 ppm).Based on general chemical shift principles and data for the parent 1H-pyrrolo[2,3-b]pyridine.[9]
IR Spectroscopy Broad N-H stretching bands for NH₃⁺ and the pyrrole N-H (~3400-2800 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C/C=N stretching in the fingerprint region (1650-1400 cm⁻¹).Characteristic absorption bands for amine salts and aromatic heterocyclic systems.[8]

Synthesis and Mechanistic Insights

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is not a trivial process, requiring a regioselective strategy to functionalize the 4-position of the electron-deficient 7-azaindole core. A practical and scalable route has been established, proceeding through a nitrile intermediate. This approach is favored in process chemistry as it utilizes robust, well-understood transformations and readily available starting materials.

Workflow: A Three-Step Synthesis Protocol

The most effective pathway begins with the parent 7-azaindole and introduces the 4-aminomethyl group via chlorination, cyanation, and subsequent reduction. This sequence ensures high regioselectivity, which is often a challenge in the functionalization of heterocyclic systems.[10]

G cluster_0 Step 1: Regioselective Chlorination cluster_1 Step 2: Palladium-Catalyzed Cyanation cluster_2 Step 3: Nitrile Reduction & Salt Formation A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B  m-CPBA, then POCl₃ C 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile B->C  Zn(CN)₂, Pd₂(dba)₃, dppf D (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (Free Base) C->D  H₂, Raney Ni, NH₃/MeOH E (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride (Target) D->E  HCl in Ether/IPA

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for producing the target intermediate.[10]

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Oxide Formation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the consumption of the starting material.

    • Causality: The N-oxidation of the pyridine nitrogen activates the 4-position for nucleophilic attack. This is a classic strategy to overcome the inherent electron-deficient nature of the pyridine ring, directing subsequent functionalization.

  • Chlorination: Concentrate the reaction mixture under reduced pressure. To the crude N-oxide residue, add phosphorus oxychloride (POCl₃, ~5.0 eq) slowly at 0 °C. Heat the mixture to 80-90 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, ~0.6 eq).

  • Catalyst Addition: Degas the mixture with argon for 15-20 minutes. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, ~0.1 eq).

    • Causality: This is a palladium-catalyzed cross-coupling reaction. Pd₂(dba)₃ is the palladium source (precatalyst), and dppf is a bulky electron-rich ligand that facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) required for C-CN bond formation.

  • Reaction and Work-up: Heat the reaction mixture to 120 °C for 12-18 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the nitrile product.

Step 3: Synthesis of this compound

  • Reduction: Dissolve the 4-carbonitrile intermediate (1.0 eq) in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel (slurry in water).

    • Causality: Catalytic hydrogenation is a standard method for nitrile reduction. Raney Nickel is a highly effective and cost-efficient catalyst. The reaction is performed under an ammonia atmosphere to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus and shake at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Isolation of Free Base: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to obtain the crude free base, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether, 1.1 eq) dropwise with stirring. The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The title compound is not an end-product but a strategic intermediate. Its value lies in the 7-azaindole core, which serves as a hinge-binding motif, and the 4-aminomethyl group, which acts as a versatile linker to build out the rest of the inhibitor.

Mechanism of Action: Hinge-Binding in Kinases

Protein kinases share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a short sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold is exceptionally effective at forming two crucial hydrogen bonds with the backbone amides of this hinge region, mimicking the interaction of the adenine ring of ATP.[11]

  • The N1-H (pyrrole nitrogen) acts as a hydrogen bond donor .

  • The N7 (pyridine nitrogen) acts as a hydrogen bond acceptor .

This bidentate interaction provides a strong and specific anchor for the inhibitor, forming the foundation of its potency. X-ray crystallography studies of various 7-azaindole-based inhibitors complexed with kinases consistently reveal this binding mode.[11]

Caption: Binding mode of the 7-azaindole core.

Case Study: Role in JAK Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers. Consequently, JAK inhibitors are a major therapeutic class.

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a key building block for a class of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, structurally related to the drug Tofacitinib. In these syntheses, the 7-azaindole core is often replaced by a pyrrolo[2,3-d]pyrimidine, but the synthetic logic remains analogous. The aminomethyl group of our title compound would be used to couple with a suitable heterocyclic core, demonstrating its utility as a linker to construct complex bioactive molecules.

G cytokine Cytokine receptor Receptor Dimer cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat P-STAT stat->p_stat nucleus Nucleus p_stat->nucleus 4. Dimerization & Translocation gene Gene Transcription nucleus->gene 5. Gene Regulation inhibitor Inhibitor (Derived from Azaindole Scaffold) inhibitor->jak BLOCKS

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic design, centered on the bioisosteric 7-azaindole core, provides a validated anchor for potent kinase inhibition. The well-defined synthetic pathway allows for its reliable and scalable production, while the 4-aminomethyl handle offers the synthetic versatility required to explore structure-activity relationships and optimize drug candidates. For researchers and drug development professionals, a thorough understanding of this building block—from its synthesis to its mechanistic role in target engagement—is essential for the rational design of the next generation of kinase inhibitors.

References

  • Patel, M., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dufour, N., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, X., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Virtanen, A., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Available at: [Link]

  • Boyle, R. G., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pennington, L. D., & Moustakas, D. (2017). The necessary nitrogen atom: a versatile high-impact tool for the medicinal chemist. Journal of Medicinal Chemistry.
  • Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. The Journal of Organic Chemistry.
  • Larsen, M. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

Sources

The Strategic Core: A Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the synthesis, chemical properties, and profound biological significance of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride. This pivotal building block, a derivative of the 7-azaindole scaffold, is instrumental in the architecture of next-generation kinase inhibitors and other targeted therapeutics.

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole nucleus, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding sites of kinases have cemented its role in the development of targeted therapies. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, in its hydrochloride salt form for improved solubility and handling, provides a crucial aminomethyl handle at the 4-position. This functional group serves as a versatile attachment point for constructing complex molecular architectures, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. The hydrochloride salt form of this amine is typically preferred in early-stage drug development due to its stability and ease of handling.

Synthesis and Chemical Properties: A Strategic Approach

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms 4-Aminomethyl-7-azaindole hydrochloride
CAS Number 1860028-34-7[1]
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Proposed Synthetic Workflow

The following represents a detailed, hypothetical, yet chemically robust, protocol for the laboratory-scale synthesis of this compound.

G cluster_0 Synthesis of this compound 7-Azaindole 7-Azaindole N-Oxide-7-azaindole N-Oxide-7-azaindole 7-Azaindole->N-Oxide-7-azaindole H₂O₂, solvent 4-Chloro-7-azaindole 4-Chloro-7-azaindole N-Oxide-7-azaindole->4-Chloro-7-azaindole POCl₃, DIPEA 4-Cyano-7-azaindole 4-Cyano-7-azaindole 4-Chloro-7-azaindole->4-Cyano-7-azaindole Zn(CN)₂, Pd catalyst (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine 4-Cyano-7-azaindole->(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Reduction (e.g., H₂, Raney Ni) (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine_HCl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine_HCl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine->(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine_HCl HCl in ether

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in a suitable organic solvent (e.g., THF, ethylene glycol monomethyl ether).

  • Cool the solution to 5-15 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature. The molar ratio of 7-azaindole to hydrogen peroxide should be approximately 1:1.1 to 1:1.3.

  • Stir the reaction mixture at this temperature for 2-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench any excess peroxide and work up the reaction to isolate the N-oxide-7-azaindole.

Step 2: Chlorination to 4-Chloro-7-azaindole

  • Suspend the N-oxide-7-azaindole in acetonitrile.

  • Add diisopropylethylamine (DIPEA) as a catalyst.

  • Add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench with water or ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 4-chloro-7-azaindole. A yield of up to 85.6% has been reported for this type of transformation.[2]

Step 3: Cyanation to 4-Cyano-7-azaindole

  • To a reaction vessel, add 4-chloro-7-azaindole, zinc cyanide (Zn(CN)₂), and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., dppf).

  • Add a polar aprotic solvent such as DMF or DMA.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-cyano-7-azaindole.

Step 4: Reduction to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

  • Dissolve 4-cyano-7-azaindole in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney Nickel or palladium on carbon.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi).

  • Monitor the reaction until the nitrile starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude amine from the previous step in a suitable solvent like diethyl ether or methanol.

  • Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of inhibitors targeting a range of clinically relevant kinases. The 7-azaindole core acts as an excellent hinge-binding motif, often forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] The 4-aminomethyl group provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

Key Kinase Targets and Representative Inhibitors
Kinase Target FamilySpecific KinasesRole in DiseaseRepresentative Inhibitor Scaffold
Janus Kinases (JAKs) JAK1, JAK2, JAK3, TYK2Inflammatory diseases (e.g., rheumatoid arthritis), myeloproliferative neoplasms4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have shown promise as JAK1-selective inhibitors.[4]
TAM Family Kinases TYRO3, AXL, MERCancer (proliferation, metastasis, drug resistance), immune regulation7-azaindole-based compounds have been developed as potent AXL inhibitors.[5]
Vascular Endothelial Growth Factor Receptors (VEGFRs) VEGFR-2 (KDR)Angiogenesis in cancerWhile various scaffolds are used for VEGFR inhibitors, the 7-azaindole core is a viable hinge-binder.
Colony-Stimulating Factor 1 Receptor (CSF1R) CSF1RCancer, inflammatory diseasesPexidartinib, an approved CSF1R inhibitor, features a 7-azaindole scaffold.[6]
Mechanism of Action: Inhibition of Key Signaling Pathways

Derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine primarily function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic and inflammatory signaling cascades.

AXL Signaling Pathway Inhibition:

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates downstream signaling through pathways such as PI3K-AKT and RAS-RAF-MEK-ERK, promoting cell survival, proliferation, and migration.[7] 7-Azaindole-based AXL inhibitors block these pathways, making them attractive candidates for cancer therapy.[5][8]

G cluster_1 AXL Signaling Pathway and Point of Inhibition Gas6 Gas6 AXL AXL Gas6->AXL Binds and activates PI3K PI3K AXL->PI3K Phosphorylates RAS RAS AXL->RAS Activates via GRB2 AKT AKT PI3K->AKT Activates Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Inhibitor (1H-Pyrrolo[2,3-b]pyridin-4-yl) methanamine Derivative Inhibitor->AXL Inhibits ATP binding

Caption: Inhibition of the AXL signaling cascade by a 7-azaindole derivative.

JAK-STAT Signaling Pathway Inhibition:

The JAK-STAT pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors based on the 7-azaindole scaffold can block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.

G cluster_2 JAK-STAT Signaling Pathway and Point of Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Modulates Inhibitor (1H-Pyrrolo[2,3-b]pyridin-4-yl) methanamine Derivative Inhibitor->JAK Inhibits ATP binding

Caption: Interruption of the JAK-STAT signaling pathway by a 7-azaindole based inhibitor.

Conclusion: A Versatile Tool for Future Therapeutics

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and versatile nature, coupled with the proven therapeutic potential of the 7-azaindole scaffold, ensures its continued relevance in the design and synthesis of novel, targeted therapies. The insights provided in this guide are intended to empower researchers to leverage the full potential of this remarkable building block in their quest for the next generation of life-saving medicines.

References

  • Feneyrolles, C., et al. (2017). Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1333-1338. Available from: [Link]

  • Li, Z., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156. Available from: [Link]

  • Yasri, A., et al. (2017). Small kinase inhibitors have been developed to block AXL. Bioorganic & Medicinal Chemistry Letters, 27(6), 1333-1338. Available from: [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6596. Available from: [Link]

  • St. Jean, D. J., Jr, et al. (2021). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9116-9137. Available from: [Link]

  • Feneyrolles, C., et al. (2017). Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. Semantic Scholar. Available from: [Link]

  • Faust, M., et al. (2016). AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(8), 3633-3648. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1473. Available from: [Link]

  • Patel, S. B., et al. (2021). Various scaffolds as potent VEGFR inhibitors. RSC Medicinal Chemistry, 12(10), 1639-1662. Available from: [Link]

  • Sriram, D., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(11), 1145-1150. Available from: [Link]

  • Wallace, E. M., et al. (2010). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 20(19), 5761-5765. Available from: [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available from: [Link]

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. Available from: [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available from: [Link]

  • Wang, X., et al. (2013). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. ACS Medicinal Chemistry Letters, 4(11), 1033-1038. Available from: [Link]

  • Huseby, S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(2), 374. Available from: [Link]

  • Lee, J. H., & Kim, S. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 21-36. Available from: [Link]

  • Huey, R., & Tigan, A. (2021). TYRO3: A potential therapeutic target in cancer. Cancer Letters, 519, 219-228. Available from: [Link]

  • Graham, D. K., et al. (2021). The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. Cancers, 13(11), 2772. Available from: [Link]

  • Singh, R., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(10), 1008-1013. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 28(14), 5433. Available from: [Link]

  • El-Gohary, S. M. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available from: [Link]

  • Khairullina, A. R., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7844-7863. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2021). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). In Topics in Heterocyclic Chemistry (Vol. 63, pp. 1-61). Springer. Available from: [Link]

Sources

Safety and handling of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound. As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success.

Compound Identification and Physicochemical Properties

This compound, also known as 4-(aminomethyl)-7-azaindole hydrochloride, is a heterocyclic amine salt. The 7-azaindole core is a prevalent scaffold in numerous biologically active molecules. The primary amine functionality at the 4-position serves as a critical handle for a wide range of synthetic transformations.

PropertyDataSource(s)
IUPAC Name This compound[1]
CAS Number 1860028-34-7[1]
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Appearance Typically a solid (powder/crystalline)General
Purity Typically >95%[1]
SMILES NCC1=C2C=CNC2=NC=C1.[H]Cl[1]

Hazard Identification and GHS Classification

Author's Note: A specific Safety Data Sheet (SDS) for CAS No. 1860028-34-7 was not publicly available at the time of this writing. The following hazard assessment is based on the official SDS for the closely related structural isomer, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride, which possesses the same functional groups and is expected to exhibit a nearly identical toxicological profile.[2]

This compound is classified as hazardous. The primary risks are associated with its irritant properties upon contact with skin, eyes, and the respiratory system.

GHS PictogramSignal WordHazard Statements
!Warning H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]

Routes of Exposure & Symptoms:

  • Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[2]

  • Skin Contact: Direct contact can cause redness, itching, and irritation.[2]

  • Eye Contact: Poses a risk of serious eye irritation, which can result in redness, pain, and watering.[2]

  • Ingestion: While less common in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. The causality is clear: a fume hood prevents the inhalation of aerosolized particles and dust, directly addressing the H335 respiratory irritation hazard. All weighing and transfer operations should be performed within the hood's sash.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical safety goggles are recommended.Prevents eye contact with dust or splashes, mitigating the "serious eye irritation" (H319) hazard.[2]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a chemical barrier to prevent skin contact and subsequent irritation (H315).[2]
Skin/Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required under normal conditions of use with a fume hood.A fume hood provides adequate respiratory protection.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Many amine hydrochloride salts are hygroscopic; therefore, storage in a desiccator or a controlled-atmosphere glovebox is best practice to prevent moisture absorption.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The hydrochloride salt will react with strong bases to liberate the free amine, which may have different reactivity and stability profiles.

  • Container Labeling: All containers must be clearly labeled with the full chemical name and associated GHS hazard pictograms.

Emergency and First-Aid Procedures

A self-validating safety protocol requires clear, actionable emergency procedures.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[2]

  • In Case of a Spill: Evacuate the area. Wear full PPE, including respiratory protection if a fume hood is not available. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and decontaminate all surfaces.

Diagram: Chemical Spill Response Workflow

This diagram outlines the logical flow of actions for a small-scale laboratory spill.

SpillResponse A Spill Detected B Assess Hazard & Size (Irritant, Small Scale) A->B C Alert Personnel & Isolate Area B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Contain Spill with Inert Absorbent D->E F Carefully Sweep/Collect Material (Avoid Dust Generation) E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate Spill Area (e.g., with soap and water) G->H I Dispose of Waste & PPE via EHS Protocols H->I J Document Incident I->J

Caption: Workflow for responding to a small chemical spill.

Application in Synthesis: N-Acylation Protocol

To illustrate the practical handling of this compound, this section details a representative N-acylation reaction, a common step in drug discovery programs. This protocol is a self-validating system where each step's causality is linked to safety and reaction efficiency. N-acylation is a fundamental transformation that converts the primary amine into a stable amide, often as a precursor for more complex molecular architectures.[3]

Step-by-Step Methodology

Objective: To perform an N-acylation of this compound with an acylating agent (e.g., acetyl chloride).

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Protocol:

  • Setup & Inerting: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. This inert atmosphere is critical because acyl chlorides are highly reactive with atmospheric moisture.

  • Reagent Weighing (in Fume Hood): In a chemical fume hood, weigh this compound and add it to the flask.

  • Dissolution & Basification: Add anhydrous DCM to the flask to dissolve the starting material. Add the base (e.g., TEA, 2.2 equivalents). Two equivalents of base are required: one to neutralize the hydrochloride salt and a second to scavenge the HCl byproduct generated during the acylation.[3]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial control step to manage the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Acyl Chloride Addition: Slowly add the acetyl chloride (1.1 equivalents), typically dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 10-15 minutes. A slow, controlled addition is paramount to prevent a temperature spike.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram: Experimental Workflow for N-Acylation

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Dry Glassware B Weigh Reagents (In Fume Hood) A->B C Dissolve & Add Base (2.2 eq TEA) B->C D Cool to 0°C (Ice Bath) C->D E Slowly Add Acyl Chloride (1.1 eq) D->E F Stir at RT & Monitor (TLC / LC-MS) E->F G Quench with NaHCO₃(aq) F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Step-by-step workflow for a typical N-acylation reaction.

Disposal Considerations

All waste materials, including unused compound, reaction residues, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Place solid waste in a clearly labeled, sealed container.

  • Collect solvent waste in an appropriate, labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations. Do not dispose of this material down the drain or in general trash.[2]

References

  • Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous identification and characterization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (also known as 4-Aminomethyl-7-azaindole hydrochloride). As a key structural motif in medicinal chemistry, the 7-azaindole scaffold is a precursor to a wide array of biologically active molecules, making the precise characterization of its derivatives a critical step in drug discovery and development.[1][2]

This document is structured to provide not only the expected spectroscopic data but also the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

This compound is a heterocyclic compound featuring a 7-azaindole core functionalized with a methanamine group at the C4 position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a common practice in pharmaceutical development. The structural features—an aromatic bicyclic system, a primary amine, and N-H bonds on both the pyrrole and the ammonium group—give rise to a distinct and predictable spectroscopic signature.

Molecular Structure and Numbering

Caption: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a solvent like DMSO-d6 is recommended due to the presence of exchangeable protons (N-H and NH3+).

The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons, the pyrrole N-H, the benzylic methylene group, and the ammonium protons. The hydrochloride form will cause the aminomethyl protons (NH3+) to appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
Pyrrole NH -1~11.5 - 12.5broad singlet-Acidic proton on the electron-deficient pyrrole ring, typically downfield.
H -6~8.1 - 8.3doubletJ = ~5.0 HzPyridine proton adjacent to nitrogen (N7), deshielded. Coupled to H-5.
H -2~7.5 - 7.7doubletJ = ~3.5 HzPyrrole proton adjacent to N1, coupled to H-3.
H -5~7.0 - 7.2doubletJ = ~5.0 HzPyridine proton coupled to H-6.
H -3~6.5 - 6.7doubletJ = ~3.5 HzPyrrole proton coupled to H-2.
CH₂ ~4.0 - 4.2singlet or doublet-Methylene protons adjacent to the aromatic ring and the ammonium group. May show coupling to NH3+ in some conditions.
NH₃~8.5 - 9.5broad singlet-Protons of the ammonium salt, significantly downfield and broadened due to exchange.

The carbon spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C7a~150 - 152Carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
C6~145 - 148Pyridine carbon adjacent to N7.
C4~140 - 143Pyridine carbon bearing the aminomethyl substituent.
C2~125 - 128Pyrrole carbon adjacent to N1.
C3a~118 - 120Carbon at the ring fusion.
C5~115 - 117Pyridine carbon.
C3~100 - 102Pyrrole carbon beta to N1.
C H₂~40 - 45Aliphatic carbon of the aminomethyl group.

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of high-purity DMSO-d6. The choice of DMSO-d6 is critical for observing the exchangeable N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds.

    • Collect a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to 0-160 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • 2D NMR (HSQC/HMBC): To confirm assignments, it is best practice to perform 2D NMR experiments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs. This will definitively link the proton signals of H2, H3, H5, H6, and the CH₂ group to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons (C3a, C4, C7a) by observing their correlations to nearby protons.

NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Confirmation cluster_final Structural Elucidation H1_NMR ¹H NMR (Proton Environment) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Proton shifts HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC Proton shifts C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Carbon shifts C13_NMR->HMBC Carbon shifts Structure Final Structure Confirmation HSQC->Structure Assigns CHn HMBC->Structure Assigns Quaternary C

Caption: Workflow for unambiguous structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns.

For this compound (Formula: C₈H₁₀ClN₃), the analysis will focus on the cationic species [C₈H₉N₃ + H]⁺.

  • Technique: Electrospray Ionization (ESI) is the method of choice due to the polar and ionic nature of the compound.

  • Molecular Formula (Free Base): C₈H₉N₃

  • Exact Mass (Free Base): 147.0796

  • Expected [M+H]⁺ Ion: 148.0874 m/z

High-resolution mass spectrometry (HRMS) can validate the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of ammonia (NH₃) from the protonated molecular ion.

  • [M+H]⁺ → [M+H - NH₃]⁺: 148.0874 → 131.0609. This corresponds to the loss of the amino group, a common fragmentation pathway for primary amines.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Operate in positive ion mode.

    • Scan a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the [M+H]⁺ ion.

    • For MS/MS, select the precursor ion at m/z 148.0874 and apply collision-induced dissociation (CID) energy to induce fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Functional Group Vibration Type Significance
3400 - 3200N-HStretchCorresponds to the pyrrole N-H group.
3100 - 3000C-H (Aromatic)StretchAromatic C-H bonds of the 7-azaindole ring.
3000 - 2800N-H (Ammonium)StretchBroad absorption characteristic of the -NH₃⁺ group in the hydrochloride salt.
2950 - 2850C-H (Aliphatic)StretchC-H bonds of the methylene (-CH₂-) group.
~1630 - 1580C=C, C=NStretchAromatic ring stretching vibrations from both the pyrrole and pyridine rings.
~1600 - 1500N-HBendBending vibration of the ammonium group.
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly onto the ATR crystal. This method requires minimal sample preparation and provides high-quality data.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect data over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal before running the sample.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. The predicted data in this guide, grounded in established spectroscopic principles, serves as a benchmark for researchers. By following the detailed, self-validating protocols, a scientist can confidently acquire and interpret the necessary data to confirm the identity, purity, and structure of this important chemical entity, ensuring the integrity of subsequent research and development efforts.

References

  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Journal of Chemical Physics, 123(9), 094306. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - NIST Chemistry WebBook. NIST. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, also known as 4-aminomethyl-7-azaindole hydrochloride, is a pivotal building block in modern medicinal chemistry. The 7-azaindole core is a bioisostere of indole, offering unique physicochemical properties such as improved aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor. These characteristics make it a privileged scaffold in the design of therapeutic agents, particularly kinase inhibitors. The aminomethyl group at the 4-position provides a versatile handle for introducing a wide range of molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed guide to the application of this valuable reagent in organic synthesis, with a focus on its use in the construction of biologically active molecules.

Key Applications in Drug Discovery

The 7-azaindole framework is a cornerstone in the development of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic placement of the aminomethyl group on this scaffold allows for its incorporation into the solvent-exposed region of the ATP-binding site of many kinases, enabling the formation of key interactions that enhance potency and selectivity.

Table 1: Examples of Kinase Targets for Inhibitors Synthesized Using (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Kinase TargetTherapeutic AreaRepresentative Publications
Fibroblast Growth Factor Receptor (FGFR)Oncology
c-MetOncology
Colony-Stimulating Factor 1 Receptor (CSF1R)Oncology, Inflammatory Diseases
NADPH Oxidase 2 (NOX2)Neurodegenerative Diseases, Inflammation

Core Synthetic Transformation: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds. This reaction is fundamental to linking the 7-azaindole core to other fragments of a target molecule, often a carboxylic acid-bearing component. The following section provides a detailed, field-proven protocol for a standard amide coupling reaction.

Protocol: Synthesis of N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide

This protocol is adapted from a standard amide coupling procedure and is representative of the use of this compound in the synthesis of complex, biologically active molecules.

Reaction Scheme:

G reagent1 5-(trifluoromethyl)-1H-indole-2-carboxylic acid reagents_node reagent1->reagents_node reagent2 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride reagent2->reagents_node product N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide reagents_node->product HATU, DIPEA, DMF, rt

A representative amide coupling reaction.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
5-(trifluoromethyl)-1H-indole-2-carboxylic acid229.1669 mg0.301.0
This compound183.6466 mg0.361.2
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23171 mg0.451.5
DIPEA (N,N-Diisopropylethylamine)129.24157 µL0.903.0
DMF (N,N-Dimethylformamide), anhydrous-3 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (69 mg, 0.30 mmol).

  • Reagent Addition: Add this compound (66 mg, 0.36 mmol) to the flask.

  • Solvent and Base: Add anhydrous DMF (3 mL) to the flask. The mixture may not fully dissolve. Add DIPEA (157 µL, 0.90 mmol) to the suspension. The DIPEA serves to both neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir the mixture for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (171 mg, 0.45 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10%), to afford the desired product as a solid.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.

  • Use of DIPEA: A non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of the amine and to facilitate the activation of the carboxylic acid by HATU without competing in the reaction. Three equivalents are used to ensure complete neutralization and to drive the coupling reaction to completion.

  • Anhydrous Conditions: The use of anhydrous DMF is recommended as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.

Alternative Synthetic Routes: Reductive Amination

While amide coupling is a common strategy, reductive amination offers an alternative approach for forging the C-N bond, particularly when starting from a carbonyl compound. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

G start Start with (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine and an Aldehyde/Ketone step1 Mix Amine and Carbonyl in a suitable solvent (e.g., MeOH, DCE) start->step1 step2 Formation of Imine Intermediate (often in situ) step1->step2 step3 Add a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) step2->step3 step4 Reduction to the secondary or tertiary amine step3->step4 end Purification of the final product step4->end

Application Note & Protocols: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structure is bioisosteric to both indole and the purine core of adenosine triphosphate (ATP), rendering it exceptionally well-suited for targeting a vast array of enzymes, particularly protein kinases.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor. This dual functionality allows 7-azaindole derivatives to mimic the crucial hinge-binding interactions of ATP within the kinase active site, a foundational principle in the design of potent and selective kinase inhibitors.[1]

This guide focuses on a specific, highly versatile derivative: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride . The strategic placement of a primary aminomethyl group at the C4 position provides a reactive handle extending from the core scaffold. This functionalization is critical, as it allows medicinal chemists to readily introduce a wide range of substituents and explore structure-activity relationships (SAR) by forming stable covalent bonds, such as amides or secondary amines, to probe different regions of a target's binding pocket. This building block, therefore, serves as a cornerstone for constructing libraries of novel compounds directed against therapeutically relevant targets, including those implicated in oncology, inflammation, and autoimmune diseases.[3][4][5]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the building block. The hydrochloride salt form enhances stability and improves solubility in polar solvents compared to the free base.

PropertyValueSource
Chemical Name This compound[6]
Synonyms 4-Aminomethyl-7-azaindole hydrochloride[7]
CAS Number 1860028-34-7[6][8][9]
Molecular Formula C₈H₁₀ClN₃[6][9]
Molecular Weight 183.64 g/mol [6][9]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥97%[6]
Solubility Soluble in DMSO, Methanol, Water (with potential for hydrolysis)Inferred

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Core Synthetic Applications: A Gateway to Chemical Diversity

The primary amine of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine serves as a nucleophilic anchor for a variety of crucial bond-forming reactions in drug synthesis. Its conversion from the hydrochloride salt to the reactive free base is typically achieved in situ using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

G main (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (Free Base) prod_amide Amide Product main->prod_amide Amide Coupling (e.g., HATU, EDC) prod_amine Secondary/Tertiary Amine Product main->prod_amine Reductive Amination (e.g., NaBH(OAc)₃) prod_sulfonamide Sulfonamide Product main->prod_sulfonamide Sulfonamide Formation (e.g., Pyridine, TEA) sub_acid R-COOH (Carboxylic Acid) sub_acid->prod_amide sub_aldehyde R-CHO / R-CO-R' (Aldehyde / Ketone) sub_aldehyde->prod_amine sub_sulfonyl R-SO2Cl (Sulfonyl Chloride) sub_sulfonyl->prod_sulfonamide

Caption: Key synthetic transformations of the 4-aminomethyl-7-azaindole building block.

The most prevalent applications include:

  • Amide Bond Formation: Coupling with carboxylic acids is arguably the most common transformation. Peptide coupling reagents like HATU, HBTU, or carbodiimides (e.g., EDC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form a robust and stable amide linkage. This is fundamental for connecting the azaindole core to other pharmacophoric elements.

  • Reductive Amination: Reaction with aldehydes or ketones first forms a transient imine or enamine intermediate, which is then reduced in the same pot by a mild hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a secondary or tertiary amine. This strategy is excellent for creating more flexible linkers compared to the rigid amide bond.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base like pyridine or TEA yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can impart distinct physicochemical properties to the final molecule.

Workflow Example: Synthesis of a Representative FGFR Inhibitor

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12] The following workflow illustrates how this compound can be used to synthesize a hypothetical, yet representative, FGFR inhibitor. The strategy involves an amide coupling with a substituted benzoic acid fragment, a common motif in type I kinase inhibitors.

G start_A Building Block: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl step1 Step 1: In Situ Free Base Formation Add DIPEA to neutralize HCl salt start_A->step1 start_B Fragment B: 3,5-dimethoxybenzoic acid step2 Step 2: Carboxylic Acid Activation Add HATU to Fragment B start_B->step2 step3 Step 3: Amide Coupling Combine activated acid with free base amine step1->step3 step2->step3 step4 Step 4: Work-up & Purification Aqueous wash, extraction, column chromatography step3->step4 final Final Product: Hypothetical FGFR Inhibitor step4->final

Caption: Workflow for synthesizing a hypothetical inhibitor via amide coupling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process controls and clear endpoints.

Protocol 1: General Procedure for Amide Coupling (HATU-mediated)

Rationale: This protocol uses HATU, a highly efficient and common peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a bulky, non-nucleophilic base used to neutralize the starting material's hydrochloride salt and the acid formed during the reaction without competing in the coupling. DMF is a polar aprotic solvent that effectively dissolves all reactants.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir until the solid dissolves (or for 10-15 minutes) to form the free base.

  • Coupling: Transfer the amine solution from step 3 to the activated acid solution from step 2 using a syringe or cannula.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Methanol in Dichloromethane. The reaction is complete when the starting amine spot is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-15% methanol in dichloromethane) to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Reductive Amination

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not reduce the aldehyde/ketone starting material but readily reduces the iminium ion intermediate formed in situ. Dichloroethane (DCE) is a common solvent for this reaction. Acetic acid can be used as a catalyst to promote iminium ion formation.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the HCl salt)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCE.

  • Free Base Formation: Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Imine Formation: Add the aldehyde or ketone (1.2 eq). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture for 30-60 minutes at room temperature to allow for imine/enamine formation.

  • Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture (Note: initial gas evolution may occur).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor for the disappearance of the imine intermediate and starting materials by LC-MS. The reaction is typically complete within 3-12 hours.

  • Work-up: Quench the reaction by slowly adding saturated aq. NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane, often with 1% NH₄OH added to the methanol to prevent streaking of the basic amine product).

  • Characterization: Confirm the identity and purity of the desired secondary amine product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its 7-azaindole core provides a proven scaffold for engaging with numerous biological targets, particularly protein kinases. The C4-aminomethyl handle offers a reliable and versatile point of attachment for building molecular complexity and fine-tuning pharmacological properties. The robust and well-understood protocols for its derivatization via amide coupling and reductive amination empower drug discovery teams to rapidly synthesize and evaluate novel chemical entities, accelerating the journey from concept to clinical candidate.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. ningboinno.com.
  • Jin, Q., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Gour, H., et al. (2020). Azaindole Therapeutic Agents. PubMed Central (PMC).
  • Li, J., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry.
  • Reddy, B. S., et al. (2015). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Ningbo Pharmchem. (n.d.). The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis. ningbo-pharmchem.com.
  • ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib.
  • Advanced ChemBlocks Inc. (n.d.). {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. AChemBlock.
  • AK Scientific, Inc. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-5-yl)
  • Echemi. (n.d.). {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. Echemi.com.
  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).
  • Sigma-Aldrich. (2025).
  • ChemScene. (2024). 1-[1-(4-bromophenyl)
  • CymitQuimica. (2024). (6-Fluoropyridin-3-yl)
  • Chemrio. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine; 4-Aminomethyl-7-azaindole. Chemrio.com.
  • Universal Biologicals. (n.d.). {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. ubio.co.uk.
  • Chongqing Chemdad Co., Ltd. (n.d.). {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. chemdad.com.
  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry.
  • BLD Pharm. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride. bldpharm.com.
  • ChemicalBook. (n.d.). {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. chemicalbook.com.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • Gmiro, V. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

Sources

Application Notes and Protocols for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminomethyl-7-Azaindole Scaffold

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-aminomethyl-7-azaindole, is a bifunctional heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry.[1] Its core structure, 7-azaindole, is recognized as a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. This is largely due to its ability to act as a bioisostere of indole, while offering unique hydrogen bonding capabilities through the pyridine nitrogen, which can interact with biological targets such as protein kinases.[2][3] The primary amine functionality at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the construction of diverse compound libraries.

This guide provides detailed experimental protocols for the utilization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride in key synthetic transformations. The protocols are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers to modify and troubleshoot these procedures effectively.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 186028-34-7[1]
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Appearance Off-white to yellow solidVaries by supplier
Purity Typically ≥97%[1]
Solubility Soluble in water, methanol, and DMSOGeneral knowledge

Core Applications and Synthetic Workflows

The primary amine of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine serves as a nucleophilic handle for the construction of larger, more complex molecules. The three principal applications detailed in this guide are amide bond formation, reductive amination, and N-alkylation. A general overview of these synthetic pathways is illustrated below.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride amide Amide Bond Formation start->amide R-COOH, Coupling Reagent reductive Reductive Amination start->reductive R-CHO or R-C(O)R', Reducing Agent alkylation N-Alkylation start->alkylation R-X, Base amide_prod Amide Derivatives amide->amide_prod amine_prod Secondary/Tertiary Amines reductive->amine_prod alkyl_prod N-Alkyl Derivatives alkylation->alkyl_prod

Caption: Synthetic utility of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Detailed Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. This protocol describes a reliable method for coupling (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and racemization.[4]

Causality of Experimental Choices:

  • Starting Material: The hydrochloride salt of the amine is used. A base (DIPEA) is added to neutralize the salt and liberate the free amine, which is the active nucleophile. An excess of base is used to also neutralize the HCl generated during the reaction.

  • Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[4]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants and reagents.

  • Temperature: The reaction is initially cooled to 0 °C during the activation of the carboxylic acid to control the rate of reaction and minimize the decomposition of the active intermediate. The reaction is then allowed to warm to room temperature for the coupling with the amine.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath and stir for 30 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Expected Characterization of a Hypothetical Product: N-( (1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)benzamide

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.7 (s, 1H, pyrrole-NH), 9.1 (t, J = 6.0 Hz, 1H, amide-NH), 8.1 (d, J = 5.0 Hz, 1H, pyridine-H), 7.9 (d, J = 7.5 Hz, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 7.4 (t, J = 2.5 Hz, 1H, pyrrole-H), 7.1 (d, J = 5.0 Hz, 1H, pyridine-H), 6.6 (t, J = 2.0 Hz, 1H, pyrrole-H), 4.8 (d, J = 6.0 Hz, 2H, CH₂).

  • MS (ESI): m/z calculated for C₁₅H₁₃N₃O [M+H]⁺, found [M+H]⁺.

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines. This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which is particularly effective for this transformation.[5][6]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the condensation of the amine and the aldehyde, without significantly reducing the starting aldehyde.[7] This selectivity prevents the formation of alcohol byproducts.

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for STAB reductions. Anhydrous conditions are preferred as STAB is water-sensitive.

  • Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, especially with less reactive ketones (though often not necessary for aldehydes).

Step-by-Step Methodology:

  • To a stirred suspension of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere, add DIPEA (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine + Aldehyde/Ketone imine Iminium Ion Intermediate start->imine - H₂O product Secondary/Tertiary Amine Product imine->product + H⁺, + 2e⁻ h2o H₂O stab NaBH(OAc)3 (STAB) stab->imine

Caption: Reductive Amination Workflow.

Protocol 3: N-Alkylation with an Alkyl Halide

Direct N-alkylation of the primary amine provides another route to secondary and tertiary amines. Care must be taken to control the degree of alkylation.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate or DIPEA is used to scavenge the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Acetonitrile (MeCN) or DMF are suitable polar aprotic solvents for this Sₙ2 reaction.

  • Stoichiometry: To favor mono-alkylation, a slight excess of the amine can be used relative to the alkyl halide. To favor di-alkylation, an excess of the alkyl halide and base should be used.

Step-by-Step Methodology for Mono-Alkylation:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (K₂CO₃) (3.0 eq).

  • Add the alkyl halide (e.g., benzyl bromide) (0.9 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the alkyl halide, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired secondary amine from any starting material and di-alkylated byproduct.

Advanced Application: Derivatization of the 7-Azaindole Core

For more advanced SAR studies, functionalization of the 7-azaindole nucleus itself may be desired. This typically requires protection of the pyrrole NH and the primary amine of the side chain. A plausible synthetic sequence would involve:

  • Protection of the primary amine: For example, as a Boc-carbamate.

  • Halogenation of the 7-azaindole core: Introduction of a halide (e.g., iodine or bromine) at the C3 or C5 position.

  • Palladium-catalyzed cross-coupling: Reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can be performed on the halogenated intermediate.[8][9]

  • Deprotection: Removal of the protecting groups to yield the final desired compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. The protocols provided herein for amide bond formation, reductive amination, and N-alkylation offer reliable methods for the elaboration of this scaffold. By understanding the chemical principles behind these transformations, researchers can effectively utilize this compound to accelerate their drug discovery programs.

References

  • Myers, A. Chem 115, Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Reactions. Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling). Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Chekarev, V. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(13), 9015-9023.
  • Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2354–2357.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed.
  • Study of Mass Spectra of Some Indole Deriv
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Study of Mass Spectra of Some Indole Deriv
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • MySkinRecipes. 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure.
  • SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]

Sources

Application Notes and Protocols: Cross-Coupling Reactions Involving 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged structure" in medicinal chemistry, attracting considerable interest in drug discovery.[1][2][3] Its significance stems from its ability to act as a bioisostere of both indole and purine systems, offering unique hydrogen bonding capabilities that are crucial for molecular recognition in biological systems.[3][4] This mimicry allows 7-azaindole derivatives to serve as excellent hinge-binding motifs for protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases.[5][6][7][8] Consequently, this scaffold is a cornerstone in the development of numerous therapeutic agents, including kinase inhibitors like Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[7][8]

The functionalization of the 7-azaindole core is paramount for modulating its physicochemical properties and biological activity.[3][4] Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of variously substituted 7-azaindole derivatives, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.[2][9][10] This guide provides an in-depth overview of key cross-coupling methodologies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Overview: The Logic of Cross-Coupling on the 7-Azaindole Nucleus

The reactivity of the 7-azaindole ring is influenced by the electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole ring.[10] This electronic landscape dictates the regioselectivity of functionalization. Palladium-catalyzed reactions are the most prevalent, offering a versatile toolkit for modifying various positions of the azaindole nucleus (C2, C3, C4, C5, and C6).[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving desired outcomes and is often tailored to the specific coupling partners and the position on the 7-azaindole scaffold being functionalized.

I. Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between organoboron compounds and aryl or vinyl halides. In the context of 7-azaindole chemistry, it is instrumental in introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[11][12]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling, depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-azaindole, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of a suitable base is crucial for the activation of the organoboron species.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X (Halo-azaindole) Azaindole-Pd(II)-X R-Pd(II)-X (Azaindole Complex) Oxidative_Addition->Azaindole-Pd(II)-X Transmetalation Transmetalation Azaindole-Pd(II)-X->Transmetalation + R'-B(OH)2 + Base Azaindole-Pd(II)-R' R-Pd(II)-R' Transmetalation->Azaindole-Pd(II)-R' Reductive_Elimination Reductive Elimination Azaindole-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R-R' (Arylated Azaindole) Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of 7-Azaindole Derivatives
EntryHalogen atCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
1C3 (Iodo)Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/H2O86[1]
2C4 (Chloro)4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O94[1]
3C5 (Bromo)3-Pyridylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O78[11]
4C6 (Chloro)4-Fluorophenylboronic acidPd2(dba)3/SPhosCs2CO3Toluene/Ethanol88[12]
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-acetyl-7-azaindole

This protocol is a general guideline based on established procedures for similar systems.[13]

Materials:

  • 3-Iodo-1-acetyl-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., Cesium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1:1 mixture of Toluene and Ethanol)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 3-iodo-1-acetyl-7-azaindole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system followed by the palladium catalyst.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

II. Heck Coupling: Olefinic Functionalization

The Heck reaction provides a powerful method for the C-C bond formation between an unsaturated halide and an alkene, leading to the introduction of vinyl groups onto the 7-azaindole scaffold.[14]

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the active palladium(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X (Halo-azaindole) Azaindole-Pd(II)-X R-Pd(II)-X (Azaindole Complex) Oxidative_Addition->Azaindole-Pd(II)-X Intermediate_A Alkene Complex Azaindole-Pd(II)-X->Intermediate_A + Alkene Migratory_Insertion Migratory Insertion Intermediate_B σ-Alkylpalladium(II) Complex Migratory_Insertion->Intermediate_B Intermediate_A->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Intermediate_B->Beta_Hydride_Elimination Product_Complex Product-Pd(0) Complex Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 Catalyst Regeneration (+ Base) Coupled_Product Vinylated Azaindole Product_Complex->Coupled_Product

Caption: Catalytic cycle of the Heck coupling reaction.

Detailed Protocol: Heck Coupling of 4-Iodo-1-acetyl-7-azaindole with Methyl Acrylate

This protocol is adapted from procedures for similar 7-azaindole systems.[13]

Materials:

  • 4-Iodo-1-acetyl-7-azaindole

  • Methyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 10 mol%)

  • Base (e.g., Triethylamine (NEt3), 2.0 equivalents)

  • Solvent (e.g., Dimethylformamide (DMF))

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 4-iodo-1-acetyl-7-azaindole (1.0 equivalent) and methyl acrylate (1.5 equivalents) in the solvent.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the mixture at a specified temperature (e.g., 110 °C) for several hours, monitoring the reaction progress.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to isolate the desired Heck adduct.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and copper complexes.[10][15] This reaction is crucial for introducing alkynyl functionalities into the 7-azaindole scaffold, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd + R-X Azaindole-Pd(II)-X R-Pd(II)-X Oxidative_Addition_Pd->Azaindole-Pd(II)-X Transmetalation_Pd Transmetalation Azaindole-Pd(II)-X->Transmetalation_Pd Azaindole-Pd(II)-Alkyne R-Pd(II)-C≡CR' Transmetalation_Pd->Azaindole-Pd(II)-Alkyne Reductive_Elimination_Pd Reductive Elimination Azaindole-Pd(II)-Alkyne->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Coupled_Product Alkynylated Azaindole Reductive_Elimination_Pd->Coupled_Product Cu(I)X Cu(I)X Alkyne_Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne_Deprotonation + R'-C≡CH + Base Cu(I)_Acetylide R'-C≡C-Cu(I) Alkyne_Deprotonation->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation_Pd To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole

This protocol is based on a reported procedure for the functionalization of the 7-azaindole core.[1]

Materials:

  • 4-Iodo-1-acetyl-7-azaindole

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 equivalents)

  • Palladium catalyst (e.g., PdCl2(PPh3)2, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (NEt3))

  • Solvent (e.g., Tetrahydrofuran (THF))

Procedure:

  • Reaction Setup: To a solution of 4-iodo-1-acetyl-7-azaindole (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the solvent, add the base.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired alkynylated 7-azaindole.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[16][17] This reaction is particularly valuable for synthesizing amino-7-azaindole derivatives, which are prevalent in pharmacologically active compounds.[18]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions. A key step is the deprotonation of the amine or the palladium-amine complex by a strong base to facilitate the reductive elimination step.[19]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X (Halo-azaindole) Azaindole-Pd(II)-X R-Pd(II)-X (Azaindole Complex) Oxidative_Addition->Azaindole-Pd(II)-X Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Azaindole-Pd(II)-X->Amine_Coordination_Deprotonation + HNR'R'' + Base Amido_Complex R-Pd(II)-NR'R'' Amine_Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Amino-Azaindole Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination of 7-Azaindole Derivatives
EntryHalogen atAmineCatalyst/LigandBaseSolventYield (%)Reference
1C4 (Bromo)BenzamidePd(OAc)2/XantphosCs2CO3Dioxane92[9][20]
2C5 (Bromo)MorpholinePd precatalyst/DavePhosLiHMDSTHF95[18]
3C6 (Iodo)AnilinePd precatalyst/BrettPhosLiHMDSTHF88[18]
4C4 (Bromo)L-Alanine methyl esterPd2(dba)3/XantphosCs2CO3Dioxane85[9][20]
Detailed Protocol: Buchwald-Hartwig Amination of Unprotected 5-Bromo-7-azaindole

This protocol is based on a highly efficient method developed for unprotected halo-7-azaindoles.[18]

Materials:

  • 5-Bromo-7-azaindole

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Palladacycle, 1-2 mol%)

  • Ligand (e.g., DavePhos, 1-2 mol%)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1.2 equivalents, 1 M in THF)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the 5-bromo-7-azaindole (1.0 equivalent), palladium precatalyst, and ligand to a reaction vial.

  • Solvent and Reagent Addition: Add the solvent, followed by the amine (1.2 equivalents) and the LiHMDS solution (1.2 equivalents).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired amino-7-azaindole.

V. C-H Activation: A Modern Frontier

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including 7-azaindole.[2][21] This approach avoids the pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic sequences. Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of complex 7-azaindole derivatives.[22][23][24]

Conceptual Workflow: Rh(III)-Catalyzed C-H Activation/Annulation

This workflow illustrates the general concept of a rhodium(III)-catalyzed C-H activation followed by annulation with an alkyne.

CH_Activation_Workflow Start N-Aryl-7-azaindole + Alkyne CH_Activation C-H Activation at N-Aryl group Start->CH_Activation Catalyst_System [Rh(III)] Catalyst + Oxidant (e.g., Ag+) Catalyst_System->CH_Activation Annulation Annulation with Alkyne CH_Activation->Annulation Product Complex Fused 7-Azaindole Derivative Annulation->Product

Caption: Conceptual workflow for Rh(III)-catalyzed C-H activation/annulation.

The development of practical and scalable protocols for C-H activation of 7-azaindoles is an active area of research with the potential to further streamline the synthesis of these important molecules.

Conclusion and Future Outlook

Cross-coupling reactions have revolutionized the synthesis of functionalized 7-azaindole derivatives, providing medicinal chemists with a powerful arsenal of tools to explore the chemical space around this privileged scaffold. The methodologies outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings—represent the state-of-the-art in the field. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of these vital heterocyclic compounds, further accelerating the discovery of new therapeutics for a range of human diseases.

References

  • Barl, N. M., Malakhov, V., Mathes, C., Lustenberger, P., & Knochel, P. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Thieme E-Books & E-Journals. Retrieved from [Link]

  • (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved from [Link]

  • (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Retrieved from [Link]

  • (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. Retrieved from [Link]

  • Selmer-Olsen, S. M. E. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and pharmaceutical…. Retrieved from [Link]

  • (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Retrieved from [Link]

  • (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. Retrieved from [Link]

  • (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • (n.d.). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters - ACS Publications - American Chemical Society. Retrieved from [Link]

  • (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH. Retrieved from [Link]

  • Verbiscar, A. J. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Retrieved from [Link]

  • (n.d.). The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. Retrieved from [Link]

  • (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Retrieved from [Link]

  • (n.d.). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[9]. ResearchGate. Retrieved from [Link]

  • (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. Retrieved from [Link]

  • (2023). Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. Retrieved from [Link]

  • (2025). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]

  • (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Retrieved from [Link]

  • (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... ResearchGate. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]

  • (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (2025). The Role of the Base in Buchwald-Hartwig Amination. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]

  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Retrieved from [Link]

  • (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

Sources

Applications of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in the architecture of successful therapeutics. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is one such "privileged" structure.[1] Its significance stems from its role as a bioisostere of both indole and the purine system, granting it unique physicochemical properties and the ability to form key interactions with biological targets.[2] The introduction of a nitrogen atom into the indole ring system creates an additional hydrogen bond acceptor, which can enhance binding affinity and potency.[2]

This compound (CAS: 1860028-34-7) is a pivotal building block derived from this scaffold.[3][4] It presents researchers with the core 7-azaindole nucleus appended with a reactive primary aminomethyl group. This functional handle is the gateway to a multitude of synthetic transformations, allowing for the systematic elaboration of the core structure to probe structure-activity relationships (SAR) and optimize drug candidates. This guide provides a detailed exploration of its application, focusing on the synthesis of kinase inhibitors and providing robust, field-tested protocols for its use.

Core Application: A Cornerstone for Kinase Inhibitor Development

The 7-azaindole scaffold is particularly prevalent in the design of protein kinase inhibitors.[5] This is largely because the pyrrolo[2,3-b]pyridine core effectively mimics the adenine fragment of adenosine triphosphate (ATP), the ubiquitous substrate for all kinases.[2] This mimicry allows 7-azaindole derivatives to act as competitive inhibitors, occupying the ATP-binding site (the "hinge region") and preventing the phosphorylation events that drive many pathological signaling cascades.

The aminomethyl group of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine serves as a critical linker, enabling the connection of the hinge-binding 7-azaindole core to other fragments designed to interact with different regions of the kinase active site, thereby enhancing potency and selectivity.

Key Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in several cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For example, structure-based design has led to compounds that show low nanomolar IC50 values against FGFR1, 2, and 3.[6][7]

  • c-Met Kinase: The c-Met proto-oncogene is another important target in oncology. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, demonstrating strong c-Met kinase inhibition with IC50 values in the low nanomolar range.[8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response, making JAK inhibitors valuable for treating autoimmune diseases like rheumatoid arthritis.[9][10] The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop selective JAK inhibitors.[9][11]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): The development of CSF1R inhibitors is an active area of research, and synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been explored for this purpose.[12][13]

Data Presentation: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the scaffold is evident in the potent inhibition achieved across various kinase targets. The following table summarizes representative data from published studies.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR17[6][7]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR29[6][7]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR325[6][7]
1H-pyrrolo[2,3-b]pyridine Derivativec-Met22.8[8]
1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK35.1[11]

Experimental Protocols & Methodologies

The primary amine of this compound is the key to its synthetic utility. The following protocols detail fundamental transformations for constructing novel derivatives.

Protocol 1: Standard Amide Bond Formation via Amide Coupling

This is the most common and direct application, linking the scaffold to a carboxylic acid to form a stable amide bond. This reaction is fundamental to building out the molecular structure and exploring SAR.[14]

Causality Behind Component Selection:

  • Coupling Reagents (HATU, HBTU, EDC/HOBt): These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[15]

  • Base (DIEA, Triethylamine): A non-nucleophilic organic base is crucial for two reasons: 1) To neutralize the hydrochloride salt of the starting material, freeing the primary amine for reaction. 2) To scavenge the acidic byproducts generated during the activation step.

  • Solvent (DMF, DCM): Anhydrous, polar aprotic solvents are used to dissolve the reactants and reagents without interfering with the reaction mechanism.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the coupling reagent (e.g., HATU, 1.1 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 3.0 eq) to the mixture. The base is critical to deprotonate the amine hydrochloride starting material.

  • Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Amine (1H-Pyrrolo[2,3-b]pyridin-4-yl) methanamine HCl Product Final Amide Product Amine->Product Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Reagents Coupling Agent (e.g., HATU) Base (e.g., DIEA) Solvent (e.g., DMF) Acid->Reagents Reagents->Product caption Amide Coupling Workflow.

Caption: Amide Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination for C-N Cross-Coupling

While the starting material is an amine, related 7-azaindole scaffolds are often synthesized or further functionalized using cross-coupling reactions. Should a synthetic route require the formation of a C4-arylamine bond on a pre-functionalized 7-azaindole core, a Buchwald-Hartwig amination is the method of choice.[12][13] This protocol is provided as an advanced application for building related structures.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd₂(dba)₃) & Ligand (e.g., XPhos, RuPhos): The palladium catalyst is the engine of the reaction, performing the oxidative addition and reductive elimination steps. The bulky, electron-rich phosphine ligand is essential to stabilize the palladium center and facilitate these key steps.[12]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the amine nucleophile, making it active for coupling.

  • Solvent (e.g., Dioxane, Toluene): Anhydrous, non-protic solvents capable of reaching high temperatures are necessary for the reaction to proceed efficiently.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq), the desired amine (1.2-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired N-arylated product.

Mechanism of Action: Kinase Signaling Pathway Inhibition

Derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine function by interrupting intracellular signaling cascades. The diagram below illustrates a simplified FGFR signaling pathway, a common target for these inhibitors. The inhibitor competes with ATP for the kinase domain, preventing autophosphorylation and blocking downstream signals that lead to cell proliferation and survival.[6]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR ADP ADP FGFR->ADP RAS RAS-MEK-ERK Pathway FGFR->RAS Activates PI3K PI3K-Akt Pathway FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds ATP ATP ATP->FGFR Phosphorylates Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Blocks Binding Site Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation caption FGFR Signaling Pathway Inhibition.

Caption: FGFR Signaling Pathway Inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic entry point into a class of molecules with profound medicinal importance. Its 7-azaindole core provides a validated scaffold for engaging the ATP-binding site of numerous protein kinases, while its aminomethyl functionality offers a versatile handle for synthetic elaboration. The protocols and data presented herein underscore its value to researchers, scientists, and drug development professionals, providing a solid foundation for the rational design and synthesis of next-generation targeted therapeutics.

References

  • Patil, S. A., Patil, S. A., & Patil, R. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Pfizer Inc. (2016). Efficient method for the preparation of tofacitinib citrate.
  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals.
  • Kim, B. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis method of tofacitinib citrate. (2020).
  • Kim, B. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Kim, B. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2014).
  • Zhang, Q., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
  • {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. (n.d.). Advanced ChemBlocks.
  • {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. (n.d.). Echemi.
  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. (n.d.). Universal Biologicals.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.

Sources

Synthesis of Kinase Inhibitors Using 7-Azaindole Scaffolds: A Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique ability to mimic the purine core of ATP and form critical bidentate hydrogen bonds within the kinase hinge region has cemented its role in numerous clinical candidates and FDA-approved drugs. This guide provides an in-depth exploration of the 7-azaindole scaffold, detailing its advantages over traditional heterocycles. It offers comprehensive, step-by-step synthetic protocols for the construction and functionalization of the 7-azaindole core, alongside methodologies for the biological evaluation of its derivatives as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Rise of a Privileged Kinase Hinge-Binder

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, they have become one of the most important classes of drug targets. The majority of kinase inhibitors developed to date are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent phosphorylation.[1]

The 7-azaindole scaffold has proven to be an exceptional bioisostere of the natural purine and indole systems.[2][3] The strategic placement of a nitrogen atom at the 7-position of the indole ring creates a unique hydrogen bonding pattern. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrolic nitrogen (N1-H) serves as a hydrogen bond donor.[4] This configuration allows the 7-azaindole moiety to form two stable hydrogen bonds with the backbone amide and carbonyl groups in the "hinge region" of the kinase ATP binding pocket, effectively mimicking the interaction of the adenine portion of ATP.[1][5]

This superior hinge-binding capability often translates into high potency and selectivity. The first FDA-approved drug featuring this scaffold, Vemurafenib , a potent inhibitor of B-RAF kinase for the treatment of melanoma, stands as a testament to the scaffold's therapeutic potential.[1][2] Its discovery validated the power of fragment-based drug design and highlighted the 7-azaindole core as a premier starting point for kinase inhibitor development.[2]

G cluster_ATP ATP Binding to Kinase Hinge cluster_7AI 7-Azaindole Mimicry ATP Adenine (from ATP) Hinge_ATP Kinase Hinge (Backbone Amide/Carbonyl) ATP->Hinge_ATP H-Bonds Azaindole 7-Azaindole Scaffold (N7 Acceptor, N1-H Donor) Hinge_7AI Kinase Hinge (Backbone Amide/Carbonyl) Azaindole->Hinge_7AI Bidentate H-Bonds (Stronger Interaction)

Caption: 7-Azaindole as a superior ATP mimic for kinase hinge binding.

Comparative Advantages of the 7-Azaindole Scaffold

The utility of the 7-azaindole scaffold extends beyond its hinge-binding prowess. The introduction of the N7 atom modulates the scaffold's physicochemical properties, often conferring advantages over the parent indole ring that are critical for drug development.[6]

PropertyIndole Scaffold7-Azaindole ScaffoldRationale & Advantage
Hydrogen Bonding Donor (N1-H) onlyDonor (N1-H) & Acceptor (N7)The additional acceptor enhances target affinity and allows for bidentate interactions, crucial for potent kinase inhibition.[6]
Aqueous Solubility Generally LowerGenerally HigherThe polar pyridine nitrogen can improve solubility, which is critical for oral bioavailability and formulation development.[6][7]
Metabolic Stability Susceptible to oxidationOften more stableThe electron-deficient nature of the pyridine ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.
pKa N1-H is weakly acidicN7 is basicThe basic N7 atom can be protonated, allowing for the formation of salts to improve solubility and handling properties.
Versatility Multiple functionalization sitesFive distinct sites (N1, C2-C6)Both scaffolds are versatile, but the well-established chemistry for 7-azaindole allows for precise, regioselective modifications to optimize SAR.[4][8]

Core Synthetic Strategies

The construction of the 7-azaindole core and its subsequent derivatization are well-established, with modern organometallic chemistry providing efficient and flexible routes. Most strategies involve the formation of the pyrrole ring onto a pre-existing pyridine precursor.

G Start Pyridine Precursor (e.g., 2-Amino-3-halopyridine) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Sonogashira Suzuki Intermediate Alkynyl/Vinyl Intermediate Coupling->Intermediate Cyclization Base or Acid-Mediated Intramolecular Cyclization Intermediate->Cyclization Core 7-Azaindole Core Cyclization->Core Functionalization Site-Selective Functionalization (e.g., Suzuki, Buchwald) Core->Functionalization C-H Activation Halogenation Final Kinase Inhibitor Library Functionalization->Final

Caption: General synthetic workflow for 7-azaindole-based inhibitors.

Key synthetic approaches include:

  • Sonogashira Coupling followed by Cyclization: This is one of the most robust and widely used methods. It involves the palladium-catalyzed coupling of a halo-aminopyridine (typically 2-amino-3-iodopyridine) with a terminal alkyne. The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized, usually with a base like potassium tert-butoxide, to furnish the 2-substituted 7-azaindole core.[9][10]

  • Suzuki Coupling Strategies: This versatile reaction can be used to introduce aryl or vinyl groups that are subsequently used to construct the pyrrole ring. For instance, coupling a chloro-aminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, provides an efficient route to the unsubstituted core.[10]

  • Multi-Component Reactions (MCRs): For rapid library synthesis, MCRs offer a powerful approach to generate highly substituted 7-azaindoles in a single pot from simple starting materials.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted 7-Azaindole Core via Sonogashira Coupling and Cyclization

This protocol describes a general two-step procedure to synthesize a 2-substituted 7-azaindole, a common starting point for many kinase inhibitors.[9]

Step A: Sonogashira Coupling

  • Materials & Reagents:

    • 2-Amino-3-iodopyridine

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.04 eq)

    • Copper(I) iodide (CuI) (0.03 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 2-amino-3-iodopyridine, Pd(OAc)₂, PPh₃, and CuI.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the anhydrous, degassed solvent, followed by triethylamine.

    • Add the terminal alkyne dropwise via syringe at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step B: Intramolecular Cyclization

  • Materials & Reagents:

    • 2-Amino-3-(alkynyl)pyridine intermediate from Step A

    • Potassium tert-butoxide (KOt-Bu) (1.5 eq)

    • Optional: 18-Crown-6 (0.1 eq) for improved solubility and reactivity.[9]

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • Dissolve the alkynyl intermediate in anhydrous toluene in a nitrogen-flushed flask.

    • Add potassium tert-butoxide (and 18-crown-6, if used) in one portion.

    • Heat the mixture to 65-100 °C. The reaction is often rapid. Monitor by TLC or LC-MS (typically 1-3 hours).

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted 7-azaindole.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation - In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is inversely proportional to the inhibitor's potency.

  • Materials & Reagents:

    • Recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Synthesized 7-azaindole inhibitor (dissolved in DMSO)

    • Kinase reaction buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Multichannel pipette and plate reader with luminescence detection

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO, then dilute further into the kinase reaction buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).

    • Kinase Reaction:

      • To each well of the 384-well plate, add the diluted inhibitor or DMSO (for positive and negative controls).

      • Add the kinase/substrate mixture to all wells except the negative control ("no enzyme") wells.

      • Initiate the reaction by adding ATP to all wells.

      • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

    • Signal Detection:

      • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background signal (negative control).

      • Normalize the data by setting the "no inhibitor" control (DMSO) to 100% activity and the "no enzyme" control to 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Application Example: Targeting the B-RAF/MEK/ERK Pathway

The B-RAF/MEK/ERK (or MAPK) pathway is a critical signaling cascade that controls cell growth and survival.[6] Mutations, particularly the B-RAF V600E mutation, lead to constitutive activation of this pathway and are a major driver in melanoma and other cancers. Vemurafenib was specifically designed to inhibit this mutated B-RAF kinase, demonstrating the clinical power of targeting this pathway with a 7-azaindole based inhibitor.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Vemurafenib (7-Azaindole Scaffold) Inhibitor->BRAF Inhibition

Caption: Inhibition of the oncogenic B-RAF/MEK/ERK pathway by a 7-azaindole inhibitor.

Summary of Notable 7-Azaindole Kinase Inhibitors

The success of the 7-azaindole scaffold is evident in the number of compounds that have advanced into clinical development and onto the market.

Compound NamePrimary Target(s)Therapeutic AreaStatus
Vemurafenib (Zelboraf®)B-RAF V600EMelanomaApproved[1][12]
Pexidartinib (Turalio®)CSF1R, c-Kit, FLT3Tenosynovial Giant Cell TumorApproved[12][13]
Delgocitinib JAK familyAtopic DermatitisApproved (Japan)[14]
Filgotinib JAK1Rheumatoid ArthritisApproved (EU, Japan)[14]
Capivasertib AKTBreast CancerApproved
Belumosudil (Rezurock®)ROCK2Chronic Graft-Versus-Host DiseaseApproved

Conclusion

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its intrinsic ability to form potent bidentate hydrogen bonds with the kinase hinge region, combined with favorable physicochemical properties and synthetic tractability, makes it an invaluable tool for medicinal chemists. The well-defined synthetic routes allow for systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As kinase signaling pathways continue to be explored for new therapeutic interventions, the versatile and powerful 7-azaindole scaffold is poised to remain at the forefront of drug discovery.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Organic Chemistry Portal. Synthesis of azaindoles. Organic Chemistry Portal Website. [Link]

  • Saha, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11956-11970. [Link]

  • Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7859-7875. [Link]

  • Boyd, S., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Yavari, I., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 343-346. [Link]

  • Singh, P., & Kaur, M. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 16(10), 775-790. [Link]

  • Pérez-Alonso, J. J. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock. [Link]

  • Zhang, L., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(6), 605-610. [Link]

  • Bakos, B., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Advanced Synthesis & Catalysis, 363(10), 2636-2642. [Link]

  • Anizon, F., & Moreau, P. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 18274-18305. [Link]

  • Anizon, F., & Moreau, P. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 18274-18305. [Link]

  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(32), 6549-6563. [Link]

  • Wang, Y., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Merugu, S. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4488. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Pharmaceutical Chemistry Journal, 56, 627-641. [Link]

  • Papakyriakou, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 26(16), 4991. [Link]

  • Liu, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(15), 8613. [Link]

  • Ramkumar, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8645-8655. [Link]

  • Lu, H., & Li, K. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Tetrahedron Letters, 42(18), 3251-3254. [Link]

  • Lu, H., & Li, K. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Tetrahedron Letters, 42(18), 3251-3254. [Link]

  • Zhang, M., et al. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 21(11), 1466. [Link]

Sources

Application Notes and Protocols: Leveraging (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride in the Synthesis of Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The c-Met Receptor Tyrosine Kinase as a Critical Oncogenic Driver

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for embryonic development, tissue regeneration, and wound healing.[1] However, aberrant activation of the HGF/c-Met pathway through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis.[2] This dysregulation is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma, often correlating with poor patient prognosis.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the c-Met kinase has become a significant focus in modern oncology drug discovery.[3][4]

The 1H-pyrrolo[2,3-b]pyridine, commonly referred to as 7-azaindole, has emerged as a "privileged scaffold" in the design of kinase inhibitors.[5] Its unique structure allows it to form two crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine moiety of ATP.[5][6] This bidentate hydrogen bonding pattern provides a strong anchoring point for inhibitors, contributing to their high potency and selectivity. This application note details the strategic use of a key 7-azaindole intermediate, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride , in the synthesis of a representative c-Met inhibitor, providing a comprehensive protocol and scientific rationale for researchers in drug development.

The c-Met Signaling Cascade: A Target for Therapeutic Intervention

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling adaptors and effectors, activating multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][2] These pathways collectively orchestrate a program of invasive cell growth. Small molecule inhibitors are designed to bind to the kinase domain of c-Met, preventing ATP from binding and thereby blocking the initial autophosphorylation event that is critical for the activation of these downstream oncogenic signals.[4]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK Survival Survival MAPK->Survival Invasion Invasion STAT->Invasion Inhibitor (1H-Pyrrolo[2,3-b]pyridin-4-yl) -based Inhibitor Inhibitor->cMet Inhibition of ATP Binding

Caption: The HGF/c-Met signaling pathway and the point of intervention for kinase inhibitors.

Synthetic Strategy: Amide Bond Formation as a Key Step

The primary amino group of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine provides a versatile handle for introducing a variety of substituents through amide bond formation. This is a cornerstone reaction in medicinal chemistry due to the stability and hydrogen bonding capabilities of the resulting amide linkage. The general strategy involves coupling the amine starting material with a suitably substituted carboxylic acid. The choice of the carboxylic acid is critical and is guided by structure-activity relationship (SAR) studies, which aim to optimize interactions with the c-Met active site beyond the hinge-binding region.[8]

Synthetic_Workflow Start (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride Coupling Amide Coupling Reaction Start->Coupling Acid Substituted Carboxylic Acid (SAR-guided) Acid->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product Final c-Met Inhibitor Purification->Product Characterization Analytical Characterization (NMR, MS, HPLC) Product->Characterization

Caption: General workflow for the synthesis of c-Met inhibitors from the key amine intermediate.

Protocol: Synthesis of a Representative c-Met Inhibitor

This protocol describes the synthesis of N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-3-fluoro-4-(quinolin-6-yloxy)benzamide, a hypothetical but representative c-Met inhibitor, based on established amide coupling methodologies and SAR principles for potent c-Met inhibition.[9][10] The quinoline moiety is often found in potent c-Met inhibitors, where it occupies a hydrophobic pocket in the enzyme's active site.

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound1860028-34-7183.64Commercial VendorStarting material
3-Fluoro-4-(quinolin-6-yloxy)benzoic acid1373232-33-8283.26Commercial VendorCoupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Commercial VendorAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Commercial VendorNon-nucleophilic base
DMF (N,N-Dimethylformamide)68-12-273.09Commercial VendorAnhydrous, reaction solvent
Dichloromethane (DCM)75-09-284.93Commercial VendorExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-houseFor workup
BrineN/AN/APrepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Commercial VendorDrying agent
Silica Gel7631-86-960.08Commercial VendorFor column chromatography (230-400 mesh)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-(quinolin-6-yloxy)benzoic acid (283 mg, 1.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add this compound (184 mg, 1.0 mmol, 1.0 equiv.), followed by HATU (418 mg, 1.1 mmol, 1.1 equiv.).

  • Base Addition: Carefully add DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv.) dropwise to the reaction mixture. The hydrochloride salt of the starting amine requires at least two equivalents of base for neutralization and to facilitate the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). This removes residual DMF, unreacted acid, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol, is typically effective for separating the desired product from impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Self-Validation and Quality Control

A robust protocol incorporates self-validating checkpoints to ensure the successful synthesis of the target compound.

  • Reaction Monitoring: The use of analytical techniques like TLC or LC-MS is crucial. A successful reaction will show the consumption of the starting materials and the appearance of a new spot/peak corresponding to the higher molecular weight product.

  • Spectroscopic Analysis: ¹H NMR spectroscopy should confirm the presence of protons from both the 7-azaindole and the quinoline-containing benzamide fragments, as well as the characteristic amide N-H proton signal.

  • Mass Spectrometry: HRMS should provide an accurate mass measurement of the product, confirming its elemental composition.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity of >95% for biological testing.

Structure-Activity Relationship (SAR) Insights

The design of the target molecule, N-((1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-3-fluoro-4-(quinolin-6-yloxy)benzamide, is based on key SAR principles for c-Met inhibitors:

  • 7-Azaindole Core: As previously discussed, this moiety acts as the hinge-binder, forming critical hydrogen bonds.[5][6]

  • Amide Linker: The amide bond orients the substituent groups correctly within the active site and provides additional hydrogen bonding opportunities.

  • Fluoro-Substituted Phenyl Ring: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability.[9]

  • Quinoline Moiety: This larger hydrophobic group is designed to fit into a deep hydrophobic pocket within the c-Met active site, contributing significantly to the inhibitor's potency.[9][10]

Modifications to the quinoline-containing fragment can be explored to further optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent c-Met kinase inhibitors. The straightforward amide coupling protocol described herein, combined with a rational, SAR-driven approach to inhibitor design, provides a reliable pathway for generating novel therapeutic candidates. The 7-azaindole scaffold continues to be a cornerstone of kinase inhibitor design, and its effective utilization is key to developing next-generation targeted cancer therapies.

References

  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. (n.d.). PubMed Central. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]

  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. (2017). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (n.d.). PubMed. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). National Institutes of Health. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). PubMed. [Link]

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its scaffold is integral to numerous pharmacologically active agents, particularly kinase inhibitors used in oncology and immunology research.[1][2] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine as its hydrochloride salt. The described synthetic strategy emphasizes control and purity, employing a nitrile reduction pathway with a transient N-Boc protecting group to prevent side reactions and facilitate purification. Each step has been rationalized to provide researchers with a clear understanding of the underlying chemical principles, ensuring reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The 7-azaindole core is a bioisostere of indole, valued for its ability to form critical hydrogen bonds in enzyme active sites.[3] The 4-aminomethyl substituent provides a key vector for further chemical elaboration, making the title compound a versatile intermediate in drug discovery programs.[4]

The chosen synthetic route commences with the commercially available intermediate, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1) . A direct reduction of the nitrile in the presence of the unprotected pyrrole N-H can lead to undesired side products and complicate purification. Therefore, our strategy involves three key stages, as illustrated below:

  • N-Protection: The pyrrole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to enhance the solubility of the starting material in organic solvents and to prevent the acidic N-H proton from interfering with the basic conditions of the subsequent reduction step.[5][6]

  • Nitrile Reduction: The cyano group of the N-Boc protected intermediate (2) is reduced to a primary amine (3) . Catalytic hydrogenation using Raney Nickel is selected for its high efficiency and selectivity, offering a safer alternative to metal hydrides like LiAlH₄.[7]

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid in an appropriate solvent. This step simultaneously protonates the newly formed primary amine, yielding the final product, (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (4) , which often exhibits improved stability and handling characteristics as a crystalline solid.[6][8]

G cluster_legend Synthetic Scheme 1 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile (1) 2 tert-butyl 4-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (2) 1->2 i. (Boc)₂O, DMAP, THF 3 tert-butyl 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (3) 2->3 ii. Raney Ni, H₂, NH₃/MeOH 4 This compound (4) 3->4 iii. HCl/Dioxane G A Step 1: N-Boc Protection B Reaction Monitoring (TLC/LC-MS) A->B C Aqueous Workup & Extraction B->C D Step 2: Nitrile Reduction C->D E Reaction Monitoring (TLC/LC-MS) D->E F Filtration & Solvent Removal E->F G Step 3: Deprotection & Salt Formation F->G H Precipitation & Isolation G->H I Drying & Characterization H->I

Diagram 2: High-level experimental workflow.

Protocol 1: Synthesis of tert-butyl 4-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (2)
  • Rationale: The Boc group is installed using di-tert-butyl dicarbonate with a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the pyrrole nitrogen. [5]Anhydrous THF is used as the solvent to prevent hydrolysis of the anhydride.

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1) (10.0 g, 69.8 mmol).

  • Add anhydrous THF (200 mL) and stir until the solid is fully dissolved.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.85 g, 7.0 mmol, 0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (16.8 g, 76.8 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate (250 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Purify the solid by recrystallization from an EtOAc/Hexanes mixture to afford intermediate (2) as a white to off-white solid.

Protocol 2: Synthesis of tert-butyl 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (3)
  • Rationale: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The reaction is performed under a hydrogen atmosphere at elevated pressure to ensure efficient reduction. The addition of ammonia to the methanolic solvent prevents the formation of secondary amine side products by competing for reaction with any intermediate imines.

  • Safety First: Raney Nickel is pyrophoric when dry. Handle the slurry with care and never allow it to dry out and be exposed to air. All hydrogenation procedures should be conducted behind a safety shield in a well-ventilated area.

  • In a suitable hydrogenation vessel (e.g., a 500 mL Parr bottle), add tert-butyl 4-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (2) (assumed quantitative yield from the previous step, ~17.0 g, 69.8 mmol).

  • Add 7N ammonia in methanol (200 mL).

  • Carefully add a slurry of Raney® 2800 Nickel (~1.7 g, 10% w/w) in water. Caution: Hydrogen gas may be evolved.

  • Seal the vessel and connect it to a Parr shaker apparatus.

  • Purge the vessel with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen to 50 psi.

  • Begin agitation and heat the reaction mixture to 40-45 °C.

  • Maintain the reaction under these conditions for 12-18 hours, re-pressurizing with hydrogen as needed.

  • Reaction Monitoring: After cooling and safely venting the hydrogen, a small aliquot can be filtered and analyzed by LC-MS to confirm the disappearance of the nitrile starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucial Safety Note: Keep the filter cake wet with methanol or water at all times to prevent ignition.

  • Wash the filter cake with additional methanol (50 mL).

  • Combine the filtrates and concentrate in vacuo to yield the crude amine (3) , which is used in the next step without further purification.

Protocol 3: Synthesis of this compound (4)
  • Rationale: Strong acidic conditions are required to cleave the Boc protecting group. [6][8]A 4.0 M solution of HCl in dioxane provides anhydrous acidic conditions, which efficiently removes the Boc group and precipitates the final product as its hydrochloride salt.

  • Dissolve the crude amine (3) (from the previous step) in 1,4-dioxane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 4.0 M HCl in 1,4-dioxane (52 mL, 208 mmol, ~3.0 eq) dropwise via an addition funnel. A precipitate will form during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the deprotection by LC-MS to confirm the loss of the Boc group.

  • Upon completion, add anhydrous diethyl ether (200 mL) to the slurry to further precipitate the product.

  • Stir the mixture for an additional 30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether (2 x 50 mL) to remove residual dioxane and organic impurities.

  • Dry the solid under high vacuum at 40 °C for 12 hours to yield This compound (4) .

Results: Characterization and Data

ParameterExpected Outcome
Product Name This compound
CAS Number 1860028-34-7 [9]
Molecular Formula C₈H₁₀ClN₃ [9]
Molecular Weight 183.64 g/mol [9]
Appearance White to brown solid [9]
Overall Yield 75-85% (from intermediate 1)
Purity (by LCMS) >97% [9]
¹H NMR Consistent with the proposed structure.
Mass Spec (ESI+) m/z = 148.1 [M+H]⁺ (for free base)

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry under a liquid (water, methanol). Do not allow the catalyst to dry on filter paper or spatulas. Quench used catalyst by slowly and carefully adding it to a large volume of water. [10]* Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a designated area free from ignition sources.

  • HCl in Dioxane: Corrosive and toxic. Handle with care, avoiding inhalation of vapors and contact with skin and eyes. [6]* Solvents: THF, Methanol, and Diethyl Ether are flammable. Keep away from ignition sources.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete N-Boc Protection Insufficient (Boc)₂O; moisture in reaction.Add an additional 0.1-0.2 eq of (Boc)₂O. Ensure all glassware and solvents are rigorously dried.
Slow or Stalled Hydrogenation Inactive catalyst; insufficient H₂ pressure.Use a fresh batch of Raney Ni. Ensure the system is not leaking and increase H₂ pressure to 50-60 psi.
Formation of Secondary Amine Insufficient ammonia during reduction.Ensure a 7N solution of ammonia in methanol is used.
Product is Oily/Gummy after HCl step Incomplete reaction; presence of water.Extend the reaction time for deprotection. Ensure anhydrous solvents are used for the reaction and precipitation.

Conclusion

This application note details a robust and scalable laboratory synthesis of this compound. The three-step sequence involving Boc protection, catalytic hydrogenation, and acidic deprotection/salt formation provides a reliable method for obtaining this valuable building block in high yield and purity. The provided rationale and troubleshooting guide should empower researchers to successfully implement this protocol in their own synthetic endeavors.

References

  • Hansen, M. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4289. Available from: [Link]

  • Krasavin, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6612. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(1), 103-111. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-352. Available from: [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1224-1229. Available from: [Link]

  • American Chemical Society. (2021). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available from: [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Available from: [Link]

  • Safrole. (n.d.). Lithium Aluminium Hydride Properties, Reactions and Applications. Available from: [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Available from: [Link]

  • ResearchGate. (2019). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

Sources

Scale-up synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a pivotal building block in contemporary medicinal chemistry.[1][2][3] Known commonly as 4-aminomethyl-7-azaindole, this scaffold is integral to the development of targeted therapeutics, including potent kinase inhibitors.[4][5][6][7] The protocol herein is designed for robustness, scalability, and safety, moving beyond bench-scale procedures to address the challenges of kilogram-scale production. We detail a validated two-stage synthetic strategy, emphasizing process control, explanation of methodological choices, and rigorous characterization of intermediates and the final product.

Introduction: The Strategic Importance of 4-Aminomethyl-7-azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug discovery, prized for its ability to act as a bioisostere of indole and form critical hydrogen bond interactions with protein targets.[8][9] The introduction of an aminomethyl group at the C4-position furnishes a versatile handle for elaboration, enabling chemists to probe the binding pockets of enzymes and receptors. This specific derivative has been identified as a key component in a variety of pharmacologically active agents, making a reliable and scalable synthesis a critical objective for pharmaceutical development programs.[7][10]

This guide eschews a simple recitation of steps, instead providing the causal logic behind the chosen synthetic route. The strategy is bifurcated into two primary stages:

  • Stage 1: Directed Formylation of the 7-Azaindole Core: Synthesis of the key intermediate, 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde.

  • Stage 2: Reductive Amination and Salt Formation: Conversion of the aldehyde to the target primary amine and its isolation as a stable, crystalline hydrochloride salt.

This approach was selected for its high yields, use of readily available reagents, and amenability to large-scale chemical reactors.

Overall Synthetic Workflow

The logical flow of the synthesis is designed for efficiency and control, minimizing purification steps and maximizing throughput.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 1-((2-(Trimethylsilyl)ethoxy)methyl) -1H-pyrrolo[2,3-b]pyridine A->B SEM Protection (NaH, SEM-Cl) C Directed Ortho-Metalation Intermediate (Lithiated Species) B->C Lithiation (s-BuLi, THF, -78 °C) D 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (Key Intermediate) C->D 1. Formylation (DMF) 2. Deprotection (TBAF or HCl) E (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (Free Base) D->E Reductive Amination (NH4OAc, NaBH4, MeOH) F (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride (Final Product) E->F Salt Formation (HCl in Isopropanol)

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1 Protocol: Scale-Up Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde

The introduction of a formyl group at the C4 position is achieved via a directed ortho-metalation. This requires initial protection of the pyrrole nitrogen to prevent competitive deprotonation and to direct the lithiation to the desired position. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is chosen for its stability and relatively clean removal under specific conditions.[11]

Materials & Reagents (Stage 1)
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalents
7-Azaindole118.145.0590.7 g1.0
Sodium Hydride (60% in oil)40.005.5366.7 g1.1
SEM-Cl166.725.25875.3 g1.05
Tetrahydrofuran (THF), Anhydrous--12 L-
sec-Butyllithium (1.4 M in cyclohexane)-6.04.29 L1.2
N,N-Dimethylformamide (DMF)73.097.5548.2 g1.5
Tetrabutylammonium Fluoride (TBAF)261.467.57.5 L (1M in THF)1.5
Saturated NH₄Cl (aq)--5 L-
Ethyl Acetate--20 L-
Brine--5 L-
Step-by-Step Procedure (Stage 1)
  • Protection:

    • To a 20 L reactor under a nitrogen atmosphere, add anhydrous THF (8 L) and sodium hydride (1.1 eq). Cool the suspension to 0 °C.

    • Slowly add a solution of 7-azaindole (1.0 eq) in THF (4 L) over 1 hour, maintaining the temperature below 5 °C. Rationale: This controls the exothermic reaction and hydrogen gas evolution.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete.

    • Add SEM-Cl (1.05 eq) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by HPLC/TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (5 L).

    • Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the SEM-protected 7-azaindole. This intermediate is often used directly without further purification.

  • Formylation & Deprotection:

    • Charge the crude SEM-protected intermediate into a 50 L reactor and dissolve in anhydrous THF (15 L).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add sec-butyllithium (1.2 eq) dropwise over 2 hours, ensuring the internal temperature does not exceed -70 °C. Rationale: Low temperature is critical to prevent side reactions and ensure regioselective lithiation at C4.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature below -70 °C. The color will typically lighten.

    • Stir at -78 °C for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 L).

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 7 L).

    • Combine the organic extracts and concentrate in vacuo.

    • Dissolve the crude residue in THF (10 L) and add TBAF (1.5 eq, 1M solution in THF). Stir at room temperature for 8-12 hours until deprotection is complete (monitor by HPLC).

    • Concentrate the mixture and purify the resulting solid by slurry in methyl tert-butyl ether (MTBE) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Stage 2 Protocol: Reductive Amination and Hydrochloride Salt Formation

This stage converts the aldehyde to the amine via an imine intermediate, which is reduced in situ. Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations when handled correctly.[12][13] The final product is isolated as a hydrochloride salt to improve stability and handling properties.[14]

Reductive Amination & Salt Formation Workflow

G A 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde B Imine Intermediate (in situ) A->B Add NH4OAc (Methanol, RT) C Amine Free Base in Solution B->C Reduce with NaBH4 (Portion-wise, 0-10 °C) D Precipitated HCl Salt C->D Adjust pH & Add HCl/IPA E Purified (1H-Pyrrolo[2,3-b]pyridin-4-yl) methanamine hydrochloride D->E Filter, Wash & Dry

Caption: Step-wise process for the reductive amination and salt formation.

Materials & Reagents (Stage 2)
ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalents
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde146.153.0438.5 g1.0
Ammonium Acetate77.0815.01156.2 g5.0
Sodium Borohydride37.834.5170.2 g1.5
Methanol--10 L-
2 M HCl in Isopropanol--As needed-
Dichloromethane (DCM)--15 L-
2 M NaOH (aq)--~5 L-
Step-by-Step Procedure (Stage 2)
  • Reductive Amination:

    • In a 20 L reactor, suspend the aldehyde intermediate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 L).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 10 °C. Rationale: Portion-wise addition is critical to control the exothermic quench and the rate of hydrogen gas evolution, a significant safety consideration.[15]

    • Stir the reaction at 0-5 °C for an additional 2-3 hours. Monitor completion by HPLC.

    • Slowly quench the reaction by adding water (2 L), followed by concentrating the mixture in vacuo to remove most of the methanol.

  • Work-up and Salt Formation:

    • To the remaining aqueous residue, add dichloromethane (DCM, 10 L).

    • Adjust the pH of the aqueous layer to >10 by the slow addition of 2 M NaOH.

    • Separate the layers and extract the aqueous phase with additional DCM (2 x 5 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to obtain the crude free amine, typically as an oil or waxy solid.

    • Dissolve the crude amine in isopropanol (approx. 5 L).

    • Slowly add a 2 M solution of HCl in isopropanol until the pH is ~1-2 (tested on a wet pH strip).

    • Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C for 1 hour to maximize precipitation.

    • Filter the solid product, wash with cold isopropanol (2 x 500 mL), and then with MTBE (2 x 1 L).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final hydrochloride salt.

Product Characterization & Data Summary

Rigorous analytical testing is required to validate the identity and purity of the final product.

Analytical Methods
  • ¹H NMR (400 MHz, DMSO-d₆): To confirm the chemical structure and absence of major impurities. Expected peaks for the final product include signals for the pyrrole and pyridine rings, a singlet for the methylene bridge, and a broad singlet for the ammonium protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): To confirm the carbon framework.

  • LC-MS: To confirm the molecular weight of the free base (Expected [M+H]⁺ ≈ 148.09).

  • HPLC: To determine final purity (Target: >98.5%).

  • FT-IR: To identify key functional groups (e.g., N-H stretches).[9]

Process Data Summary
StageStarting MaterialProductTypical YieldPurity (by HPLC)
17-Azaindole (591 g)1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde60-70%>97%
2Aldehyde (438 g)(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl80-90%>98.5%

Critical Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the bench scale. Adherence to strict safety protocols is mandatory.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (nitrogen or argon). Ensure the reactor is scrupulously dry. Quench excess NaH carefully with a proton source like isopropanol, followed by methanol, and finally water.

  • sec-Butyllithium (s-BuLi): A pyrophoric liquid that will ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using cannulation or syringe techniques. Use appropriate flame-retardant personal protective equipment (PPE).

  • Sodium Borohydride (NaBH₄): Reacts with water, acids, and alcohols to produce flammable hydrogen gas.[16] The reaction is exothermic. Addition must be slow and controlled, with adequate ventilation and monitoring of temperature and off-gassing. Never add water or acid directly to solid NaBH₄.[15]

  • Process Exotherms: Both the acid-base reaction of NaH and the reduction with NaBH₄ are exothermic. Large-scale reactors must have adequate cooling capacity to maintain temperature control and prevent thermal runaway.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough hazard analysis for the specific equipment and scale of the operation.[12][13]

References

  • OSU Chemistry. Sodium Borohydride SOP.docx.
  • Sigma-Aldrich.
  • University of California. Sodium borohydride - Standard Operating Procedure.
  • ESPI Metals.
  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
  • Chinese Chemical Society. Synthesis of Azaindoles.
  • Organic Chemistry Portal. Azaindole synthesis.
  • RosDok.
  • Google Patents.
  • PubMed.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RSC Publishing.
  • BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • ResearchGate.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubMed. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid.
  • Google Patents.
  • ECHEMI.
  • Advanced ChemBlocks. {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride.
  • Chemrio. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine; 4-Aminomethyl-7-azaindole.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • PubMed.
  • Chongqing Chemdad Co. {1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride.

Sources

Application Notes and Protocols for the Derivatization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, commonly known as 4-(aminomethyl)-7-azaindole, is a pivotal building block in contemporary medicinal chemistry. The 7-azaindole core is recognized as a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets.[1][2] This is largely attributed to its bioisosteric relationship with purines and indoles, allowing it to mimic the interactions of these key biological heterocycles.[2] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, a feature extensively exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding site.[3][4] Consequently, derivatization of the 4-(aminomethyl)-7-azaindole core is a critical strategy in the development of novel therapeutics, particularly in oncology and immunology.[3][4]

This guide provides detailed protocols for the derivatization of the primary amine of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride. The methodologies described herein—amide bond formation, sulfonylation, reductive amination, and urea/thiourea formation—are fundamental transformations that enable the exploration of the chemical space around this valuable scaffold. Each protocol is presented with a rationale for the chosen reagents and conditions, aiming to equip researchers with the practical knowledge to synthesize diverse libraries of 7-azaindole derivatives for drug discovery programs.

Diagram: Key Derivatization Pathways

Derivatization_Pathways cluster_reactions Derivatization Reactions Start (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride Amide Amide Bond Formation (Acylation) Start->Amide R-COOH, Coupling Agent Sulfonamide Sulfonylation Start->Sulfonamide R-SO2Cl, Base Secondary_Amine Reductive Amination Start->Secondary_Amine R-CHO, Reducing Agent Urea_Thiourea Urea/Thiourea Formation Start->Urea_Thiourea R-NCO or R-NCS

Caption: Key derivatization strategies for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Protocols for Derivatization

Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most common and versatile reactions in medicinal chemistry for linking molecular fragments.[5] For the acylation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, the use of a reliable coupling agent is crucial to ensure high yields and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and low propensity for racemization when coupling chiral carboxylic acids.[6]

Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add the carboxylic acid (1.1 eq) to the flask.

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Add DIPEA or TEA (3.0 eq) to the reaction mixture. The hydrochloride salt of the amine requires a stoichiometric amount of base for neutralization, with an additional amount to facilitate the coupling reaction.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its rapid and efficient activation of carboxylic acids, minimizing side reactions.[6]

  • DIPEA/TEA: A non-nucleophilic base is essential to neutralize the hydrochloride salt and to facilitate the deprotonation of the carboxylic acid without competing in the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated acid intermediate.

Parameter Condition Rationale
Coupling Agent HATUHigh efficiency, low epimerization risk.[6]
Base DIPEA or TEANeutralizes HCl salt, facilitates reaction.
Solvent Anhydrous DMFGood solubility for reactants.
Temperature Room TemperatureMild conditions to prevent side reactions.
Sulfonamide Formation

Sulfonamides are important functional groups in medicinal chemistry, often serving as bioisosteres for amides and participating in key hydrogen bonding interactions with biological targets.[7] The reaction of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine with a sulfonyl chloride in the presence of a base is a straightforward method for the synthesis of sulfonamides.

Protocol: Sulfonamide Synthesis

This protocol provides a general method for the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or TEA (2.5 eq) to the suspension. The mixture should become a clear solution as the free amine is generated.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM or THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.

Causality Behind Experimental Choices:

  • Pyridine/TEA: Acts as a base to neutralize the HCl salt and the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, minimizing the formation of byproducts.

  • Aqueous Workup: The acidic and basic washes are crucial for removing unreacted starting materials and reagents, simplifying the purification process.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines.[8][9] This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it is less reactive towards carbonyl groups than other borohydrides and does not reduce the imine intermediate until it is formed.[8][9]

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Add anhydrous DCM or DCE to the flask.

  • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that selectively reduces imines in the presence of carbonyls, which is ideal for a one-pot reductive amination.[8][9]

  • DCM/DCE: Aprotic solvents that are compatible with the reducing agent and effectively dissolve the reactants.

  • Pre-formation of Imine: Allowing the amine and carbonyl to stir together before the addition of the reducing agent can improve the yield of the desired product.

Urea and Thiourea Formation

Ureas and thioureas are common motifs in bioactive molecules, often acting as hydrogen bond donors and participating in key binding interactions. They can be readily synthesized by the reaction of an amine with an isocyanate or isothiocyanate, respectively.[10][11]

Protocol: Urea/Thiourea Synthesis

This protocol describes a general procedure for the synthesis of ureas and thioureas from this compound.

Materials:

  • This compound

  • Isocyanate or isothiocyanate of interest

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add TEA or DIPEA (1.1 eq) to the solution to generate the free amine.

  • Add the isocyanate or isothiocyanate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired urea or thiourea.

Causality Behind Experimental Choices:

  • Isocyanates/Isothiocyanates: These are highly reactive electrophiles that readily react with primary amines to form stable urea or thiourea linkages.

  • Room Temperature: The reaction is typically fast and does not require heating, which helps to avoid potential side reactions.

  • Simple Workup: The high reactivity often leads to clean reactions with straightforward purification, sometimes only requiring filtration of the product.

Diagram: General Workflow for Derivatization and Purification

Workflow Start Start with (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl Reaction Perform Derivatization Reaction (Acylation, Sulfonylation, etc.) Start->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Derivatized Product Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of derivatized 7-azaindoles.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the derivatization of this compound. By leveraging these fundamental transformations, researchers can efficiently generate diverse libraries of novel 7-azaindole analogs. The strategic application of these methods will undoubtedly continue to fuel the discovery of new therapeutic agents that target a wide range of diseases. It is the author's hope that these detailed procedures and the accompanying scientific rationale will serve as a valuable resource for scientists and professionals in the field of drug development.

References

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115456.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Tojo, T., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Caldwell, J. J., et al. (2007). Synthesis of 4-(cyclic dialkylamino)-7-azaindoles by microwave heating of 4-halo-7-azaindoles and cyclic secondary amines. Tetrahedron Letters, 48(9), 1527-1529.
  • Han, J., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6649.
  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
  • Li, T., et al. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters.
  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.
  • MDPI. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Molecules, 27(5), 1689.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Princeton University. (2023). One-pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(52), 31257-31261.
  • Said, M. R., Brown, R. S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198.
  • Sriram, D., et al. (2014). (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. International Journal of Biochemistry Research & Review, 4(6), 624-643.
  • Tang, C., et al. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Ikaunieks, M., Björkling, F., & Loza, E. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51(7), 658-663.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl Alanine and Proline Methyl Esters as Potential Antiviral Agents. Der Pharma Chemica, 4(1), 121-128.
  • Shchegol'kov, E. V., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 54(1), 35-41.
  • Geng, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
  • Wang, X., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8243.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2018). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (also known as 4-(aminomethyl)-7-azaindole hydrochloride). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and synthetic methodologies.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental challenges.

Issue 1: My final product is an oil or a sticky solid and will not crystallize.

Q: I've completed the synthesis and work-up, but my isolated hydrochloride salt is a persistent oil or a tacky, amorphous solid instead of the expected crystalline material. What is causing this, and how can I induce crystallization?

A: This is a frequent challenge with amine hydrochlorides, which can be hygroscopic or prone to forming oils. The cause is often a combination of residual solvent, moisture, or the presence of impurities that disrupt the crystal lattice formation.

Causality Explained: The formation of a stable crystal lattice requires a high degree of molecular order and purity. Impurities, such as unreacted starting materials, byproducts, or even residual solvents like water, DMF, or DMSO, can interfere with the intermolecular interactions (e.g., hydrogen bonding, ionic interactions) necessary for crystallization. The hydrochloride salt of your 7-azaindole derivative has multiple hydrogen bond donors and acceptors, making it particularly sensitive to such disruptions.

Troubleshooting Protocol:

  • Rigorous Solvent Removal: Ensure all organic solvents are thoroughly removed. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., toluene, dichloromethane) can be effective. Add the solvent to the oil and remove it under reduced pressure. Repeat this 2-3 times.

  • Drying: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable. This is crucial for removing residual water.

  • Solvent-Antisolvent Recrystallization: This is the most effective method.

    • Step 1: Choose a Solvent System. The goal is to find a solvent that dissolves your compound (ideally at elevated temperatures) and an "anti-solvent" in which your compound is insoluble but the impurities are at least partially soluble.

    • Step 2: Dissolution. Dissolve the oily product in a minimal amount of a polar solvent like methanol, ethanol, or isopropanol. Use gentle warming if necessary.

    • Step 3: Induce Precipitation. Slowly add a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or acetonitrile) dropwise while vigorously stirring.

    • Step 4: Crystallization. Continue adding the anti-solvent until the solution becomes persistently cloudy. At this point, you can add a seed crystal (if available), scratch the inside of the flask with a glass rod, or cool the mixture in an ice bath to promote crystallization.

    • Step 5: Isolation. Allow the solid to fully precipitate, then collect it by filtration, wash with a small amount of the anti-solvent, and dry thoroughly under vacuum.

Solvent (for dissolution)Anti-Solvent (for precipitation)Comments
Methanol (MeOH)Diethyl Ether (Et₂O) or MTBEA very common and effective system.
Ethanol (EtOH)Ethyl Acetate (EtOAc)Good for slightly less polar impurities.
Isopropanol (IPA)Acetonitrile (MeCN) or HeptaneIPA can sometimes yield better-quality crystals.
Issue 2: My NMR/LCMS analysis shows persistent impurities after initial purification.

Q: I have isolated a solid, but my analytical data (¹H NMR, LCMS) indicates the presence of starting materials or byproducts. Standard recrystallization isn't improving the purity significantly. What are my options?

A: When simple recrystallization fails, it suggests that the impurities have very similar solubility profiles to your product. In this scenario, a more selective purification technique like column chromatography is required. The challenge is that amine hydrochlorides often streak or adhere irreversibly to standard silica gel.

Causality Explained: The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to poor separation, tailing peaks, and low recovery. This interaction can be mitigated by neutralizing the active sites on the silica or by using a different stationary phase.

Troubleshooting Protocol:

  • Chromatography of the Free Base: The most reliable method is to purify the corresponding free base and then convert it back to the hydrochloride salt.

    • Step 1: Neutralization. Dissolve the crude hydrochloride salt in a suitable solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃).[1]

    • Step 2: Extraction & Drying. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

    • Step 3: Silica Gel Chromatography. Purify the resulting free base using standard silica gel chromatography. A gradient elution is often effective.[3] Start with a less polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol. To prevent streaking, it's highly recommended to add a small amount of a basic modifier to the mobile phase.

      • Recommended Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH).

    • Step 4: Salt Formation. Once the pure free base is isolated, dissolve it in a suitable solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane). Add a stoichiometric amount (1.0 to 1.1 equivalents) of HCl (as a solution in dioxane, ether, or isopropanol).

    • Step 5: Isolation. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with the non-polar solvent used for precipitation (e.g., ether), and dry under vacuum.

  • Reverse-Phase Chromatography (RP-HPLC): For very challenging separations, preparative RP-HPLC can be used directly on the hydrochloride salt.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Note that if you use TFA, you will isolate the trifluoroacetate salt, which may need to be converted to the HCl salt via an additional ion-exchange step if the HCl salt is specifically required.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method.

Purification_Workflow cluster_start Initial State cluster_workup Work-up & Isolation cluster_analysis Analysis cluster_purification Purification Path cluster_final Final Product start Crude Reaction Mixture workup Aqueous Work-up & Solvent Removal start->workup crude_product Isolate Crude Product (Oil or Solid) workup->crude_product analysis Analyze Purity (NMR, LCMS) crude_product->analysis purity_check Purity > 95%? analysis->purity_check recrystallize Recrystallization (e.g., MeOH/Et₂O) purity_check->recrystallize No (Minor Impurities) freebase_path Convert to Free Base purity_check->freebase_path No (Major Impurities or Failed Recryst.) final_product Pure Crystalline HCl Salt purity_check->final_product Yes recrystallize->analysis column_chrom Silica Gel Chromatography (DCM/MeOH + 1% NEt₃) freebase_path->column_chrom salt_formation Re-form HCl Salt column_chrom->salt_formation salt_formation->final_product

Caption: Decision tree for purifying (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential byproducts I should be aware of during synthesis and purification?

A1: The synthesis of 7-azaindole derivatives can be complex.[4][5] Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: For example, if the aminomethyl group is installed via reduction of a nitrile, you may have residual 4-cyano-7-azaindole.

  • Palladium Catalysis Impurities: If cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used, residual palladium and ligands can contaminate the product.[2][6] These are often removed by the column chromatography of the free base or by treatment with a palladium scavenger.

  • Protecting Group Remnants: If protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are used, incomplete deprotection can lead to N-protected impurities.[2]

Q2: How should I properly store the final this compound product?

A2: As an amine hydrochloride, the compound is likely a stable solid but can be hygroscopic (absorb moisture from the air).

  • Storage Conditions: Store the compound in a tightly sealed vial in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (0-8 °C) is recommended to minimize degradation.[7]

  • Handling: When handling the material, try to minimize its exposure to the atmosphere. Weigh it out quickly and reseal the container promptly.

Q3: Can I use reverse-phase chromatography to purify the hydrochloride salt directly?

A3: Yes, this is a powerful technique, especially for removing impurities that are difficult to separate by other means. However, there are important considerations:

  • Salt Form: If you use a standard mobile phase modifier like TFA (trifluoroacetic acid), your final product will be the trifluoroacetate salt, not the hydrochloride salt. The properties of the TFA salt (solubility, crystallinity, biological activity) may differ from the HCl salt.

  • Conversion: If the HCl salt is required, you would need to perform an additional ion-exchange step after RP-HPLC purification. This involves dissolving the TFA salt, neutralizing it to the free base, and then treating it with HCl as described in the troubleshooting section.

Q4: My ¹H NMR spectrum looks complex. Are there any resources to help identify common solvent or grease impurities?

A4: Absolutely. It is very common for trace amounts of laboratory solvents to appear in NMR spectra. A highly cited resource by Gottlieb, Kotlyar, and Nudelman provides comprehensive tables of ¹H and ¹³C NMR chemical shifts for common impurities in various deuterated solvents.[8] This can be invaluable for distinguishing product signals from contaminants like residual ethyl acetate, dichloromethane, or silicone grease.

References

  • Huang, T.-H., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2771. Available at: [Link]

  • Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547–1553. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21555. Available at: [Link]

  • Cytiva (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21555. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Lindhardt, E. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4284. Available at: [Link]

  • Sereda, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(20), 7041. Available at: [Link]

  • Ali, M. A. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Hilmy, K. M. H., et al. (2021). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of the Chinese Chemical Society, 68(10), 1831-1839. Available at: [Link]

  • ResearchGate (2013). Troubleshooting protein purification? Available at: [Link]

  • Chen, J., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(18), 6563. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Azaindole synthesis. Available at: [Link]

  • Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 469-491. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Organic Letters, 24(10), 1956-1961. Available at: [Link]

Sources

Improving the yield of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, a critical building block for pharmaceutical research.

Introduction: The Significance of 4-(Aminomethyl)-7-Azaindole

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which bioisosterically mimics purine and indole systems, allows for potent and selective interactions with various biological targets, particularly protein kinases.[1][2] As a result, this compound is a highly sought-after intermediate in the development of novel therapeutics for oncology and other diseases.[3]

However, the synthesis of this molecule is not without its challenges. The final, critical step—the reduction of the nitrile precursor, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile—is often plagued by issues such as low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This guide serves as a technical support center for researchers, providing detailed troubleshooting advice, optimized protocols, and a deeper understanding of the chemical principles at play to improve synthetic outcomes.

Typical Synthetic Pathway

The most common and scalable approach to synthesizing the target compound begins with the commercially available 7-azaindole core. The key steps involve the introduction of a cyano group at the C4 position, followed by its reduction to the primary amine and subsequent conversion to the stable hydrochloride salt.

Synthetic_Pathway A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 1H-Pyrrolo[2,3-b]pyridine N-oxide A->B 1. H₂O₂ C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C 2. POCl₃ D 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C->D 3. Zn(CN)₂ Pd Catalyst E (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine D->E 4. Reduction (e.g., LiAlH₄ or Ra-Ni/H₂) F (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride E->F 5. HCl

Caption: Common synthetic route to the target amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis, and why?

The reduction of the 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile intermediate (Step 4) is unequivocally the most challenging step. The difficulty arises from the need to selectively reduce the nitrile group without affecting the electron-rich pyrrole and electron-deficient pyridine rings of the 7-azaindole core.[4] Powerful reducing agents can lead to over-reduction of the heterocyclic system, while milder conditions may result in incomplete conversion. Furthermore, the primary amine product can react with the imine intermediate, leading to the formation of secondary amine byproducts.[5]

Q2: Which reducing agent is better for the nitrile reduction: Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney® Nickel)?

The choice depends on available equipment, scale, and tolerance for potential impurities.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective hydride reducing agent that readily reduces nitriles to primary amines.[6][7] It is often fast and effective at moderate temperatures. However, its high reactivity poses a significant risk of over-reducing the 7-azaindole ring system, especially with prolonged reaction times or elevated temperatures.[8] Careful control of stoichiometry and temperature is crucial.

  • Catalytic Hydrogenation (Raney® Ni): This method is generally more chemoselective and is a mainstay of industrial nitrile reductions.[9] It can provide cleaner product profiles with a lower risk of ring reduction. However, it requires specialized high-pressure hydrogenation equipment. A key challenge is potential catalyst poisoning by the nitrogen atoms of the substrate, which may necessitate higher catalyst loading or specific additives.[10]

Q3: Is it necessary to protect the pyrrole N-H group before the reduction step?

While N-H protection (e.g., with SEM or Boc groups) is common in multi-step syntheses involving 7-azaindoles to improve solubility and prevent side reactions during cross-coupling, it is often not strictly necessary for the final nitrile reduction step, especially when using catalytic hydrogenation.[11][12]

However, when using stoichiometric metal hydride reagents like LiAlH₄, the acidic N-H proton will be deprotonated, consuming one equivalent of the hydride. It is critical to account for this by adding at least one extra equivalent of LiAlH₄ to ensure enough reagent is available for the nitrile reduction itself. Failure to do so is a common cause of incomplete reactions.

Troubleshooting Guide: The Nitrile Reduction Step

This section addresses specific experimental failures during the conversion of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile to the corresponding amine.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Verify Reagent Activity & Stoichiometry Is LiAlH₄ fresh? Did you account for N-H acidity? Is hydrogenation catalyst active? Start->CheckReagent CheckConditions Review Reaction Conditions Is solvent (e.g., THF, ether) anhydrous? Is temperature optimal? (Too low = slow, too high = side products) Is H₂ pressure sufficient? Start->CheckConditions AnalyzeImpurity Characterize Byproducts (LCMS/NMR) Mass consistent with dimer/secondary amine? Mass consistent with over-reduction (M+2, M+4)? Aldehyde or starting material present? Start->AnalyzeImpurity SolutionReagent Use fresh, titrated LiAlH₄ or new catalyst. Increase LiAlH₄ equivalents to >2.5. CheckReagent:f0->SolutionReagent SolutionConditions Thoroughly dry solvent. Optimize temperature via trial reactions. Increase H₂ pressure or reaction time. CheckConditions:f0->SolutionConditions SolutionImpurity Lower reaction temperature. Use inverse addition for LiAlH₄. Switch to a more selective catalyst (e.g., doped Raney Ni). Ensure workup is strictly non-hydrolytic until reduction is complete. AnalyzeImpurity:f0->SolutionImpurity

Caption: A logical workflow for diagnosing poor outcomes in the reduction step.

Problem 1: The reaction is very slow or stalls, leaving significant unreacted nitrile.

  • Possible Cause (LiAlH₄): Your LiAlH₄ may have degraded due to improper storage and exposure to moisture. Additionally, you may not have used enough reagent to account for both the N-H deprotonation and the nitrile reduction.

  • Solution: Use a fresh bottle of LiAlH₄ or titrate the existing solution to determine its active concentration. Crucially, use at least 2.5-3.0 equivalents of the hydride: 1 equivalent for the N-H proton, and 1.5-2.0 equivalents for the reduction of the nitrile to the amine dianion intermediate.

  • Possible Cause (Raney® Ni): The catalyst may be inactive or poisoned. The nitrogen atoms in the 7-azaindole scaffold can coordinate to the nickel surface, blocking active sites.

  • Solution: Use a fresh, active batch of Raney® Ni. Ensure the substrate is highly pure, as trace impurities can also poison the catalyst. Consider increasing the catalyst loading (e.g., from 10 wt% to 50 wt%). Some protocols recommend adding a base like ammonia or an alkali metal hydroxide to suppress the formation of secondary amines and potentially improve catalyst turnover.[10]

Problem 2: The desired product is formed, but it's contaminated with hard-to-remove impurities.

  • Possible Cause: Over-reduction of the heterocyclic rings. This is particularly common with LiAlH₄ at elevated temperatures, leading to partially or fully saturated ring systems that have similar polarities to the desired product.

  • Solution: Maintain strict temperature control, typically running the LiAlH₄ reaction between 0 °C and room temperature. Avoid prolonged heating. Consider "inverse addition," where the LiAlH₄ solution is added slowly to the substrate solution. This keeps the concentration of the powerful reducing agent low at all times, favoring the reduction of the most reactive functional group (the nitrile) and minimizing over-reduction.[8]

  • Possible Cause: Formation of secondary amines. The primary amine product can react with the intermediate imine species, which is generated after the first hydride addition to the nitrile.

  • Solution: This is often suppressed by running the reaction at lower temperatures to slow the rate of the intermolecular side reaction. For catalytic hydrogenations, the addition of ammonia to the reaction mixture can help by competing for reaction with the imine intermediate.[5]

Problem 3: I have difficulty isolating the final product as a clean hydrochloride salt.

  • Possible Cause: The free amine product may be an oil or partially soluble in the organic solvents used during workup, leading to material loss. The salt may also be hygroscopic or may not crystallize easily.

  • Solution: After quenching the reduction, perform a thorough extraction into an appropriate organic solvent (e.g., EtOAc, DCM). Dry the organic layers completely (e.g., with Na₂SO₄ or MgSO₄). To form the salt, dissolve the crude amine in a minimal amount of a suitable solvent like methanol or isopropanol, and add a solution of HCl in a non-polar solvent (e.g., diethyl ether, dioxane) dropwise until precipitation is complete. Cooling the mixture can aid crystallization. If it oils out, try scratching the flask or adding a seed crystal.

Comparative Overview of Reduction Methods
ParameterLiAlH₄ ReductionRaney® Ni Catalytic Hydrogenation
Primary Reagent Lithium Aluminum HydrideRaney® Nickel, Hydrogen Gas (H₂)
Typical Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol (often with NH₃)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric50 - 500 psi (requires pressure vessel)
Typical Yield 60-85%70-95%
Pros - Fast reaction times- No specialized pressure equipment needed- High chemoselectivity- Generally higher yields and purity- Scalable
Cons - Risk of over-reduction- Highly reactive with water/alcohols- Requires >2.5 equivalents- Requires high-pressure equipment- Catalyst can be pyrophoric- Potential for catalyst poisoning

Optimized Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~15-20 mL per gram of substrate) via cannula and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: Slowly and carefully add a solution of LiAlH₄ in THF (2.0 M, 2.5-3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS until all starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for generating a granular precipitate that is easy to filter.

  • Workup: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Concentrate the combined organic filtrates under reduced pressure. Dissolve the resulting crude amine in a minimal amount of methanol.

  • Salt Formation: Add a 2 M solution of HCl in diethyl ether dropwise with stirring until the pH is acidic and precipitation is complete. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.[13]

Protocol 2: Reduction using Raney® Nickel Catalysis

  • Preparation: To a high-pressure hydrogenation vessel, add 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq) and a solvent such as methanol or ethanol saturated with ammonia (~20 mL per gram of substrate).

  • Catalyst Addition: Under a stream of inert gas, carefully add water-slurried Raney® Ni (Grade 2800, 20-50% by weight relative to the nitrile). Caution: Raney® Ni is pyrophoric and must be handled with care when dry.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 100-200 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature to 40 °C. The reaction progress can be monitored by the cessation of hydrogen uptake. This may take 6-24 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad containing the catalyst should not be allowed to dry out, as it can ignite in air. Keep it wet with water and dispose of it properly.

  • Isolation & Salt Formation: Concentrate the filtrate under reduced pressure. Form the hydrochloride salt as described in Step 7 and 8 of Protocol 1.

References
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(3), 447. Available from: [Link]

  • Kerr, M. S., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(1), 247-252. Available from: [Link]

  • Lassalas, P., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2292. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • Belyakov, S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(17), 6298. Available from: [Link]

  • ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 23563-23575. Available from: [Link]

  • Royal Society of Chemistry. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available from: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available from: [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1869-1876. Available from: [Link]

  • ResearchGate. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters. Available from: [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • University of the West Indies at Mona, Jamaica. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Macquarie University. (2008). The reduction of nitriles to aldehydes: Applications of raney nickel/sodium hypophosphite monohydrate, of raney nickel/formic acid, or of raney(Ni/Al)Alloy/formic acid, respectively. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

Sources

Stability and degradation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Welcome to the technical support guide for this compound (CAS: 1860028-34-7), a key building block in modern medicinal chemistry.[1] This document provides in-depth guidance on the stability, handling, and potential degradation of this compound to ensure the integrity and success of your research. The pyrrolopyridine core, also known as 7-azaindole, is a vital scaffold in the development of kinase inhibitors and other therapeutic agents.[2] Understanding its chemical behavior is paramount for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1][3] The hydrochloride salt form can be hygroscopic, and the 7-azaindole ring system may be susceptible to photolytic degradation. For optimal results, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the appearance of the compound, and what does a change in appearance signify?

A: The compound is typically a brown or off-white to light yellow solid.[1][4] A significant darkening in color, clumping of the solid, or the appearance of a syrupy liquid may indicate degradation or moisture absorption. If such changes are observed, it is crucial to perform an analytical check (e.g., HPLC, LC-MS) to verify purity before use.

Q3: What solvents are recommended for preparing stock solutions?

A: While specific solubility data is limited, polar aprotic solvents such as DMSO or DMF are generally suitable for preparing high-concentration stock solutions of similar heterocyclic amine hydrochlorides. For aqueous buffers, the hydrochloride salt should enhance solubility in acidic to neutral pH. However, prolonged storage in protic solvents, especially aqueous buffers, is not recommended without stability verification. Always prepare fresh solutions for sensitive experiments or store aliquots at -20°C or -80°C for short periods.

Q4: Is this compound stable in both acidic and basic aqueous solutions?

A: The 7-azaindole scaffold is generally stable under mild acidic and neutral conditions. However, strong basic conditions, particularly at elevated temperatures, can lead to degradation.[5] Hydrolysis of related structures can occur under harsh conditions.[6] It is recommended to maintain the pH below 8 for aqueous applications unless the experimental protocol requires basic conditions, in which case, solutions should be used immediately.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: Lack of activity, or variable IC50 values between experiments.

  • Potential Cause: Compound degradation, either in solid form due to improper storage or in solution. The primary amine is a potential site for oxidative degradation or reaction with formulation components.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Symptom: New peaks, especially at earlier or later retention times, appear in the chromatogram of the compound.

  • Potential Cause: This is a direct indication of degradation. The nature of the degradant depends on the stressor (oxidation, hydrolysis, photolysis). The primary amine moiety is susceptible to reactions with aldehydes or ketones present as impurities in excipients or solvents, forming Schiff bases.[7]

  • Recommended Actions:

    • Characterize Degradants: Use LC-MS to determine the mass of the impurity peaks. An increase in mass may suggest oxidation (+16 Da) or adduct formation, while a decrease could indicate hydrolysis or fragmentation.

    • Perform Forced Degradation Study: To understand potential degradation pathways, a controlled forced degradation study is invaluable.[8][9] This helps in identifying which conditions (acid, base, oxidation, heat, light) your compound is sensitive to.

    • Review Solvent/Excipient Purity: Ensure high-purity solvents are used. Peroxides in older ethers (like THF or dioxane) or aldehydes in solvents like DMSO can be reactive.[10]

Issue 3: Poor or Incomplete Dissolution
  • Symptom: The compound fails to dissolve completely in the chosen solvent at the desired concentration.

  • Potential Cause: The compound's solubility limit has been exceeded, or the compound has degraded to a less soluble species.

  • Recommended Actions:

    • Gentle Warming and Sonication: For kinetically slow dissolution, gentle warming (e.g., to 30-40 °C) and sonication can be effective.[11]

    • pH Adjustment: For aqueous solutions, adjusting the pH towards acidic (e.g., pH 4-5) can improve the solubility of the amine hydrochloride salt.

    • Solvent System Change: Consider a co-solvent system. For example, a small percentage of DMSO in an aqueous buffer can significantly enhance solubility.[11]

Key Stability & Degradation Data

While specific forced degradation data for this exact molecule is not publicly available, the stability can be inferred from the behavior of the 7-azaindole core and primary amine functional groups.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (HCl) Generally StableHydrolysis under harsh conditions (high temp, high molarity).
Basic (NaOH) Susceptible Potential for ring-opening or elimination reactions at elevated temperatures.[5]
Oxidative (H₂O₂) Susceptible Oxidation of the pyrrole ring or the primary amine is highly likely.[5][12]
Thermal (Dry Heat) Moderately StableStability depends on melting point (~106°C for the parent 7-azaindole).[4] Degradation is more likely near or above this temperature.
Photolytic (UV/Vis) Susceptible Aromatic heterocyclic systems are often sensitive to photolytic degradation.

Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution
  • Objective: To prepare a stock solution and confirm its concentration and purity.

  • Methodology:

    • Accurately weigh ~5 mg of this compound using a calibrated analytical balance.

    • Dissolve the solid in a known volume of anhydrous, high-purity DMSO to create a 10 mM stock solution. Use a Class A volumetric flask.

    • Vortex thoroughly and use gentle sonication if needed to ensure complete dissolution.

    • Self-Validation: Immediately take an aliquot of the freshly prepared stock, dilute it to a suitable concentration (e.g., 10 µM) with an appropriate solvent (e.g., Acetonitrile/Water), and analyze by HPLC-UV.

    • Record the peak area and purity. This serves as the t=0 reference for future stability checks.

    • Dispense the remaining stock solution into single-use aliquots in amber vials, flush with nitrogen or argon, and store at -80°C.

Protocol 2: Basic Forced Degradation Study
  • Objective: To rapidly assess the compound's lability to common chemical stressors.[13]

  • Methodology:

    • Prepare four separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Stress: Add 0.1 M HCl.

    • Base Stress: Add 0.1 M NaOH.

    • Oxidative Stress: Add 3% H₂O₂.[12]

    • Control: No stressor added.

    • Incubate all solutions at 40°C for 24 hours.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by LC-MS, comparing them to the control to identify the percentage of degradation and the m/z of any new peaks formed. This provides critical information on the compound's intrinsic stability.[8]

Caption: Workflow for a basic forced degradation study.

References

  • Dymek, K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5345. [Link]

  • Krasnopeeva, E. L., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5190. [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Pyridine. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(1), 1-24. [Link]

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Kumar, R., et al. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 2024. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Bahta, M. S., et al. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 184, 113165. [Link]

  • Patel, M., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(18), 4165. [Link]

  • Maheswaran, R. (2012). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3). [Link]

  • Google Patents. (2018). Pyrrolopyridine compound, method for preparing the same, and use thereof.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. 7-Azaindoles are privileged structures in medicinal chemistry, renowned for their role as bioisosteres of indoles, often leading to enhanced solubility and superior bioavailability.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights to help you optimize your synthetic routes and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of 7-azaindole and its derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.

Question 1: Why is my yield of 2-phenyl-7-azaindole consistently low when using the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile?

Answer:

Low yields in this Chichibabin-type cyclization are a common issue and can often be traced back to several key factors related to the stoichiometry of the reagents and competing side reactions.[2]

Causality and Optimization Strategy:

  • Insufficient Base: A critical error is using only a single equivalent of lithium diisopropylamide (LDA). While one equivalent is sufficient for the initial deprotonation of the picoline, a second equivalent is often necessary for a subsequent tautomerization step following the cyclization.[2] Using only 1.05 equivalents of LDA can result in yields as low as 15-20%.[2] For optimal results, at least 2.1 equivalents of LDA should be employed.[2]

  • Picoline Dimerization: A significant competing reaction is the dimerization of the starting picoline. The benzyllithium intermediate formed after deprotonation can undergo a 1,4-addition to another molecule of the starting picoline.[2] This side reaction consumes your starting material and reduces the overall yield of the desired 7-azaindole. While this dimerization is often non-fatal to the reaction as the adducts can re-enter the main reaction pathway, optimizing conditions to favor the desired cyclization is key.[2]

  • Reaction Temperature: Temperature control is crucial. The reaction should be maintained at or below -40 °C.[2] Higher temperatures can promote the formation of byproducts.

  • Order of Addition: The order of addition of reagents generally does not have a significant impact on the final yield, as long as the temperature is strictly controlled.[2] Both adding the picoline to a solution of LDA followed by benzonitrile, and adding benzonitrile to LDA followed by the picoline, have been shown to produce high yields (around 80-82%).[2]

Recommended Protocol for 2-Phenyl-7-Azaindole Synthesis:

ParameterRecommended Condition
LDA 2.1 equivalents
2-Fluoro-3-picoline 1.0 equivalent
Benzonitrile 1.05 - 1.2 equivalents
Temperature -40 °C
Solvent Dry THF

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_lda Prepare LDA solution (2.1 eq) in dry THF cool_lda Cool LDA solution to -40 °C prep_lda->cool_lda add_picoline Slowly add 2-fluoro-3-picoline (1.0 eq) cool_lda->add_picoline stir1 Stir for 60 min at -40 °C add_picoline->stir1 add_bn Add benzonitrile (1.2 eq) stir1->add_bn stir2 Stir for 2 hours at -40 °C add_bn->stir2 quench Quench with wet THF stir2->quench evaporate Evaporate solvent quench->evaporate extract Redissolve in EtOAc, wash with NaHCO3 and NaCl evaporate->extract dry Dry with Na2SO4, filter, and evaporate extract->dry purify Purify by recrystallization or chromatography dry->purify

Caption: Workflow for LDA-mediated 2-phenyl-7-azaindole synthesis.

Question 2: I am attempting a palladium-catalyzed synthesis of a 2-substituted 7-azaindole from 2-amino-3-iodopyridine and a terminal alkyne, but the final cyclization step is failing. What are the critical parameters for this C-N bond formation?

Answer:

The failure of the final intramolecular C-N cyclization is a common bottleneck in this otherwise efficient two-step synthesis. The choice of base and the use of additives are paramount for a successful reaction.

Causality and Optimization Strategy:

  • Base Selection: The strength and nature of the base are critical. While many common bases may fail to promote the cyclization, potassium tert-butoxide has been shown to be highly effective.[3]

  • Crown Ether Additive: A key discovery for this reaction is the catalytic use of 18-crown-6.[3] The crown ether complexes with the potassium cation of the base, increasing the nucleophilicity of the tert-butoxide anion and facilitating the intramolecular cyclization. This approach is highly efficient, scalable, and avoids the need for protecting groups.[3]

  • Solvent and Temperature: Toluene is a suitable solvent for this reaction, and a moderate temperature of 65 °C is generally sufficient to drive the reaction to completion in the presence of the potassium tert-butoxide/18-crown-6 system.[3]

Recommended Protocol for Cyclization:

ParameterRecommended Condition
Base Potassium tert-butoxide
Additive Catalytic 18-crown-6
Solvent Toluene
Temperature 65 °C

Logical Troubleshooting Workflow:

G start Cyclization Fails check_base Is the base potassium tert-butoxide? start->check_base check_additive Is 18-crown-6 present? check_base->check_additive Yes use_ktbu Switch to potassium tert-butoxide check_base->use_ktbu No check_temp Is the temperature at 65 °C? check_additive->check_temp Yes add_crown Add catalytic 18-crown-6 check_additive->add_crown No success Successful Cyclization check_temp->success Yes adjust_temp Adjust temperature to 65 °C check_temp->adjust_temp No use_ktbu->check_additive add_crown->check_temp adjust_temp->success

Caption: Troubleshooting workflow for C-N cyclization.

Question 3: My synthesis of 5-nitro-7-azaindole via metal-catalyzed cycloisomerization is proving difficult to scale up and purify. Is there a more scalable and safer alternative?

Answer:

Yes, a robust and scalable metal-free cycloisomerization method has been developed for the synthesis of 5-nitro-7-azaindole.[4] This approach avoids the safety concerns associated with some metal-mediated processes and simplifies purification.[4]

Causality and Optimization Strategy:

The key to this improved process is the cycloisomerization of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine in the presence of morpholine and water.[4] This method is not only metal-free but has also been successfully demonstrated on a multi-kilogram scale with consistent yield and purity.[4][5]

Recommended Protocol for Scalable 5-Nitro-7-azaindole Synthesis:

ParameterRecommended Condition
Starting Material 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine
Reagent Morpholine (10 equivalents)
Solvent Water (3 equivalents)
Temperature 90 °C
Reaction Time 24 hours

Experimental Protocol:

  • To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL, 12.75 mol), add morpholine (3.7 kg, 42.5 mol).

  • Stir the mixture at 90 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • A yellow solid will precipitate. Filter the solid, wash with water, and dry to obtain 5-nitro-7-azaindole.[4]

This method has consistently yielded approximately 88% of the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 7-azaindole core?

A1: The synthesis of the 7-azaindole scaffold can be approached by constructing the pyrrole ring onto a pre-existing pyridine ring, or vice versa.[2] Common starting materials include:

  • Pyridine derivatives: 2-aminopyridines, 2-halopyridines, and picolines are frequently used. For instance, 2-fluoro-3-picoline is a common precursor in Chichibabin-type cyclizations.[2] 2-amino-3-iodopyridine is a versatile starting material for palladium-catalyzed routes.[3]

  • Pyrrole derivatives: While less common, methods starting from functionalized pyrroles to construct the pyridine ring also exist.

Q2: How do protecting groups influence the reactivity and functionalization of the 7-azaindole scaffold?

A2: Protecting groups play a crucial dual role in the functionalization of 7-azaindoles. They not only protect the N-H of the pyrrole ring but can also activate specific positions for further reactions. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can act as both a protecting group and an activator for nucleophilic aromatic substitution at the 4-position, allowing for the introduction of various nucleophiles under mild conditions.[6][7][8]

Q3: Are there any notable solvent effects I should be aware of during 7-azaindole synthesis and characterization?

A3: Yes, solvent effects can be significant, particularly concerning the photophysical properties of 7-azaindole due to its ability to undergo excited-state proton transfer.[9] The N1-H of the pyrrole ring interacts strongly with solvents through hydrogen bonding.[10] In protic solvents like methanol, 7-azaindole can exhibit dual fluorescence, which is a result of this proton transfer.[10] While this is more relevant to its application as a fluorescent probe, understanding these interactions is important as solvent choice can influence reaction mechanisms and byproduct formation.[9]

Q4: What are some of the key transition-metal catalyzed methods for synthesizing 7-azaindoles?

A4: Transition-metal catalysis has significantly expanded the toolbox for 7-azaindole synthesis. Key methods include:

  • Palladium-catalyzed reactions: Sonogashira coupling of halo-aminopyridines with terminal alkynes followed by cyclization is a widely used and efficient method.[3][11] Suzuki-Miyaura couplings have also been employed.[11]

  • Rhodium(III)-catalyzed synthesis: This method involves the coupling of 2-aminopyridine and an internal alkyne. The reaction often requires a silver oxidant as a co-catalyst to enhance turnover efficiency.[12][13]

  • Iron-catalyzed cyclization: Microwave-assisted iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes provides an efficient route to 7-azaindoles.[14]

References

  • Collum, D. B. et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Azaindole synthesis.
  • Bhat, P. V. et al. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Luo, Y. et al. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics.
  • Smith, A. B. et al. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv.
  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Optimization and Scaling up of the Azaindole Deriv
  • Gyárfás, P. et al.
  • Ryu, H. et al. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]

  • Le, T. N. et al. Different strategies for synthesis of 7-azaindoles. Molecules.
  • Bhat, P. V. et al. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. [Link]

  • de Mattos, M. C. et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Gyárfás, P. et al. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]

  • Zhang, Y. et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. [Link]

  • Guillarme, S. et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • Gyárfás, P. et al. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme Connect. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Negrie, M. et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

Sources

Technical Support Center: Overcoming Challenges in the SEM-Deprotection of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from the 7-azaindole scaffold. As researchers in medicinal and materials chemistry know, while the 7-azaindole core is a privileged structure, its unique electronic properties can render seemingly routine transformations, like N-deprotection, unexpectedly challenging.[1][2][3]

This document moves beyond standard protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My SEM-deprotection is incomplete or stalls completely, even with standard acidic conditions (e.g., TFA, HCl). What's going wrong and how can I fix it?

A1: Root Cause Analysis & Solutions

An incomplete or stalled reaction is typically due to insufficient activation of the SEM group or inherent substrate stability. The 7-azaindole nucleus, while more stable to acid than indole, possesses a pyridine nitrogen that can be protonated, potentially altering the electronic character and reactivity of the entire system.[4]

  • Insight: The choice of acid and solvent is critical. While strong protic acids like HCl or trifluoroacetic acid (TFA) are common, their effectiveness can be substrate-dependent. In some cases, acidic deprotection of SEM-protected heterocycles can be particularly sluggish.[5]

  • Troubleshooting Steps:

    • Increase Lewis Acidity: If protic acids are failing, a stronger Lewis acid may be required to coordinate to the ether oxygen of the SEM group, facilitating its cleavage. Tin tetrachloride (SnCl₄) at low temperatures (0 °C to room temperature) has been used successfully for N-SEM deprotection on sensitive nucleoside substrates, often providing excellent yields.[6][7]

    • Elevate Temperature: For robust substrates, increasing the reaction temperature can overcome the activation energy barrier. Conditions such as refluxing in ethanol with concentrated HCl have been reported for deprotecting N-SEM groups on various heterocycles.[6][8] However, proceed with caution, as this can lead to decomposition (see Q2).

    • Switch to Fluoride-Based Reagents: Fluoride ions have a high affinity for silicon, providing an alternative, non-acidic deprotection pathway.[5] Tetrabutylammonium fluoride (TBAF) is the most common reagent. For challenging SEM deprotections, heating the reaction (e.g., 80 °C in THF) may be necessary.[9] Be aware that the reaction rate can be highly dependent on the conditions, and sometimes requires elevated temperatures or additives.[5]

Q2: I'm observing significant decomposition of my 7-azaindole starting material or product under acidic conditions. How can I mitigate this?

A2: The Challenge of Acid Sensitivity and Side Reactions

The primary challenge with 7-azaindoles is their susceptibility to degradation and side reactions under harsh acidic conditions.[1][2] A critical side reaction to be aware of is reaction with formaldehyde, which is released during the deprotection process. This can lead to dimerization or the formation of complex tricyclic structures, significantly reducing the yield of the desired product.[1][2][3][10]

  • Insight: The use of strong acids like BF₃-OEt₂ has been reported to result in complex reaction mixtures, indicating substrate decomposition.[1] The key is to use conditions that are just potent enough to cleave the SEM group without damaging the sensitive azaindole core.

  • Recommended Mild Methods:

    • Magnesium Bromide (MgBr₂): This mild Lewis acid is highly effective for deprotecting SEM ethers and is compatible with other sensitive groups like TBS or TIPS silyl ethers.[6][7][11] The reaction is typically performed in a mixture of diethyl ether and nitromethane, which helps to achieve a homogeneous solution.[11]

    • Catalytic Pyridinium p-toluenesulfonate (PPTS): In a transesterification-type approach, PPTS in methanol can gently remove silyl groups.[12] While more commonly used for TMS ethers, it represents a mild acidic option worth exploring for sensitive SEM-protected azaindoles.

    • Controlled Fluoride Conditions: While TBAF can be aggressive, using it at lower temperatures or exploring buffered fluoride sources like HF-Pyridine may offer a milder alternative.[12]

Experimental Protocol: Mild SEM-Deprotection using MgBr₂

This protocol is adapted from methodologies proven effective for sensitive substrates.[7][11]

  • Preparation: To a solution of the SEM-protected 7-azaindole (1.0 eq) in anhydrous diethyl ether (Et₂O, ~0.05 M), add anhydrous nitromethane (MeNO₂, ~5-10 eq).

  • Reagent Addition: Add magnesium bromide (MgBr₂, ~5-10 eq) to the solution at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of SEM-deprotection, and how does it inform my choice of reagents?

A3: Understanding the Mechanism is Key to Troubleshooting

There are two primary mechanistic pathways for SEM-deprotection: acid-catalyzed and fluoride-mediated.

  • Acid-Catalyzed Pathway: A Lewis or Brønsted acid coordinates to the ether oxygen of the SEM group. This facilitates the departure of the protected alcohol and formation of an intermediate oxocarbenium ion. This ion is unstable and undergoes a fragmentation cascade via a β-elimination, releasing the deprotected amine/alcohol, ethylene, formaldehyde, and a protonated silyl species.[5] Understanding this helps explain why stronger acids can accelerate the reaction but also lead to side reactions with the released formaldehyde.[1]

  • Fluoride-Mediated Pathway: The high thermodynamic affinity of fluoride for silicon drives this mechanism. The fluoride anion attacks the silicon atom, forming a pentavalent "siliconate" intermediate. This unstable species triggers a similar β-elimination cascade, yielding the deprotected product, ethylene, formaldehyde, and trimethylsilyl fluoride (TMSF).[5] This pathway avoids strongly acidic conditions, making it ideal for acid-sensitive substrates.

Deprotection Mechanisms

SEM_Deprotection

Q4: I'm struggling with purification. The free 7-azaindole is very polar. Any advice?

A4: Purification Strategies for Polar Heterocycles

Free 7-azaindoles are often polar and can be challenging to purify by standard silica gel chromatography.

  • Column Chromatography Tips:

    • Solvent System: A common issue is poor mobility on the column. Consider adding a small amount of a polar modifier like methanol or a tertiary amine (e.g., triethylamine, ~0.5-1%) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The amine helps to prevent the polar product from streaking on the acidic silica gel.

    • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification, often yielding very pure material.[13]

    • Acid/Base Extraction: Exploit the basicity of the pyridine nitrogen. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated azaindole will move to the aqueous layer, leaving less polar impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.

Troubleshooting Flowchart

Troubleshooting start SEM-Deprotection Issue q1 What is the main problem? start->q1 incomplete Incomplete Reaction q1->incomplete Low Conversion decomposition Decomposition/ Side Products q1->decomposition Low Yield q2_incomplete Are you using acidic conditions? incomplete->q2_incomplete q2_decomp Are you using strong acid/heat? decomposition->q2_decomp sol_lewis Action: Use stronger Lewis Acid (e.g., SnCl₄) q2_incomplete->sol_lewis Yes sol_fluoride Action: Switch to Fluoride (e.g., TBAF, heat) q2_incomplete->sol_fluoride No / Tried sol_mild_lewis Action: Use mild Lewis Acid (e.g., MgBr₂) q2_decomp->sol_mild_lewis Yes sol_mild_acid Action: Use milder acid (e.g., PPTS) q2_decomp->sol_mild_acid Yes, but still issues

Part 3: Comparative Data & References

Table 1: Comparison of Selected SEM-Deprotection Conditions for N-Heterocycles
Reagent(s)Solvent(s)Temp.Typical SubstrateOutcome / YieldReference(s)
Conc. HClEthanol80 °C - RefluxGeneral HeterocyclesEffective but can be harsh[6][8]
TFADichloromethaneRTGeneral HeterocyclesSluggish on some substrates; can cause side reactions[1][5]
SnCl₄Dichloromethane0 °C to RTProtected NucleosidesExcellent yields (93-98%)[6]
MgBr₂Et₂O / MeNO₂RTSensitive EthersVery mild and selective[7][11]
TBAFTHF80 °CGeneral HeterocyclesEffective non-acidic method[5][9]
BF₃-OEt₂AcetonitrileNot SpecifiedSubstituted 7-AzaindoleLed to complex mixtures[1]

References

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kumar, R., et al. (2012). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. Molecules, 17(9), 10374-10383. [Link]

  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Retrieved from [Link]

  • Gáspár, A., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 169. [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]

  • ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Retrieved from [Link]

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Retrieved from [Link]

Sources

Solubility issues with (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 1860028-34-7). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water or aqueous buffers (e.g., PBS pH 7.4). What is the underlying issue?

A1: The Root Cause: pH-Dependent Solubility and the Free Base

This is the most common issue encountered. While the hydrochloride salt form is designed to enhance aqueous solubility, the dissolution is governed by a delicate pH-dependent equilibrium.[1][2]

  • Chemical Principle: (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine is a weak base. As a hydrochloride salt, the amine group is protonated (positively charged), making it polar and favoring dissolution in water.[3][4] However, once dissolved, it establishes an equilibrium with its uncharged, or "free base," form. The free base, being significantly less polar, has much lower aqueous solubility.[5]

  • The Henderson-Hasselbalch Effect: The ratio of the soluble, charged form to the insoluble, neutral form is dictated by the pH of the solvent and the pKa of the compound. The Henderson-Hasselbalch equation governs this relationship.[6][7][8][9] If the pH of the solution is near or above the pKa of the amine's conjugate acid, the equilibrium will shift towards the poorly soluble free base, causing it to precipitate out of solution or fail to dissolve in the first place.

Q2: Why did my compound initially dissolve but then crash out after I added it to my cell culture media or PBS?

A2: Buffer-Induced Precipitation.

This is a classic case of pH shift. Your initial solvent may have been sufficiently acidic to keep the compound protonated and dissolved, but this changed upon dilution into a neutral or slightly basic buffer.

  • Causality: Standard phosphate-buffered saline (PBS) is buffered to a physiological pH of ~7.4. Cell culture media is similarly buffered. This pH is often high enough to deprotonate a significant portion of the amine hydrochloride, converting it to the less soluble free base, which then precipitates.[10]

  • Troubleshooting Protocol:

    • Prepare an Acidified Stock Solution: First, attempt to dissolve the compound in a slightly acidic aqueous solution. Start with 0.9% saline adjusted to a lower pH (e.g., pH 4-5) with dilute HCl.

    • Controlled Dilution: When diluting this acidic stock into your final buffer (e.g., PBS or media), add it slowly while stirring vigorously. This helps to disperse the compound and momentarily buffer the pH change, potentially keeping it in solution at the final, lower concentration.

    • Final Concentration Matters: The final concentration in the assay is critical. Even at pH 7.4, a certain amount of the compound will remain in its soluble, protonated form. The issue arises when the concentration of the free base exceeds its solubility limit. Therefore, working at lower final concentrations can often prevent precipitation.

Q3: What is the best starting solvent to prepare a high-concentration stock solution?

A3: For high-concentration stocks, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry standard.

While aqueous solutions are ideal for final assays, preparing a concentrated stock often requires an organic co-solvent.

  • Expert Recommendation: We recommend using high-purity, anhydrous DMSO.[11][12] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[12] It can effectively solvate both the hydrochloride salt and the free base form, bypassing the pH-dependent limitations of aqueous systems.

  • Potential Pitfalls & Best Practices:

    • DMSO Degradation: Be aware that DMSO can degrade under acidic conditions, which may be created by the hydrochloride salt itself.[13] While often not an issue for routine stock preparation, for long-term storage or sensitive assays, it's a factor to consider.

    • "Salting Out": When adding a DMSO stock to an aqueous buffer, the compound can sometimes precipitate. This is known as "salting out." The compound, which was happy in the organic solvent, is suddenly forced into an unfavorable aqueous environment, causing it to crash out.

    • Mitigation Strategy: To avoid this, do not exceed a final DMSO concentration of 1% (and preferably <0.5%) in your aqueous assay solution. Prepare intermediate dilutions in your assay buffer if necessary. Always add the DMSO stock to the aqueous solution (not the other way around) with rapid mixing.

Solvent SystemSuitability for Stock Solution (High Conc.)Suitability for Working Solution (Low Conc.)Key Considerations
Water / Saline Poor to ModerateGood (if pH is controlled)Highly pH-dependent. Prone to precipitation at neutral pH.
PBS (pH 7.4) Very PoorModerate to GoodRisk of immediate precipitation. Final concentration is critical.
DMSO ExcellentNot Recommended (use as co-solvent)Gold standard for stock solutions. Minimize final concentration in assays.[14]
Ethanol ModerateModerateCan be a useful co-solvent, but generally less effective than DMSO for initial solubilization.
DMF / DMA GoodNot RecommendedEffective, but higher toxicity concerns compared to DMSO.
Q4: I need to perform a solubility assessment. Should I measure kinetic or thermodynamic solubility?

A4: It depends on the stage of your research. Early-stage discovery typically uses kinetic solubility for high-throughput screening, while lead optimization requires the more rigorous thermodynamic solubility. [15][16]

  • Kinetic Solubility: This is a rapid assessment where a concentrated DMSO stock of the compound is added to an aqueous buffer.[16][17] The concentration at which precipitation is first observed is the kinetic solubility. It's a measure of how readily a compound precipitates from a supersaturated solution and is relevant for in vitro assays where compounds are introduced via DMSO.[18][19]

  • Thermodynamic Solubility: This is the true equilibrium solubility.[18] It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[15][16] This value is critical for understanding potential oral absorption and for formulation development.

Experimental Protocol: Simplified Thermodynamic Solubility "Shake-Flask" Method
  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your test buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours using a shaker or rotator. This ensures the solution reaches equilibrium.

  • Separation: After 24 hours, separate the undissolved solid from the solution. This is best done by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by using a syringe filter (e.g., 0.22 µm PVDF). Filtration is often preferred to avoid disturbing the supernatant.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

Visual Troubleshooting Guides

Logical Flowchart for Solubility Troubleshooting

This diagram outlines the decision-making process when encountering solubility issues with your compound.

Solubility_Troubleshooting start Start: Compound does not dissolve in aqueous buffer q1 Is the buffer pH ≥ 7? start->q1 a1_yes Yes: pH is likely too high, favoring the insoluble free base. q1->a1_yes Yes a1_no No: Concentration may exceed intrinsic solubility. q1->a1_no No action1 Action: Prepare a stock solution in a suitable solvent. Is this for a high-concentration stock? a1_yes->action1 a1_no->action1 action1_yes Use DMSO for a concentrated stock solution. action1->action1_yes Yes action1_no Try dissolving in slightly acidic water (pH 4-5) for an aqueous stock. action1->action1_no No q2 Did the compound precipitate when the DMSO stock was added to the aqueous buffer? action1_yes->q2 end_solution Outcome: Compound is successfully dissolved for the experiment. action1_no->end_solution a2_yes Yes: 'Salting out' or final concentration is too high. q2->a2_yes Yes q2->end_solution No action2 Action: Reduce final DMSO concentration (<0.5%). Add DMSO stock to buffer slowly with vigorous mixing. a2_yes->action2 action2->end_solution Chemical_Equilibrium cluster_0 pH-Dependent Equilibrium of an Amine Hydrochloride cluster_1 Salt R-CH₂-NH₃⁺ Cl⁻ (Solid Salt) Dissolved R-CH₂-NH₃⁺ + Cl⁻ (Dissolved, Soluble Ion) Salt->Dissolved Dissolution FreeBase R-CH₂-NH₂ + H⁺ (Free Base, Poorly Soluble) Dissolved->FreeBase Equilibrium (governed by pH vs pKa) LowPH Low pH (Acidic) Shifts Equilibrium LEFT Favors SOLUBLE Form HighPH High pH (Neutral/Basic) Shifts Equilibrium RIGHT Favors INSOLUBLE Form

Caption: Equilibrium of the amine salt in solution.

References

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Kramer, S. F., & Johnson, K. C. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Pazdernik, T.L., & Kerecsen, L. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines.
  • Open Education Alberta. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dhakal, A. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Markovich, R., & Ciavarella, A. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • JoVE Science Education Database. (2024). Extraction: Effects of pH.
  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility.
  • MedchemExpress. (n.d.). Co-solvents.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • gChem Global. (n.d.). DMSO.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?
  • ResearchGate. (n.d.).

Sources

Characterization of impurities in (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and characterizing impurities in (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as 4-(aminomethyl)-7-azaindole, is a heterocyclic amine containing the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This core structure is a bioisostere of indole and is prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] The hydrochloride salt form is often used to improve the compound's solubility and stability. Given its role as a key building block in active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety and efficacy of the final drug product.

Q2: Why is the characterization of impurities in this compound a critical aspect of drug development?

Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising patient safety.[4] Regulatory bodies like the ICH and FDA mandate the identification, reporting, and qualification of impurities above specific thresholds (typically 0.10% to 0.15%).[4][5] Characterizing impurities is essential to:

  • Ensure Safety: Identify and quantify potentially toxic or mutagenic substances.

  • Guarantee Efficacy: Understand how impurities might affect the stability and performance of the final API.

  • Control Manufacturing: Impurity profiles act as a fingerprint of the synthetic process, and understanding their origin allows for process optimization to minimize their formation.[6]

  • Meet Regulatory Requirements: Provide comprehensive data for regulatory submissions (e.g., INDs, NDAs).[7]

Q3: What are the primary sources of impurities for this compound?

Impurities can be introduced at nearly any stage of the compound's lifecycle. They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[4][8]

  • Process-Related Impurities: These originate from the manufacturing process itself.[4]

    • Starting Materials: Unreacted precursors carried through the synthesis.

    • Intermediates: Products of incomplete reactions.

    • By-products: Resulting from side reactions, such as dimerization, over-alkylation, or incomplete deprotection steps.[1]

  • Degradation Products: These form during storage or handling due to exposure to stress factors like acid, base, light, heat, or oxygen.[4][5] Forced degradation studies are intentionally performed to identify these potential impurities.[7][9]

  • Reagents and Solvents: Residual chemicals used during synthesis and purification.

Impurity Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Problem: My HPLC chromatogram shows an unknown peak eluting close to the main peak. What could it be?

Potential Cause & Recommended Action:

A closely eluting peak often suggests an impurity that is structurally similar to the parent compound.

  • Hypothesize Structure: Consider impurities with minor structural modifications that would only slightly alter polarity. Common culprits include:

    • Positional Isomers: An isomer formed during synthesis, which can be difficult to separate.

    • Dehalogenated Impurity: If a halogenated precursor was used, incomplete reaction or a side reaction could lead to a dehalogenated version.

    • Oxidized Impurity: The pyrrole or pyridine ring can be susceptible to oxidation, forming an N-oxide, which would slightly increase polarity.

  • Analytical Workflow:

    • Co-injection: Spike your sample with an authentic standard of the suspected impurity, if available. If the peak area increases, you have a tentative identification.

    • High-Resolution Mass Spectrometry (LC-MS): This is the most critical next step. Obtain an accurate mass of the impurity to determine its elemental composition. This will confirm or deny your initial hypothesis.[10][11]

    • Method Optimization: Adjust the HPLC method to improve resolution. Try changing the mobile phase pH (which can alter the ionization state of the basic amine and nitrogen heterocycles), the organic modifier (e.g., switch from acetonitrile to methanol), or the column chemistry (e.g., a phenyl-hexyl column may offer different selectivity for aromatic compounds).

Problem: How do I distinguish between a process-related impurity and a degradation product?

Potential Cause & Recommended Action:

This is a fundamental challenge in impurity profiling. The key is to analyze samples from different stages and conditions.

  • Review the Synthesis: Analyze samples of the starting materials and key intermediates used in the synthesis. If the peak is present in these earlier stages, it is unequivocally a process-related impurity.

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to a range of stress conditions (see Protocol 2 below).[9] If the impurity peak appears or grows significantly under specific conditions (e.g., acid hydrolysis, oxidation), it is a degradation product.[12]

  • Analyze Multiple Batches: Compare the impurity profiles of several different manufacturing batches. Process-related impurities may vary significantly between batches, whereas degradation products are more likely to appear consistently if storage conditions are similar.[13]

The following workflow illustrates the general approach to identifying an unknown impurity.

Sources

Storage conditions for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: Understanding the Molecule

This compound is a heterocyclic amine containing a 7-azaindole (pyrrolo[2,3-b]pyridine) core. This structural motif is of significant interest in medicinal chemistry.[1][2] The primary amine and the hydrochloride salt form dictate many of its physicochemical properties, including its stability and handling requirements. As with many amine hydrochloride salts, this compound is likely susceptible to moisture and should be handled with care to prevent degradation.[3][4]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at 0-8 °C.[3] For general guidance on amines, it is recommended to store them in a cool, well-ventilated, and dry area, away from incompatible materials such as strong oxidizers and acids.[5] Protecting the compound from light is also a crucial practice for pyrrole-containing molecules, as they can be light-sensitive.[6][7]

Q2: Is this compound hygroscopic?

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, visually inspect the container for any signs of damage. The compound should be a solid.[3] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the compound in a well-ventilated area, and for extended handling, consider using an inert atmosphere (e.g., nitrogen or argon).[7]

Solution Preparation and Stability

Q4: What solvents are recommended for preparing stock solutions?

A4: The hydrochloride salt form of this compound is intended to enhance its aqueous solubility.[4] Therefore, sterile, purified water or aqueous buffers are suitable solvents. For organic synthesis applications, polar aprotic solvents may also be used, but solubility should be experimentally determined.

Q5: How stable are solutions of this compound?

A5: The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. Based on forced degradation studies of similar pyrrolopyridine derivatives, solutions are expected to be most stable at a neutral pH.[8] Acidic and especially alkaline conditions may lead to hydrolysis and degradation of the pyrrolopyridine ring system.[8][9][10] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

Q6: I observed precipitation in my stock solution after refrigeration. What should I do?

A6: Precipitation upon cooling can be due to the compound's lower solubility at reduced temperatures. Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or the formation of an insoluble salt with a component of your buffer. In such cases, it is advisable to prepare a fresh stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound is stored at 0-8°C in a tightly sealed container, protected from light and moisture. Prepare fresh stock solutions for critical experiments.
Change in physical appearance of the solid (e.g., clumping, discoloration) Moisture absorption (hygroscopicity) or degradation.This indicates potential instability. It is recommended to use a fresh, unopened vial of the compound. Handle the compound in a low-humidity environment.
Low purity observed by analytical methods (e.g., HPLC, LC-MS) Degradation during sample preparation or analysis.Ensure the mobile phase and diluents are at a neutral pH. Protect samples from light during analysis. Run a freshly prepared standard to compare.
Difficulty in dissolving the compound Incorrect solvent choice or insufficient mixing.Confirm the appropriate solvent. Use sonication or gentle warming to aid dissolution. If solubility issues persist, consider preparing a more dilute stock solution.

Summary of Storage Conditions

Parameter Condition Rationale
Temperature 0-8 °C (Solid)To minimize thermal degradation and maintain long-term stability.[3]
Atmosphere Tightly sealed container, inert gas (e.g., nitrogen) for long-term storageTo prevent moisture absorption and oxidation.[6][7]
Light Amber vial or stored in the darkPyrrole and pyridine rings can be photosensitive.[6][7]
Humidity Low humidity environment for handlingAmine hydrochloride salts can be hygroscopic.[3]

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound (MW: 183.64 g/mol ).

Materials:

  • This compound

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of the compound to reach room temperature before opening.

  • Weighing: In a well-ventilated fume hood, accurately weigh 1.836 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, purified water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Storage: Use the solution immediately. For short-term storage, aliquot into smaller volumes in amber tubes and store at -20°C or -80°C.

Visualizing Stability and Handling

The following diagram illustrates the key factors to consider for maintaining the stability of this compound.

Stability_Factors cluster_storage Solid Compound Storage cluster_handling Handling & Solution Prep Temperature Temperature (0-8 °C) Stable Stable Compound Temperature->Stable Degraded Degraded Compound Temperature->Degraded High Temp Light Light (Protect) Light->Stable Light->Degraded Exposure Moisture Moisture (Tightly Sealed) Moisture->Stable Moisture->Degraded Exposure Atmosphere Atmosphere (Low Humidity/Inert) Atmosphere->Stable Atmosphere->Degraded Air/O2 pH Solution pH (Neutral) pH->Stable pH->Degraded Acid/Base FreezeThaw Freeze-Thaw (Avoid) FreezeThaw->Stable FreezeThaw->Degraded Repeated Compound (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride Compound->Temperature Control Compound->Light Protect Compound->Moisture Protect Compound->Atmosphere Control Compound->pH Control Compound->FreezeThaw Avoid

Caption: Key factors influencing the stability of the compound.

The following flowchart provides a decision-making process for troubleshooting potential stability issues.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Solid Storage Conditions (Temp, Light, Seal) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CorrectStorage Action: Correct Storage & Use Fresh Aliquot StorageOK->CorrectStorage No CheckSolution Review Solution Preparation & Storage StorageOK->CheckSolution Yes CorrectStorage->Start SolutionOK Solution Prep OK? CheckSolution->SolutionOK PrepareFresh Action: Prepare Fresh Solution & Re-run SolutionOK->PrepareFresh No CheckPurity Consider Analytical Purity Check of Solid SolutionOK->CheckPurity Yes PrepareFresh->Start NewLot Action: Obtain New Lot of Compound CheckPurity->NewLot

Caption: Troubleshooting workflow for stability issues.

References

  • ResearchGate. (n.d.). Stability indicating novel analytical method development by RP-UPLC for the estimation of Gitingensine in bulk. Retrieved from [Link]

  • PubMed. (1993). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • PubMed. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

  • ResearchGate. (2004). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Retrieved from [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]

  • FUJIFILM Wako - Pyrostar. (2024). How To Properly Store Reagents. Retrieved from [Link]

  • PubMed. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination on 7-Azaindole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of 7-azaindole derivatives via Buchwald-Hartwig amination. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered during this powerful C-N bond-forming reaction. As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive field experience to ensure you have the most reliable and actionable information at your fingertips.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination on a 7-azaindole core is showing low to no conversion. What are the most common causes and how can I troubleshoot this?

Low or no conversion in a Buchwald-Hartwig amination involving a 7-azaindole substrate can stem from several factors, often related to the unique electronic properties and potential for catalyst inhibition by the nitrogen atoms in the bicycle. Here's a systematic approach to troubleshooting:

A. Catalyst System: The Heart of the Reaction

The choice of palladium precursor and, most critically, the phosphine ligand is paramount for success.[1] 7-Azaindoles, being electron-rich N-heterocycles, can be challenging substrates.[2]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[1][3] Pre-catalysts, which are already in the Pd(0) or a readily reducible state, often provide more consistent results by ensuring efficient generation of the active catalyst.[1][4]

  • Ligand Selection: This is arguably the most critical parameter. For N-heterocyclic substrates like 7-azaindole, bulky, electron-rich biarylphosphine ligands are often the key to success. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.

LigandRecommended ForKey Characteristics
BrettPhos Primary and secondary amines with heteroaryl halides.[2][5]A dialkylbiaryl phosphine ligand known for its effectiveness in coupling heteroaryl halides.[2]
RuPhos Secondary amines with heteroaryl halides.[5][6]Another effective dialkylbiaryl phosphine ligand, particularly for secondary amines.
DavePhos Indoles and other N-heterocycles.[5]A well-established ligand for C-N bond formation on nitrogen-containing heterocycles.
Xantphos Broad substrate scope, but may show lower yields with challenging substrates.[7]A popular, cost-effective ligand, but potentially less effective for difficult couplings.[7]

Troubleshooting Steps:

  • Switch to a Pre-catalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a commercially available pre-catalyst like a BrettPhos or RuPhos G3 or G4 palladacycle.

  • Screen Ligands: If one ligand is failing, screen a panel of others. Start with those known to be effective for heteroaromatic substrates.

B. Base Selection: A Delicate Balance

The base plays a crucial role in the deprotonation of the amine and the subsequent steps in the catalytic cycle.[8]

  • Strong Bases (NaOtBu, KOtBu, LiHMDS): These are the most common and often most effective bases, leading to higher reaction rates.[3][5] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[5]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These are suitable for substrates with base-sensitive functionalities. However, they typically require higher reaction temperatures and may result in slower reaction rates.[5]

  • LiHMDS: This base is particularly useful when dealing with N-free heterocycles like 7-azaindole, as it can help to deprotonate the N-H bond, which can otherwise interfere with the reaction.[2][6] It also offers good proton tolerance.[5]

Troubleshooting Steps:

  • Consider LiHMDS: For N-H free 7-azaindoles, LiHMDS is often the base of choice.[2][6]

  • Base Solubility: Ensure your chosen base has some solubility in the reaction solvent. In cases of poor solubility, vigorous stirring is essential.[3]

  • Substrate Compatibility: Double-check that your substrate does not contain functional groups that are incompatible with the chosen base.

C. Solvent and Temperature: The Reaction Environment

The reaction environment significantly impacts solubility and reaction kinetics.

  • Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig aminations.[3][5]

  • Temperature: Typical reaction temperatures range from 80-100°C.[3] For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary.[4] Conversely, for thermally sensitive substrates, lower temperatures may be required, often in conjunction with a more reactive catalyst system.

Troubleshooting Steps:

  • Ensure Solubility: Visually inspect your reaction mixture to ensure the starting materials are at least partially dissolved. If solubility is an issue, consider a different solvent or a co-solvent system.

  • Optimize Temperature: If the reaction is sluggish, a systematic increase in temperature (e.g., in 10°C increments) may be beneficial. Conversely, if side product formation is observed, a lower temperature should be explored.

Q2: I am observing significant amounts of hydrodehalogenation of my halo-7-azaindole starting material. What causes this side reaction and how can I minimize it?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It arises from a competing pathway in the catalytic cycle, specifically β-hydride elimination from the palladium-amido complex.[9]

A. Understanding the Mechanism of Hydrodehalogenation

The desired reductive elimination step that forms the C-N bond competes with β-hydride elimination. The latter is more likely to occur when the reductive elimination is slow.

G Pd_Amido [L-Pd(II)-Ar(NR'R'')] complex Product Ar-NR'R'' (Desired Product) Pd_Amido->Product Reductive Elimination (Desired) Hydrodehalogenation Ar-H (Hydrodehalogenation) Pd_Amido->Hydrodehalogenation β-Hydride Elimination (Side Reaction) Imine Imine Byproduct Pd_Amido->Imine β-Hydride Elimination (Side Reaction) G Start Incomplete Conversion Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are the reaction conditions (solvent, temp) suitable? Check_Base->Check_Conditions Yes Optimize_Base Try LiHMDS for N-H azaindoles or screen other bases Check_Base->Optimize_Base No Check_Purity Are reagents pure and dry? Check_Conditions->Check_Purity Yes Optimize_Temp Systematically increase temperature Check_Conditions->Optimize_Temp No Purify_Reagents Dry solvents and purify reagents Check_Purity->Purify_Reagents No Success Reaction Complete Check_Purity->Success Yes Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Chloro-7-azaindole with a Primary Amine:

This protocol is adapted from literature procedures and should be optimized for specific substrates. [2]

  • To an oven-dried reaction vessel, add the 2-chloro-7-azaindole (1.0 equiv), the primary amine (1.2 equiv), BrettPhos (0.05 equiv), and a BrettPhos pre-catalyst (e.g., G3 palladacycle) (0.05 equiv).

  • The vessel is sealed with a septum and purged with argon for 10-15 minutes.

  • Anhydrous THF is added via syringe, followed by the addition of LiHMDS (1.0 M in THF, 2.4 equiv).

  • The reaction mixture is stirred at 65°C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Table 3 . Hetero-aromatic substrates for Buchwald-Hartwig coupling - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters. (2020). ACS Publications. Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. (2015). Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014). Retrieved from [Link]

  • Buchwald-Hartwig coupling - YouTube. (2019). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The 7-azaindole scaffold, a prominent heterocyclic motif, is a cornerstone in medicinal chemistry, valued for its ability to mimic indole while offering unique hydrogen bonding capabilities and metabolic profiles.[1] (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, as a key derivative, presents a valuable building block for the synthesis of targeted therapeutics. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for its hydrochloride salt, offering researchers a practical framework for its characterization and a comparative perspective against relevant structural analogs.

The Significance of Spectroscopic Data in Drug Development

The journey of a drug candidate from conception to clinic is paved with rigorous analytical checkpoints. NMR spectroscopy provides an unparalleled view of the molecular architecture, revealing the connectivity and chemical environment of each atom. Mass spectrometry, on the other hand, offers a precise measure of molecular weight and a fragmentation fingerprint that aids in confirming the structure and identifying potential metabolites. For regulatory submissions and intellectual property protection, unambiguous spectroscopic data is not just a recommendation; it is a necessity.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The protocols outlined below are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt of an amine introduces specific challenges in NMR analysis, primarily due to the labile nature of the ammonium proton and its potential for exchange with residual water in the solvent.

Experimental Workflow for NMR Data Acquisition

MS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Sample Introduction cluster_ms Mass Spectrometry sample Dilute sample in Methanol/Water (1:1) with 0.1% Formic Acid infusion Direct Infusion via Syringe Pump sample->infusion esi Electrospray Ionization (ESI) Positive Ion Mode infusion->esi ms1 Full Scan (MS1) (m/z 50-500) esi->ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ esi->ms2

Figure 2: Workflow for ESI-MS analysis.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for polar molecules that are already in solution. [2]It generates protonated molecules, [M+H]⁺, with high efficiency and minimal in-source fragmentation, making it the preferred method for determining the molecular weight of the free base.

  • Solvent System: A mixture of methanol and water is a common solvent system for ESI, and the addition of a small amount of formic acid promotes the formation of protonated molecules, enhancing the signal intensity in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure, which is invaluable for confirmation and for distinguishing it from its isomers.

Predicted and Comparative Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The 7-azaindole ring system exhibits characteristic shifts for its protons and carbons. The introduction of the aminomethyl group at the C4 position will influence the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride in DMSO-d₆

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
H1 (NH)~11.5 - 12.5-Expected broad singlet for the pyrrole NH, shifted downfield due to hydrogen bonding with DMSO.
H2~7.5 - 7.7~125 - 128Typical chemical shift for the H2 proton of the 7-azaindole ring.
H3~6.5 - 6.7~100 - 103Upfield shift compared to H2 due to its position relative to the pyridine nitrogen.
H5~8.1 - 8.3~145 - 148Downfield shift due to the deshielding effect of the adjacent pyridine nitrogen.
H6~7.1 - 7.3~115 - 118Typical chemical shift for a proton on the pyridine ring of a 7-azaindole.
CH₂~4.0 - 4.3~40 - 45Methylene protons adjacent to an aromatic ring and an ammonium group.
NH₃⁺~8.0 - 9.0-Broad signal for the ammonium protons, exchangeable with D₂O.
C2-~125 - 128
C3-~100 - 103
C3a-~128 - 131Quaternary carbon at the fusion of the two rings.
C4-~140 - 145Deshielded due to the attached aminomethyl group.
C5-~145 - 148
C6-~115 - 118
C7a-~148 - 152Quaternary carbon adjacent to the pyridine nitrogen.

Note: These are estimated values and may vary depending on the specific experimental conditions.

Comparative NMR Data of 7-Azaindole Derivatives

To provide context for the predicted data, the experimental ¹H NMR chemical shifts of several related 7-azaindole derivatives are presented below.

Table 2: Experimental ¹H NMR Data for Selected 7-Azaindole Analogs

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)SolventReference
7-Azaindole7.456.457.758.207.05CDCl₃[3]
2-Methyl-7-azaindole-6.257.658.106.95CDCl₃[4]
4-Chloro-7-azaindole7.506.60-8.257.20CDCl₃N/A
6-Bromo-7-azaindole7.406.507.858.30-CDCl₃[5]
5-Carboxy-7-azaindole7.606.708.40-7.90DMSO-d₆[6]

This comparison highlights how substituents at different positions on the 7-azaindole ring system influence the chemical shifts of the ring protons. For instance, the electron-withdrawing carboxylic acid group in 5-carboxy-7-azaindole shifts the adjacent H4 and H6 protons downfield.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent protonated molecular ion of the free base, [M+H]⁺, in ESI-MS. The molecular formula of the free base is C₈H₉N₃, with a monoisotopic mass of 147.0796 Da. Therefore, the expected m/z for the [M+H]⁺ ion is 148.0874.

Predicted Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z = 148.0874 ion_131 m/z = 131.0600 M_H->ion_131 Loss of ammonia ion_121 m/z = 121.0711 M_H->ion_121 Loss of HCN from pyrrole ring loss_NH3 - NH₃ ion_104 m/z = 104.0342 ion_131->ion_104 Loss of HCN loss_HCN - HCN loss_C2H2 - C₂H₂

Figure 3: Predicted fragmentation of protonated (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine.

Key Predicted Fragment Ions:

  • m/z 131.0600: This ion likely arises from the loss of ammonia (NH₃) from the protonated aminomethyl side chain. This is a common fragmentation pathway for protonated primary amines. [7]* m/z 121.0711: The loss of hydrogen cyanide (HCN) from the pyrrole ring is a characteristic fragmentation of the 7-azaindole core, as observed in the mass spectrum of 7-azaindole itself. [8][9]* m/z 104.0342: This fragment could be formed by the subsequent loss of HCN from the m/z 131 ion.

Comparative Mass Spectrometry of Positional Isomers

Distinguishing between positional isomers is a critical application of mass spectrometry. The fragmentation patterns of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine and (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine would be expected to differ from the 4-substituted isomer, although they would all have the same protonated molecular ion at m/z 148.0874. The relative intensities of the fragment ions would likely vary due to the different stabilities of the resulting fragment ions, which is influenced by the position of the aminomethyl group.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By employing rigorous, well-justified experimental protocols, researchers can obtain high-quality NMR and mass spectrometry data. The comparative analysis with related 7-azaindole derivatives offers a valuable context for data interpretation. While direct experimental spectra for the target compound remain to be published, the predicted data and fragmentation pathways presented here serve as a robust starting point for its unambiguous identification and characterization in a research and development setting. The principles and methodologies detailed herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds, underscoring the foundational role of spectroscopy in advancing medicinal chemistry.

References

  • Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12228-12232. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Typical ¹H and ¹³C NMR Chemical Shift Ranges. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21576. Available at: [Link]

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans, DMSO-d6, ppm) spectra. Available at: [Link]

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4285. Available at: [Link]

  • Wang, X., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]

  • ResearchGate. (n.d.). Figure S6: 13C{1H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1. * = DMSO-d6. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Lacerda, V., Jr., et al. (2012). Differentiation of aminomethyl corrole isomers by mass spectrometry. Journal of Mass Spectrometry, 47(4), 516-522. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • ShareOK. (n.d.). CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. Available at: [Link]

  • University of Basel. (n.d.). Chemical shifts. Available at: [Link]

  • Wang, M., et al. (2023). Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. Analytical Chemistry, 95(48), 17619-17627. Available at: [Link]

  • Lam, Y. P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1238-1251. Available at: [Link]

  • Park, S., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the Korean Society for Mass Spectrometry, 17(1), 1-8. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Harrison, A. G. (1986). Unimolecular fragmentation of some gaseous protonated amines. Canadian Journal of Chemistry, 64(8), 1571-1576. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21576. Available at: [Link]

  • Ishiuchi, S., et al. (2009). Spectroscopic study on the structural isomers of 7-azaindole(ethanol)(n) (n=1-3) and multiple-proton transfer reactions in the gas phase. The Journal of Chemical Physics, 130(22), 224307. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Available at: [Link]

  • National Institutes of Health. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Available at: [Link]

Sources

A Comparative Guide to the HPLC and LC-MS Analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous and precise analytical characterization of novel chemical entities is paramount. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, a heterocyclic amine of significant interest, presents unique analytical challenges due to its structural properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of this compound, offering field-proven insights and supporting experimental data to aid researchers in method selection and development.

This compound is a polar, basic compound, a characteristic that often leads to poor peak shape and retention on traditional reversed-phase HPLC columns.[1] This guide will explore strategies to overcome these challenges, focusing on the optimization of chromatographic conditions and the comparison of different analytical technologies.

The Analytical Imperative: Why Method Selection Matters

The choice of analytical methodology for a compound like this compound is dictated by the specific requirements of the analysis. For routine purity assessments and content uniformity, a well-optimized HPLC-UV method may suffice. However, for metabolite identification, impurity profiling at trace levels, or pharmacokinetic studies, the sensitivity and specificity of LC-MS are indispensable.[1][2]

Comparative HPLC Methodologies

The basic nature of the primary amine and the nitrogen-containing heterocyclic ring in this compound can cause strong interactions with residual silanols on silica-based stationary phases, leading to peak tailing.[1] To mitigate these effects, several reversed-phase column chemistries and mobile phase compositions were evaluated.

Experimental Workflow: HPLC Method Development

Caption: HPLC method development workflow.

Comparison of HPLC Stationary Phases
Column ChemistryMobile Phase AMobile Phase BGradientRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Standard C18 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 10 min3.22.13500
High-Purity C18 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 10 min3.51.38500
Phenyl-Hexyl 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 10 min4.81.29200
HILIC 90% Acetonitrile, 10mM Ammonium Formate50% Acetonitrile, 10mM Ammonium Formate95-50% A in 10 min6.11.111000

Discussion of HPLC Results:

The standard C18 column exhibited significant peak tailing, as indicated by the high asymmetry value. The use of a high-purity, end-capped C18 column provided a marked improvement in peak shape by minimizing silanol interactions. The Phenyl-Hexyl phase offered alternative selectivity due to pi-pi interactions with the aromatic pyrrolopyridine ring system, resulting in enhanced retention and good peak shape. For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) provided the best retention and peak shape, making it a suitable alternative for analysis and purification.

High-Sensitivity Analysis with LC-MS

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity detection, LC-MS is the method of choice.[3][4] Electrospray ionization (ESI) in positive ion mode is particularly effective for nitrogen-containing basic compounds like this compound, as they are readily protonated.

Experimental Workflow: LC-MS Method Development

Caption: LC-MS method development workflow.

Comparative LC-MS Performance

The optimized HPLC method using the high-purity C18 column was coupled to a triple quadrupole mass spectrometer.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
ESI Positive 148.09131.060.1 ng/mL0.3 ng/mL

Discussion of LC-MS Results:

The LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, demonstrated excellent sensitivity and selectivity for this compound. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion results from a characteristic fragmentation, providing a high degree of confidence in the identification and quantification of the analyte, even in complex matrices.[4][5]

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound is contingent on the specific analytical goals.

  • For routine quality control and purity assessment where high sensitivity is not required, an HPLC-UV method utilizing a high-purity C18 or Phenyl-Hexyl column with a mobile phase containing an acidic modifier provides a robust and reliable solution. For enhanced retention of this polar compound, a HILIC-based separation is a strong alternative.

  • For applications demanding high sensitivity and selectivity, such as bioanalytical studies, impurity profiling, and metabolism studies, an LC-MS/MS method with ESI in positive mode is the superior choice.

This guide provides a comprehensive comparison to assist researchers in making informed decisions for the analysis of this compound and similar heterocyclic amines. The provided methodologies offer a solid foundation for developing and validating robust analytical methods tailored to specific research needs.

References

  • Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Available at: [Link]

  • García-García, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4). Available at: [Link]

  • Kataoka, H., et al. (2012). [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi, 53(6), 264-272. Available at: [Link]

  • Lee, J. H., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 31(3), 305-313. Available at: [Link]

  • Kim, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry, 47, 116388. Available at: [Link]

  • Cheng, M.-F., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(15), 2299. Available at: [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Strategic Insights for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, a derivative of 7-azaindole, is a privileged structure in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its bioisosteric relationship to purines and indoles, has made it a cornerstone for the development of highly selective kinase inhibitors and other therapeutic agents. The efficient and strategic synthesis of this core structure is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Moving beyond a simple recitation of protocols, we will delve into the strategic considerations and mechanistic underpinnings that inform the choice of one route over another. This analysis is grounded in experimental data from peer-reviewed literature, offering a practical framework for chemists to navigate the synthesis of these valuable compounds.

The Central Challenge: Orchestrating C-C and C-N Bond Formation

The synthesis of the target scaffold invariably involves two key transformations: a palladium-catalyzed C-C bond formation to install the 2-aryl group (typically a Suzuki-Miyaura coupling) and a palladium-catalyzed C-N bond formation to introduce the 4-amino substituent (typically a Buchwald-Hartwig amination). The central strategic decision lies in the order of these two critical steps. This guide will compare two primary convergent strategies, which we will designate as "Route A: Suzuki-First" and "Route B: Buchwald-Hartwig-First," as well as a more recent, direct C-H arylation approach.

Route A: The "Suzuki-First" Strategy

This approach prioritizes the formation of the C2-aryl bond on a di-halogenated 7-azaindole precursor, followed by the amination at the C4 position. A key advantage of this strategy is the potential for chemoselective Suzuki-Miyaura coupling, leveraging the differential reactivity of the halogen atoms at the C2 and C4 positions.

Route_A_Suzuki_First Start 2-Iodo-4-chloro-7-azaindole Intermediate 2-Aryl-4-chloro-7-azaindole Start->Intermediate Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) Product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Intermediate->Product Buchwald-Hartwig Amination (Amine, Pd catalyst)

Caption: Route A: Suzuki-First Synthetic Strategy.

Mechanistic Considerations and Experimental Choices

The success of Route A hinges on the selective oxidative addition of the palladium catalyst to the C-I bond over the C-Cl bond in the starting material. The greater reactivity of aryl iodides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle, making this selectivity achievable under carefully controlled conditions.[1]

The choice of palladium catalyst and ligand is critical. For the initial Suzuki-Miyaura coupling, catalyst systems such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand are often employed. The subsequent Buchwald-Hartwig amination typically requires more specialized, bulky electron-rich phosphine ligands, such as RuPhos or XPhos, to facilitate the challenging amination of the electron-rich 4-chloro-7-azaindole intermediate.[1]

A significant challenge in this route is the potential for side reactions, particularly during the Buchwald-Hartwig step. The unprotected N-H of the pyrrole ring can complicate the catalytic cycle. Consequently, protection of the pyrrole nitrogen, often with a group like trimethylsilylethoxymethyl (SEM), is frequently necessary to ensure good yields and prevent side product formation.[1] However, the final deprotection of the SEM group can be problematic, sometimes leading to the formation of undesired byproducts.[1]

Route B: The "Buchwald-Hartwig-First" Strategy

In this alternative convergent approach, the C4-amino group is installed first via a Buchwald-Hartwig amination on a 4-halo-7-azaindole, followed by halogenation at the C2 position and a subsequent Suzuki-Miyaura coupling to introduce the aryl group.

Route_B_Buchwald_Hartwig_First Start 4-Chloro-7-azaindole Intermediate1 4-Amino-7-azaindole Start->Intermediate1 Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate2 4-Amino-2-iodo-7-azaindole Intermediate1->Intermediate2 Iodination (e.g., NIS) Product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Intermediate2->Product Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst)

Caption: Route B: Buchwald-Hartwig-First Synthetic Strategy.

Mechanistic Considerations and Experimental Choices

Route B avoids the issue of chemoselectivity in the initial cross-coupling step. The Buchwald-Hartwig amination is performed on a simple 4-chloro-7-azaindole. The subsequent iodination at the C2 position is typically achieved with an electrophilic iodinating agent such as N-iodosuccinimide (NIS). The final Suzuki-Miyaura coupling is then carried out on the resulting 4-amino-2-iodo-7-azaindole.

A potential pitfall of this strategy is the reactivity of the unprotected 4-amino group in subsequent steps. However, in many cases, the reaction conditions for iodination and Suzuki coupling can be tailored to be compatible with the free amine. One study demonstrated that the palladium-catalyzed amination of 4-chloro-7-azaindole with N-benzylmethylamine using a RuPhos-based catalyst system could be achieved, albeit with moderate yield.[1]

A significant advantage of this route is that it may circumvent the need for N-H protection and the subsequent challenging deprotection step, potentially leading to a more streamlined synthesis. However, the initial amination step can be low-yielding, and the stability of the 4-amino-2-iodo-7-azaindole intermediate can be a concern.[1]

A Modern Alternative: Direct C-H Arylation

Recent advances in palladium-catalyzed C-H activation have opened up a more atom-economical and potentially shorter route to 2-aryl-7-azaindoles. This strategy involves the direct coupling of a 4-amino-7-azaindole with an aryl halide, forging the C2-aryl bond without the need for pre-halogenation at the C2 position.

Route_C_CH_Arylation Start 4-Amino-7-azaindole Product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Start->Product Direct C-H Arylation (Aryl Halide, Pd catalyst, Oxidant)

Caption: Route C: Direct C-H Arylation Strategy.

Mechanistic Considerations and Experimental Choices

Direct C-H arylation reactions typically proceed via a concerted metalation-deprotonation mechanism or through an electrophilic aromatic substitution-type pathway. The regioselectivity for C2 arylation of the 7-azaindole core is often high due to the electronic properties of the heterocyclic system. These reactions often require a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant to regenerate the active catalyst.

While this approach is highly attractive in terms of step economy, it is still a developing area. The substrate scope with respect to both the 7-azaindole and the aryl halide coupling partner may be more limited compared to the well-established cross-coupling methods. Furthermore, the reaction conditions can be harsh, and the optimization of catalyst, oxidant, and solvent is often required for each specific substrate combination.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Suzuki-FirstRoute B: Buchwald-Hartwig-FirstDirect C-H Arylation
Starting Material 2-Iodo-4-chloro-7-azaindole4-Chloro-7-azaindole4-Amino-7-azaindole
Key Advantages Good control of chemoselectivity in the initial Suzuki coupling.Avoids chemoselectivity issues in cross-coupling; may not require N-H protection.Most atom- and step-economical; avoids pre-functionalization at C2.
Key Disadvantages Often requires N-H protection and challenging deprotection; potential for side reactions in the amination step.[1]Initial amination can have low yields; stability of the 2-iodo intermediate can be a concern.[1]Developing methodology with potentially limited substrate scope; may require harsh conditions and extensive optimization.
Typical Yields Moderate to good, but can be impacted by the deprotection step.Variable, with the initial amination often being the lowest yielding step.[1]Moderate to good, highly substrate-dependent.
Overall Strategy Convergent, builds complexity on a di-functionalized core.Convergent, installs the amine early.Linear, direct functionalization of the core.

Experimental Protocols

Representative Protocol for Route A: Suzuki-First (Adapted from Merugu et al.)[1]

Step 1: Suzuki-Miyaura Coupling

To a solution of SEM-protected 2-iodo-4-chloro-7-azaindole (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water) is added the arylboronic acid (1.2 equiv) and a base such as K₂CO₃ (2.0 equiv). The mixture is degassed, and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), is added. The reaction is heated at a suitable temperature (e.g., 90 °C) until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography to afford the 2-aryl-4-chloro-7-azaindole intermediate.

Step 2: Buchwald-Hartwig Amination

The 2-aryl-4-chloro-7-azaindole intermediate (1.0 equiv) and the desired amine (1.5 equiv) are dissolved in a suitable solvent (e.g., toluene). A base such as NaOtBu (2.0 equiv) is added, and the mixture is degassed. A palladium pre-catalyst and ligand system, such as RuPhos Pd G2 (0.05 equiv) and RuPhos (0.1 equiv), are added. The reaction is heated (e.g., 100 °C) until the starting material is consumed. The reaction is then cooled, quenched, and worked up. Purification by column chromatography provides the SEM-protected product.

Step 3: SEM Deprotection

The SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a Lewis acid such as BF₃·OEt₂ is added at 0 °C. The reaction is stirred until completion. The reaction is quenched, and the product is isolated and purified.

Representative Protocol for Route B: Buchwald-Hartwig-First (Adapted from Merugu et al.)[1]

Step 1: Buchwald-Hartwig Amination

To a solution of 4-chloro-7-azaindole (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., toluene) is added a base such as K₃PO₄ (2.0 equiv). The mixture is degassed, and a palladium pre-catalyst and ligand, for example, RuPhos Pd G2 (0.05 equiv) and RuPhos (0.1 equiv), are added. The reaction is heated (e.g., 110 °C) until completion. After workup and purification, the 4-amino-7-azaindole is obtained.

Step 2: Iodination

The 4-amino-7-azaindole (1.0 equiv) is dissolved in a suitable solvent (e.g., DMF), and N-iodosuccinimide (1.1 equiv) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified to give the 4-amino-2-iodo-7-azaindole.

Step 3: Suzuki-Miyaura Coupling

To a solution of the 4-amino-2-iodo-7-azaindole (1.0 equiv) in a suitable solvent (e.g., DME/water) is added the arylboronic acid (1.5 equiv) and a base such as Na₂CO₃ (3.0 equiv). The mixture is degassed, and a palladium catalyst, such as Pd(PPh₃)₄ (0.1 equiv), is added. The reaction is heated (e.g., 85 °C) until completion. After workup and purification, the final product is obtained.

Conclusion and Future Outlook

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines is a well-explored area, with palladium-catalyzed cross-coupling reactions providing the most robust and versatile strategies. The choice between a "Suzuki-first" or "Buchwald-Hartwig-first" approach is nuanced and depends on the specific target molecule, the availability of starting materials, and the chemist's tolerance for challenges such as protecting group manipulations and potential low yields in certain steps.

The "Suzuki-first" route offers good chemoselectivity but often necessitates a protection/deprotection sequence that can be problematic. The "Buchwald-Hartwig-first" strategy can be more direct but may suffer from lower yields in the initial amination step. The emerging field of direct C-H arylation presents a highly attractive, atom-economical alternative, though its broader applicability and substrate scope are still under active investigation.

As the demand for novel kinase inhibitors and other therapeutics based on the 7-azaindole scaffold continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the chemical research community.

References

  • Merugu, S. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Alagille, D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(12), 2485-2487. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 25(21), 5035. [Link]

Sources

A Comparative Analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride and Other Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Emergence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, has recently garnered significant attention for its ability to serve as the core of potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative overview of the biological potential of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride, a representative of this promising class, against established kinase inhibitors.

While specific inhibitory data for this compound is not yet broadly published, the extensive research into its structural analogs suggests its potential as a kinase inhibitor, likely targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4] This analysis will, therefore, compare its anticipated biological activity profile with that of three well-characterized kinase inhibitors: Vemurafenib, Dasatinib, and Erlotinib.

Comparative Kinase Inhibitor Profiles

The following table summarizes the key characteristics of this compound and the selected comparator kinase inhibitors. This comparison is based on the established mechanisms of the comparators and the likely targets of our compound of interest as suggested by the literature on its analogs.

InhibitorChemical StructurePrimary Kinase TargetsKey Signaling Pathway
This compound this compoundHypothesized: FGFR, TNIK, CDK8[2][3][4]Hypothesized: RAS-RAF-MEK-ERK, Wnt/β-catenin
Vemurafenib VemurafenibBRAF V600ERAS-RAF-MEK-ERK
Dasatinib DasatinibBCR-ABL, SRC family kinasesMultiple, including JAK-STAT and MAPK
Erlotinib ErlotinibEGFRPI3K-Akt, RAS-RAF-MEK-ERK

Mechanisms of Action and Affected Signaling Pathways

Understanding the precise molecular interactions of these inhibitors is crucial for predicting their therapeutic efficacy and potential side effects.

This compound: A Focus on FGFR and Wnt Signaling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibition of FGFRs, which are key drivers of cell proliferation, differentiation, and angiogenesis.[3][4] By targeting FGFR, these compounds can block the downstream RAS-RAF-MEK-ERK and PI3K-Akt signaling pathways. Furthermore, the inhibition of TNIK, a regulator of the Wnt/β-catenin pathway, by other analogs suggests a potential mechanism for impacting colorectal cancer.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription FGF FGF FGF->FGFR Inhibitor (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Vemurafenib: Targeting the Mutated BRAF Kinase

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase, a common driver mutation in melanoma. By blocking this constitutively active kinase, Vemurafenib effectively shuts down the aberrant signaling through the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib exhibits a broader inhibitory profile, targeting the BCR-ABL fusion protein characteristic of chronic myeloid leukemia (CML), as well as SRC family kinases. This multi-targeted approach allows it to be effective in cases of resistance to more selective inhibitors and to impact a wider range of cellular processes, including proliferation, survival, and migration.

Erlotinib: An EGFR Tyrosine Kinase Inhibitor

Erlotinib specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents the autophosphorylation and activation of downstream signaling pathways, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are crucial for the growth and survival of cancer cells overexpressing EGFR.

Experimental Methodologies for Comparative Analysis

To empirically determine and compare the biological activity of this compound with other kinase inhibitors, a series of robust and validated assays are essential.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. A common and highly sensitive method is the luminescence-based kinase assay.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a serial dilution of the test inhibitor (e.g., this compound) and comparator inhibitors.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the test inhibitor at various concentrations, and the kinase-specific substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[5]

Biochemical_Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents End End Kinase Reaction Setup Kinase Reaction Setup Prepare Reagents->Kinase Reaction Setup Initiate with ATP Initiate with ATP Kinase Reaction Setup->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate->Stop Reaction & Deplete ATP Generate Luminescent Signal Generate Luminescent Signal Stop Reaction & Deplete ATP->Generate Luminescent Signal Measure Luminescence Measure Luminescence Generate Luminescent Signal->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 Calculate IC50->End

Biochemical Kinase Assay Workflow
Cellular Target Engagement Assays

To confirm that the inhibitor interacts with its intended target within a cellular context, target engagement assays are crucial. The NanoBRET™ Target Engagement Assay is a leading technology in this area.[6][7]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Culture cells expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells into a 384-well plate.

  • Compound Addition: Add the test and comparator inhibitors at various concentrations to the cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the target kinase.

  • Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Detection: Add the NanoBRET™ substrate. This will generate luminescence from the NanoLuc®-kinase fusion protein.

  • BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The ratio of these signals (BRET ratio) is dependent on the proximity of the tracer to the NanoLuc®-kinase.

  • Data Analysis: The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.[7]

Cellular Phosphorylation Assays

These assays measure the downstream effect of kinase inhibition by quantifying the phosphorylation of a specific substrate within the cell.

Protocol: Cellular Phosphorylation Assay

  • Cell Culture and Treatment: Culture cells that endogenously express the target kinase and its substrate. Treat the cells with a serial dilution of the test and comparator inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA-based Detection: Use a sandwich ELISA to quantify the phosphorylated substrate.

    • Coat a microplate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Add a chemiluminescent or colorimetric substrate for the enzyme.

  • Signal Measurement: Measure the resulting signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the cellular IC50 for inhibiting substrate phosphorylation.[8]

Conclusion and Future Directions

While further experimental validation is required to definitively characterize the biological activity of this compound, its structural similarity to known potent kinase inhibitors makes it a compound of significant interest. The comparative framework and experimental protocols outlined in this guide provide a robust roadmap for its evaluation. By employing a combination of biochemical and cellular assays, researchers can elucidate its inhibitory profile, target selectivity, and cellular efficacy. This systematic approach will be instrumental in determining the therapeutic potential of this and other novel compounds emerging from the promising 1H-pyrrolo[2,3-b]pyridine scaffold.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2018). NIH. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). Journal of Molecular Structure. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NIH. Retrieved from [Link]

  • Universal Biologicals. (n.d.). {1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride. Retrieved from [Link]

Sources

A Comparative Guide to Structural Analogues of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1][2] Its unique arrangement allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP.[3] This guide provides an in-depth comparative analysis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride and its structural analogues, focusing on their synthesis, biological activity as kinase inhibitors, and pharmacokinetic profiles. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary insights to navigate the chemical space of 4-substituted 7-azaindoles for the development of next-generation therapeutics.

The Parent Compound: this compound

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, with its characteristic aminomethyl group at the 4-position of the 7-azaindole core, serves as a foundational building block for a diverse range of biologically active molecules. The hydrochloride salt form enhances its solubility and stability for experimental use. The primary amine provides a key interaction point and a versatile handle for further chemical modification.

Synthesis of this compound

The synthesis of 4-substituted 7-azaindoles can be approached through various strategies. A common method involves the functionalization of a pre-formed 7-azaindole ring system. Below is a representative synthetic protocol.

Experimental Protocol: Synthesis of 4-substituted-7-azaindole

This protocol is adapted from a general method for the preparation of 4-substituted-7-azaindoles.[4]

  • N-oxidation of 7-azaindole: To a solution of 7-azaindole in an organic solvent such as THF, add hydrogen peroxide (1.1-2 molar equivalents). The reaction is typically carried out at a controlled temperature of 5-15°C for 2-5 hours to yield N-oxide-7-azaindole.

  • Halogenation at the 4-position: The N-oxide-7-azaindole is then reacted with a halogenating agent like phosphorus oxyhalide (POX₃) in a solvent such as acetonitrile. The use of a catalyst like diisopropylethylamine at 80-100°C facilitates the synthesis of 4-halogenated-7-azaindole.

  • Introduction of the aminomethyl group: The 4-halo-7-azaindole can then undergo nucleophilic substitution with a suitable amine source to introduce the aminomethyl group. Subsequent deprotection and salt formation with hydrochloric acid would yield the final product.

Structural Analogues and Comparative Analysis

The strategic modification of the (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold has led to the discovery of potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and the Mesenchymal-Epithelial Transition factor (c-Met). This section explores key structural analogues and compares their biological activities.

Modifications at the 4-Position

The aminomethyl group at the 4-position is a critical pharmacophore. Analogues with substitutions on this amine or its replacement with other functional groups have been extensively studied.

Table 1: Comparison of Analogues with Modifications at the 4-Position

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Key Findings & RationaleReference
Parent Compound (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamineVarious-Foundational scaffold for kinase inhibitor design.-
Analogue A 4-Phenylaminopyrrolo[2,3-b]pyridineCytotoxic-Showed significant cytotoxic activity on HL-60 cells. The larger phenylamino group explores additional binding pockets.[5]
Analogue B 4-Phenethylaminopyrrolo[2,3-b]pyridineCytotoxic-Also exhibited notable cytotoxicity. The flexible phenethyl group can adopt different conformations within the active site.[5]
Analogue C 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amineCSF1R-The introduction of an aryl group at the 2-position and a secondary amine at the 4-position was explored for CSF1R inhibition.[6]
Modifications at Other Positions of the 7-Azaindole Ring

Substitution at other positions of the pyrrolo[2,3-b]pyridine core, while retaining the 4-aminomethyl moiety, can significantly impact potency, selectivity, and pharmacokinetic properties.

Table 2: Comparison of Analogues with Modifications on the 7-Azaindole Ring

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Key Findings & RationaleReference
Analogue D 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativeFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712The trifluoromethyl group at the 5-position enhances potency against FGFRs.[7]
Analogue E 3-substituted-7-azaindoleDopamine D4 receptor-Modifications at the 3-position led to high affinity and selectivity for the D4 receptor.[8]
Analogue F N-substituted 7-azaindolesPan-PIM kinases-N-substitution on the pyrrole ring was explored to modulate physicochemical properties and address hERG and permeability issues.[9]

Biological Evaluation: Kinase Inhibition Assays

To ascertain the inhibitory potential of these analogues, robust and reliable kinase assays are paramount. The following are standardized protocols for key kinases targeted by 7-azaindole derivatives.

Experimental Protocol: FGFR Kinase Assay

This protocol outlines a typical in vitro assay to determine the IC₅₀ values of compounds against FGFR kinases.[7]

  • Reagents and Materials: Recombinant FGFR kinase, poly(Glu, Tyr) substrate, ATP, kinase assay buffer, and test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the recombinant FGFR kinase, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or phosphorylation-specific antibodies).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: JAK3 Kinase Assay

This protocol describes a common method for assessing JAK3 inhibition.

  • Reagents and Materials: Recombinant JAK3 enzyme, a suitable peptide substrate, ATP, kinase assay buffer, and test compounds.

  • Assay Procedure:

    • Dispense the test compounds at various concentrations into a 96-well plate.

    • Add the JAK3 enzyme and the peptide substrate to each well.

    • Start the reaction by the addition of ATP.

    • Incubate the reaction mixture at room temperature for a defined period.

    • Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental Protocol: c-Met Kinase Assay

The following is a representative protocol for evaluating c-Met kinase inhibition.[10]

  • Reagents and Materials: Recombinant c-Met kinase, a specific substrate peptide, ATP, kinase assay buffer, and test compounds.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a suitable assay plate, combine the c-Met kinase, the substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • After incubation at an optimal temperature, stop the reaction.

    • Measure the kinase activity using a detection reagent that quantifies either the phosphorylated product or the remaining ATP.

  • Data Analysis: Determine the IC₅₀ values by analyzing the dose-response relationship between the compound concentration and kinase inhibition.

Signaling Pathways and Experimental Workflows

The inhibitory activity of these compounds translates to the modulation of critical cellular signaling pathways implicated in cancer and inflammatory diseases.

Kinase Signaling Pathways

The diagram below illustrates the central role of FGFR, JAK, and c-Met in cellular signaling cascades. Inhibition of these kinases by 7-azaindole analogues can block downstream events that promote cell proliferation, survival, and migration.

Kinase_Signaling_Pathways cluster_FGFR FGFR Signaling cluster_JAK JAK-STAT Signaling cluster_cMet c-Met Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates JAK JAK STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Regulates cMet c-Met cMet_RAS RAS-RAF-MEK-ERK Pathway cMet->cMet_RAS Activates cMet_PI3K PI3K-AKT Pathway cMet->cMet_PI3K Activates

Caption: Overview of FGFR, JAK-STAT, and c-Met signaling pathways.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic workflow is crucial for the efficient evaluation and comparison of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Biochemical_Assay Cell_Based_Assay Cellular Proliferation/ Viability Assay Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: A typical workflow for kinase inhibitor discovery and development.

Pharmacokinetic and ADME Properties

For a kinase inhibitor to be a viable drug candidate, it must possess favorable pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 7-azaindole scaffold can be modified to optimize these parameters. For instance, the introduction of a nitrogen atom in the indole ring generally leads to improved aqueous solubility and metabolic stability.[3]

Table 3: Representative Pharmacokinetic and ADME Data for 7-Azaindole Derivatives

Compound ClassKey ADME/PK ParameterObservationRationale for ImprovementReference
7-Azaindole DerivativesAqueous SolubilityGenerally enhanced compared to indole counterparts.The pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with water.[3]
7-Azaindole DerivativesMetabolic StabilityCan be more stable to oxidative metabolism.The electron-deficient nature of the pyridine ring can reduce susceptibility to certain metabolic enzymes.[11]
N-substituted 7-azaindolesPermeabilityModulation of N-substituents can improve cell permeability.Balancing lipophilicity and polarity is key to optimizing membrane transport.[9]

Conclusion and Future Perspectives

The (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine scaffold and its analogues represent a rich and versatile chemical space for the development of potent and selective kinase inhibitors. The strategic placement of the aminomethyl group at the 4-position provides a crucial anchor for binding and a point for diversification. As demonstrated, modifications to this core structure have yielded compounds with significant activity against key oncogenic and inflammatory targets.

Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects, as well as the optimization of pharmacokinetic properties to enhance in vivo efficacy and safety. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics based on the 7-azaindole framework.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publications. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. PubMed. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. ASM Journals. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PubMed. [Link]

Sources

Comparative analysis of 7-azaindole and 7-azaindazole derivatives as c-Met inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of c-Met in Oncology

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a pivotal signaling protein in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] However, its aberrant activation—through genetic mutation, amplification, or protein overexpression—is a well-documented driver of oncogenesis in a multitude of human cancers.[3][4] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which promote tumor cell proliferation, survival, motility, invasion, and angiogenesis.[1][3][5][6] This central role in malignant progression makes c-Met a highly attractive and clinically validated target for cancer therapy.[4][7]

Small molecule ATP-competitive inhibitors have emerged as a primary strategy for targeting the c-Met kinase domain.[8][9] Among the myriad of heterocyclic scaffolds explored, 7-azaindole and 7-azaindazole have proven to be particularly fruitful starting points for the development of potent and selective c-Met inhibitors. This guide provides a comparative analysis of these two scaffolds, examining their structural features, binding modes, and the resulting impact on potency, selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols.

The Scaffolds: A Tale of Two Bioisosteres

7-Azaindole and 7-azaindazole are structural isomers, both featuring a pyrrole or pyrazole ring fused to a pyridine ring, respectively. They are considered bioisosteres of the purine core of ATP, which allows them to effectively compete for the ATP-binding pocket of kinases.[10][11]

The key distinction lies in the position of the nitrogen atom within the five-membered ring. This seemingly minor alteration significantly influences the electronic properties, hydrogen bonding potential, and metabolic stability of the resulting inhibitor. The 7-azaindole scaffold, for instance, has been extensively utilized in the design of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib.[11][12] The nitrogen at the 7-position (N7) of both scaffolds is crucial for forming a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[13]

Comparative Analysis of Inhibitor Performance

The choice between a 7-azaindole and a 7-azaindazole core can have profound effects on the overall profile of a c-Met inhibitor. The following sections compare their performance based on key drug discovery parameters.

Biochemical Potency and Cellular Activity

Both scaffolds have yielded inhibitors with exceptional potency against the c-Met kinase, often with IC50 values in the low nanomolar range.

Compound ClassRepresentative Compoundc-Met IC50 (nM)Cell LineCellular IC50 (nM)Reference
7-Azaindole Compound 341.06HT29 (Colon)~10[14]
7-Azaindole BMS-7776073.9--[15]
7-Azaindazole (Hypothetical)0.45MET-amplified HCCPotent[7]
Multi-targeted Crizotinib (PF-02341066)11--[15]
Multi-targeted Foretinib0.4--[15]
Multi-targeted Cabozantinib (XL184)1.3--[15]

Table 1: Comparison of biochemical and cellular potencies of representative c-Met inhibitors. Note that direct cross-study comparisons should be made with caution due to differing assay conditions.

Structure-activity relationship (SAR) studies have shown that the specific substitutions on the core scaffold are critical for optimizing potency. For 7-azaindole derivatives, modifications at the C3 and C4 positions have been extensively explored to enhance interactions within the ATP binding pocket.[13]

Selectivity Profile

Kinase inhibitor selectivity is paramount to minimizing off-target effects and improving the therapeutic window. The azaindole and azaindazole cores can be decorated with various substituents to steer selectivity. For example, some inhibitors achieve high selectivity for c-Met over closely related kinases like RON and Axl.[15] However, multi-targeted inhibitors that potently inhibit c-Met alongside other kinases like VEGFR2 can offer the advantage of simultaneously blocking multiple oncogenic pathways.[15]

  • Rationale for Selectivity Profiling: A broad kinase panel is essential to identify potential off-target liabilities early in the drug discovery process. This helps to predict potential side effects and understand the full mechanism of action of the compound.

Pharmacokinetic (ADME) Properties

The physicochemical properties imparted by the scaffold influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Property7-Azaindole Derivatives7-Azaindazole DerivativesRationale & Impact
Solubility Generally moderate; can be improved with appropriate substitutions.[11]Often exhibit good solubility.Poor solubility can lead to low bioavailability and formulation challenges.
Metabolic Stability Can be susceptible to oxidation, particularly on the pyrrole ring.[16]The additional nitrogen may alter metabolic pathways, sometimes leading to improved stability.Low metabolic stability results in rapid clearance from the body, requiring more frequent or higher doses.[2]
Permeability Generally good, allowing for oral bioavailability.Generally good.High permeability is necessary for a drug to be absorbed from the gut into the bloodstream.
Oral Bioavailability Can be optimized to achieve good oral bioavailability.Can be optimized to achieve good oral bioavailability.[2]A high oral bioavailability is desirable for patient convenience and consistent drug exposure.

Table 2: General comparison of ADME properties for 7-azaindole and 7-azaindazole derivatives.

For instance, the replacement of a metabolically unstable phenolic moiety with a quinoline group in a 7-azaindole series led to compounds with improved pharmacokinetic profiles.[16]

Visualizing the c-Met Signaling Pathway and Inhibition

To understand the context of inhibition, it is crucial to visualize the c-Met signaling pathway and the general workflow for inhibitor discovery.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization AutoP Autophosphorylation cMet->AutoP GAB1 GAB1 AutoP->GAB1 GRB2_SOS GRB2/SOS AutoP->GRB2_SOS STAT3 STAT3 AutoP->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility Transcription->Motility Invasion Invasion Transcription->Invasion

Caption: The c-Met signaling cascade initiated by HGF binding.[3][6]

Screening_Workflow start Compound Library (7-Azaindole/7-Azaindazole Derivatives) biochem_assay Biochemical Kinase Assay (e.g., TR-FRET) start->biochem_assay Initial Screen cell_assay Cell-based Proliferation Assay (e.g., CellTiter-Glo) biochem_assay->cell_assay Potent Hits phospho_assay Target Engagement Assay (e.g., Western Blot for p-Met) cell_assay->phospho_assay Active Compounds adme_tox In Vitro ADME/Tox Profiling phospho_assay->adme_tox Confirmed On-Target Activity in_vivo In Vivo Xenograft Model adme_tox->in_vivo Favorable Profile lead_opt Lead Optimization in_vivo->lead_opt Efficacious Compounds

Caption: A typical drug discovery workflow for c-Met inhibitors.

Experimental Protocols

Reproducible and robust assays are the cornerstone of drug discovery. Below are step-by-step methodologies for key experiments in the characterization of c-Met inhibitors.

c-Met Kinase Inhibition Assay (Time-Resolved FRET)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase. TR-FRET is a common method due to its high sensitivity and homogenous format.[1][17]

  • Principle: The assay measures the phosphorylation of a substrate peptide by the c-Met kinase. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a fluorescently tagged substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[18]

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 7-azaindole and 7-azaindazole derivatives) in DMSO. A typical starting concentration is 10 mM.

    • Reaction Setup: In a 384-well assay plate, add recombinant human c-Met kinase, a biotinylated peptide substrate, and the test compound at various concentrations.[19]

    • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibitors can be accurately assessed.[20]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.[21]

    • Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).[21]

    • Read Plate: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[18]

    • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Cellular Proliferation Assay (CellTiter-Glo®)

This cell-based assay assesses the effect of a c-Met inhibitor on the growth and viability of cancer cells with aberrant c-Met signaling.[19]

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells known to have c-Met activation (e.g., MKN-45 gastric cancer or H1993 lung cancer cells) in 96-well plates and allow them to attach overnight.[19][22]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known c-Met inhibitor).

    • Incubation: Incubate the plates for a period of 72 hours to allow for effects on cell proliferation.[19]

    • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the results against compound concentration to determine the GI50 (half-maximal growth inhibition) value.[19]

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the antitumor efficacy of a lead compound in a living organism.

  • Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23] Patient-Derived Xenograft (PDX) models, where tumor fragments are taken directly from a patient, are increasingly used as they better recapitulate the heterogeneity of human tumors.[24][25]

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of c-Met-driven human cancer cells (e.g., SNU-5 gastric cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]

    • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once the tumors become palpable.

    • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Treatment Administration: Administer the test compound (formulated in an appropriate vehicle) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a defined schedule (e.g., once daily).[16]

    • Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).[19]

    • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm target engagement (i.e., inhibition of c-Met phosphorylation).[23]

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the TGI for each treatment group compared to the vehicle control.

Conclusion and Future Perspectives

Both 7-azaindole and 7-azaindazole scaffolds have proven to be exceptional starting points for the development of potent and selective c-Met inhibitors. The choice between them is nuanced and depends on the specific goals of the drug discovery program. While 7-azaindole is a more historically explored scaffold in kinase inhibition,[26] the unique properties of 7-azaindazole may offer advantages in overcoming specific challenges like metabolic stability or achieving a desired selectivity profile.

The ultimate success of a c-Met inhibitor hinges on a holistic optimization of its potency, selectivity, and pharmacokinetic properties. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers dedicated to developing the next generation of targeted therapies for c-Met-driven cancers. Future efforts will likely focus on developing inhibitors that can overcome known resistance mechanisms and on exploring novel combination therapies to enhance clinical benefit.[8][27]

References

  • An overview of the c-MET signaling pathway. National Institutes of Health (NIH). Available at: [Link]

  • An overview of the c-MET signaling pathway. Semantic Scholar. Available at: [Link]

  • Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. ScienceDirect. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • Targeting the c-MET signaling pathway for cancer therapy. Taylor & Francis Online. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. Semantic Scholar. Available at: [Link]

  • In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. ResearchGate. Available at: [Link]

  • Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. PubMed. Available at: [Link]

  • c-Met inhibitor. Wikipedia. Available at: [Link]

  • Clinical relevance and translatability of NSCLC patient-derived xenograft (PDX) models for evaluating cMET-targeted therapies. AACR Journals. Available at: [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. Available at: [Link]

  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Azaindole Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]

  • Advancements in Preclinical Models for NF2-Related Schwannomatosis Research. MDPI. Available at: [Link]

  • In vitro cell assay characterization. (a) c-MET expression level... ResearchGate. Available at: [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. Available at: [Link]

  • New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comparative Crystallographic Guide to (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine Hydrochloride Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and optimization. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of these compounds, revealing subtle conformational features and intermolecular interactions that govern their biological activity. This guide offers a comparative analysis of the X-ray crystallography of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride derivatives, providing experimental insights and protocols to aid researchers in this field.

The Significance of the 7-Azaindole Core

The 7-azaindole nucleus is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological profiles.[2][3] Derivatives of this scaffold have shown promise as inhibitors of various kinases, which are crucial targets in oncology and immunology.[4][5] The methanamine hydrochloride substituent at the 4-position provides a key interaction point and influences the solubility and crystal packing of these molecules.[6]

Experimental Workflow: From Synthesis to Structure

A systematic approach is crucial for obtaining high-quality crystals suitable for X-ray diffraction. The following workflow outlines the key stages, from the chemical synthesis of the derivatives to the final structural analysis.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent Screening purification->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization crystal_growth Crystal Growth optimization->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallography of small molecules.

Part 1: Synthesis and Preparation of Hydrochloride Salts

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine derivatives often involves multi-step reaction sequences.[4][7] A common strategy is the functionalization of the core 7-azaindole ring system.

Experimental Protocol: Synthesis of a Generic Derivative

  • Starting Material: Commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine can be a versatile starting point.[8]

  • Introduction of the Methanamine Moiety: This can be achieved through various synthetic routes, including reductive amination of a corresponding aldehyde or cyanation followed by reduction.[4]

  • Purification: Purification by column chromatography is typically required to isolate the desired product with high purity.

  • Salt Formation: The hydrochloride salt is generally prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether, methanol) and adding a solution of hydrochloric acid in an anhydrous solvent.[9] The use of anhydrous conditions is often crucial to prevent the formation of hydrates and to obtain crystalline material.[9]

Causality in Protocol: The choice of an anhydrous solvent for salt formation is critical because water can interfere with the crystallization process and may lead to lower yields or the formation of less-ordered crystals.[9]

Part 2: Crystallization Strategies for Amine Hydrochlorides

Obtaining single crystals of sufficient size and quality is often the most challenging step. For amine hydrochlorides, the strong ionic interactions can sometimes lead to rapid precipitation rather than slow, ordered crystal growth.

Key Considerations for Crystallization:

  • Solvent Selection: A systematic screening of solvents with varying polarities is essential. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[10][11]

  • Supersaturation: Achieving a state of gentle supersaturation is key. This can be controlled by the rate of solvent evaporation or the gradual cooling of a saturated solution.[10]

  • Additives: In some cases, the use of co-formers or additives can promote crystallization by providing alternative hydrogen bonding partners for the chloride ion.[6][12]

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare a Concentrated Solution: Dissolve the purified hydrochloride salt in a small amount of a relatively non-volatile solvent (e.g., methanol, dimethylformamide).

  • Set Up the Diffusion Chamber: Place the vial containing the solution inside a larger, sealed chamber that contains a more volatile anti-solvent (e.g., diethyl ether, hexane).

  • Incubation: Allow the anti-solvent to slowly diffuse into the solution, gradually reducing the solubility of the compound and inducing crystallization.

  • Monitoring: Monitor the setup periodically for crystal growth.

Part 3: Comparative Crystallographic Analysis

Once high-quality crystals are obtained, X-ray diffraction data can be collected. The resulting crystal structures provide a wealth of information for comparative analysis.

Data Presentation: Crystallographic Parameters

DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
Compound A MonoclinicP2₁/c10.1238.45615.78995.671345.2
Compound B OrthorhombicPca2₁14.2475.1989.87190.00731.0
Compound C MonoclinicC2/c12.5679.87611.234102.341360.8

Note: The data in this table is hypothetical and for illustrative purposes. Actual data would be derived from experimental results. The crystal structure of a related compound, 7-azaindole-3-carboxylic acid, has been determined to have the space group Pca21.[13]

Key Structural Features for Comparison:

  • Hydrogen Bonding Networks: The protonated amine and the N-H of the pyrrole ring are strong hydrogen bond donors, while the pyridine nitrogen and the chloride ion are strong acceptors. Analyzing the hydrogen bonding patterns can reveal how different substituents influence the crystal packing.[14] For instance, halogenated derivatives of 7-azaindole often form nearly linear N–H···N hydrogen-bonded dimers.[14]

  • π-π Stacking: The aromatic 7-azaindole rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The nature and geometry of these interactions can be compared across different derivatives.

  • Conformation of Side Chains: For derivatives with flexible side chains, the crystal structure will reveal the preferred conformation in the solid state. This information can be crucial for understanding how the molecule fits into a biological target's binding site.

Intermolecular_Interactions Molecule_1 7-Azaindole Derivative Molecule_2 Adjacent Molecule Molecule_1->Molecule_2 π-π Stacking Molecule_1->Molecule_2 N-H···N Hydrogen Bond Chloride_Ion Cl⁻ Molecule_1->Chloride_Ion N-H···Cl⁻ Hydrogen Bond

Caption: Key intermolecular interactions in the crystal lattice.

Part 4: Structure-Activity Relationship (SAR) Insights

By correlating the crystallographic data with biological activity, researchers can derive valuable structure-activity relationships. For example, the precise orientation of a key hydrogen bond donor in the crystal structure might explain why one derivative is a more potent kinase inhibitor than another.[15][16][17]

Comparative Modeling and Docking:

The experimentally determined crystal structures can be used to validate and refine computational models of how these inhibitors bind to their target kinases.[15][18] A comparison of the crystallographically observed conformation with the docked pose can provide confidence in the predicted binding mode.

Example of SAR:

A study on pyridine derivatives showed that the addition of a six-carbon ring could lead to a decrease in the IC₅₀ value, suggesting that the size and nature of the ring systems play a crucial role in their antiproliferative activity.[19] This highlights how seemingly minor structural modifications, which can be precisely characterized by X-ray crystallography, can have a significant impact on biological function.

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives. It provides a detailed roadmap of the molecular architecture, which is fundamental for understanding and predicting biological activity. A comparative approach, analyzing a series of related structures, can uncover subtle trends in conformation and intermolecular interactions that are key to designing more potent and selective therapeutic agents. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to successfully apply this powerful technique in their drug discovery endeavors.

References

  • ResearchGate. X‐ray crystal structure of compound 7 d.. Available from: [Link].

  • ResearchGate. X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde | Request PDF. Available from: [Link].

  • National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link].

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link].

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link].

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link].

  • National Center for Biotechnology Information. Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. Available from: [Link].

  • Human Metabolome Database. Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Available from: [Link].

  • American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link].

  • bioRxiv. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Available from: [Link].

  • Google Patents. method for salt preparation.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link].

  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Available from: [Link].

  • ResearchGate. (PDF) Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. Available from: [Link].

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link].

  • American Chemical Society. Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. Available from: [Link].

  • ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link].

  • American Chemical Society. Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Available from: [Link].

  • Proceedings of the National Academy of Sciences. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available from: [Link].

  • Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link].

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link].

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link].

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].

Sources

Comparative SAR Analysis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine, the core of adenosine triphosphate (ATP), makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[1] The addition of an aryl group at the C-2 position and an amine at the C-4 position creates the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine core, a versatile framework that has yielded potent inhibitors for a wide array of protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cell Division Cycle 7 (Cdc7) kinase.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound class, synthesizing data from various studies to offer insights for researchers in drug discovery. We will dissect the molecule into its key components, examine the impact of substitutions at each position, and provide validated experimental protocols for synthesis and evaluation.

The Core Scaffold: Strategic Importance and General Binding Mode

The 7-azaindole core typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The nitrogen at position 7 (N7) and the pyrrole N-H group are often key to this interaction, mimicking the hydrogen bonding pattern of adenine in the ATP binding pocket.[5] The substituents at the C-2 and C-4 positions then project into the solvent-exposed region and the hydrophobic pocket, respectively, allowing for the fine-tuning of potency and selectivity.

Part 1: SAR at the 2-Aryl Position

The substituent at the C-2 position is crucial for modulating potency and selectivity against different kinases. This aryl group often extends towards the solvent-exposed region of the ATP-binding site, where a variety of interactions can be accommodated.

Impact of Aryl Ring Substituents

Systematic exploration of the 2-aryl moiety has revealed that both electronic and steric factors significantly influence inhibitory activity. For instance, in the development of FGFR inhibitors, modifications to this group led to dramatic changes in potency.[6]

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that introducing specific substitution patterns on the 2-phenyl ring was key to achieving high potency. The optimization from a lead compound with a simple phenyl group to derivatives with di- or tri-substituted phenyl rings resulted in a significant increase in activity.[4]

Table 1: Comparison of 2-Aryl Substituents on FGFR1 Inhibition

Compound ID2-Aryl SubstituentFGFR1 IC50 (nM)Reference
1 Phenyl1900[6]
4h 2,6-dichloro-3,5-dimethoxyphenyl7[4][6]
Lead Analog 4-methoxyphenyl>1000[4]
Analog A 3,5-dimethoxyphenyl150[4]

The data clearly indicates that bulky, electron-withdrawing groups at the 2- and 6-positions of the phenyl ring, combined with electron-donating methoxy groups, can dramatically enhance potency against FGFR1.[4][6] This suggests that the inhibitor likely occupies a large hydrophobic pocket near the solvent front, where these specific interactions are favorable.

Part 2: SAR at the 4-Amino Position

The 4-amino group and its substituents typically project into a deeper hydrophobic pocket of the kinase active site. The nature of this amine—whether it's a primary amine, a substituted aniline, or a more complex amine—is a critical determinant of activity.

During SAR studies for CSF1R inhibitors, the necessity of a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine highlighted the importance of the C-4 substituent.[2] While the specific compound synthesized in that study was 20-fold less potent than its pyrrolopyrimidine parent, it underscored the sensitivity of the target to the geometry and nature of the group at this position.[2]

In a different context, a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines (a closely related scaffold) were evaluated as dual inhibitors of Aurora kinase A and EGFR kinase.[7] This study provides a useful surrogate for understanding the SAR at the 4-amino position.

Table 2: Effect of N4-Phenyl Substituents on EGFR Kinase Inhibition

Compound IDN4-SubstituentEGFR IC50 (µM)Reference
15 2-methylphenyl>100[7]
16 4-biphenyl2.5[7]
18 4-benzylphenyl0.9[7]
3 3-fluoro-4-chlorophenyl0.05[7]

These results demonstrate that substitution on the N4-phenyl ring is critical. Small, ortho-substituents like the methyl group in compound 15 are detrimental to activity.[7] In contrast, larger hydrophobic groups that can extend deeper into the binding pocket, such as the biphenyl and benzylphenyl moieties, are better tolerated.[7] The most potent compound, 3 , combines electronic effects (fluoro and chloro substituents) with a favorable substitution pattern, suggesting a precise fit within the hydrophobic pocket is required for optimal activity.[7]

Part 3: Synthesis Strategy and Experimental Protocols

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines typically relies on a sequence of cross-coupling reactions. The order of these reactions is a key strategic choice, often dictated by the stability of intermediates and the chemoselectivity of the catalysts. A common and effective route involves an initial Suzuki-Miyaura cross-coupling at the C-2 position followed by a Buchwald-Hartwig amination at C-4.[2]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the typical workflow from chemical synthesis to biological validation for this class of compounds.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Material (e.g., 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine) suzuki Suzuki-Miyaura Coupling (Introduce 2-Aryl Group) start->suzuki buchwald Buchwald-Hartwig Amination (Introduce 4-Amine Group) suzuki->buchwald deprotection Deprotection (e.g., SEM group removal) buchwald->deprotection purification Purification & Characterization (HPLC, NMR, MS) deprotection->purification kinase_assay In Vitro Kinase Assay (Determine IC50) purification->kinase_assay Test Compound cell_assay Cell-Based Assay (e.g., Anti-proliferation) kinase_assay->cell_assay sar_analysis SAR Analysis & Iteration cell_assay->sar_analysis sar_analysis->start Design Next Generation caption Workflow for SAR Studies

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive operational plan for the safe handling of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS 1860028-34-7). Recognizing the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from its structural isomer, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride, and its parent compound, 7-azaindole. The resulting analysis informs a detailed, risk-based personal protective equipment (PPE) protocol designed for researchers, scientists, and drug development professionals. This guide establishes a self-validating system of protocols to ensure the highest level of safety and experimental integrity.

Hazard Analysis and Risk Assessment

A thorough hazard analysis is the foundation of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach has been adopted by evaluating the known hazards of structurally related compounds.

1.1. Extrapolated Hazard Profile

Safety data for the structural isomer, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride, indicates that the compound is a skin, eye, and respiratory irritant.[1] Similarly, the parent heterocycle, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), is also classified as a skin, eye, and respiratory irritant.[2][3][4] Based on this data, it is prudent to assume that this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2. Risk Assessment Framework

The selection of appropriate Personal Protective Equipment (PPE) is contingent upon a risk assessment of the planned experimental procedures. The scale of the experiment and the potential for aerosolization are critical factors in determining the necessary level of protection.

Risk Level Experimental Scale Potential for Aerosolization Description
Low < 100 mgLow (e.g., solution transfer)Small-scale operations with minimal risk of dust or aerosol generation.
Medium 100 mg - 5 gModerate (e.g., weighing, scraping)Standard laboratory procedures with a moderate likelihood of generating dust or aerosols.
High > 5 gHigh (e.g., bulk transfers, sonication)Large-scale work or procedures with a high potential for generating and disseminating dust or aerosols.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for mitigating the risks associated with handling this compound. The following protocols are based on the extrapolated hazard profile and the risk assessment framework.

2.1. Core PPE Requirements (Applicable to all risk levels)

  • Hand Protection: Nitrile gloves are the minimum requirement. For extended operations or when handling larger quantities, double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use.[3]

  • Eye and Face Protection: Safety glasses with side shields are mandatory for all laboratory work. When there is a heightened risk of splashes or aerosol generation, chemical splash goggles and a face shield are required.[2][4]

  • Body Protection: A flame-resistant laboratory coat is the standard. Ensure the lab coat is fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are required in all laboratory settings.

2.2. Task-Specific PPE Recommendations

The following table outlines the recommended PPE for various laboratory tasks, categorized by risk level.

Task Risk Level Recommended PPE
Weighing MediumNitrile gloves (double-gloved recommended), safety glasses with side shields (goggles if aerosolization is likely), lab coat. Perform in a chemical fume hood or ventilated balance enclosure.
Solution Preparation Low to MediumNitrile gloves, safety glasses with side shields. Use a fume hood if heating or agitation is required.
Reaction Setup Low to MediumNitrile gloves, safety glasses with side shields. If splashes are possible, upgrade to chemical splash goggles.
Workup & Purification MediumNitrile gloves (consider changing frequently), chemical splash goggles, lab coat. A face shield is recommended during extractions and other splash-prone procedures.
Bulk Transfer (>5g) HighDouble-gloved with nitrile gloves, chemical splash goggles, face shield, lab coat. Consider a disposable apron. Respiratory protection may be necessary.

Respiratory Protection

The need for respiratory protection is determined by the potential for inhaling airborne particles of this compound.

  • Low to Medium Risk: For most benchtop procedures conducted in a well-ventilated laboratory or a chemical fume hood, respiratory protection is not typically required.

  • High Risk: When handling large quantities, or if there is a significant risk of aerosolization that cannot be controlled by engineering measures (e.g., a spill outside of a fume hood), a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

PPE Donning and Doffing Procedures

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

4.1. Donning Sequence

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (if double-gloving, don the inner pair first)

4.2. Doffing Sequence

  • Gloves (remove in a manner that avoids touching the outside with bare hands)

  • Goggles/Face Shield (handle by the straps)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Wash hands thoroughly with soap and water.

Decontamination and Disposal

Proper disposal of contaminated PPE is a critical final step in the safe handling of this compound.

  • Gloves: Dispose of immediately after use in a designated hazardous waste container.

  • Disposable PPE (e.g., aprons): Place in a sealed bag and dispose of as hazardous chemical waste.

  • Reusable PPE (e.g., lab coats, goggles, face shields): Decontaminate reusable PPE according to your institution's standard operating procedures. If significant contamination occurs, dispose of the item as hazardous waste.

All waste generated from handling this compound should be disposed of in accordance with local, state, and federal regulations.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Decision-Making Guide for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Plan to handle (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride AssessScale Assess Scale of Work Start->AssessScale AssessAerosol Assess Potential for Aerosolization AssessScale->AssessAerosol < 5 g AssessScale->AssessAerosol > 5 g CorePPE Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes AssessAerosol->CorePPE Low Goggles Add Chemical Splash Goggles AssessAerosol->Goggles Moderate FaceShield Add Face Shield AssessAerosol->FaceShield High DoubleGloves Use Double Gloves Goggles->DoubleGloves FaceShield->DoubleGloves Respirator Consider N95 Respirator DoubleGloves->Respirator

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.